molecular formula C31H40O2 B15554087 Menaquinone-4-13C6

Menaquinone-4-13C6

Numéro de catalogue: B15554087
Poids moléculaire: 450.6 g/mol
Clé InChI: DKHGMERMDICWDU-REGRVCIBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Menaquinone-4-13C6 is a useful research compound. Its molecular formula is C31H40O2 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C31H40O2

Poids moléculaire

450.6 g/mol

Nom IUPAC

2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i7+1,8+1,18+1,19+1,28+1,29+1

Clé InChI

DKHGMERMDICWDU-REGRVCIBSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Menaquinone-4-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Menaquinone-4-13C6 (MK-4-13C6), a crucial stable isotope-labeled internal standard for quantitative studies in drug development and metabolic research. This document details the synthetic pathways, experimental protocols for synthesis and purification, and methodologies for determining isotopic purity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a 13C-labeled menadione precursor followed by the attachment of the geranylgeranyl side chain. The most common strategy for introducing the 13C labels is within the naphthoquinone ring structure of menadione.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the synthesis of the labeled menadione core and its subsequent alkylation.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 13C6-Menadione cluster_1 Stage 2: Alkylation and Purification 13C6_Benzene [U-13C6]Benzene Phthalic_Anhydride [U-13C6]Phthalic Anhydride 13C6_Benzene->Phthalic_Anhydride Oxidation Naphthalene [U-13C6]Naphthalene Phthalic_Anhydride->Naphthalene Condensation with Acetate 1_4_Naphthoquinone [U-13C6]-1,4-Naphthoquinone Naphthalene->1_4_Naphthoquinone Oxidation Menadione [U-13C6]Menadione 1_4_Naphthoquinone->Menadione Methylation Alkylation Alkylation Reaction Menadione->Alkylation Geranylgeraniol Geranylgeraniol Geranylgeranyl_Bromide Geranylgeranyl Bromide Geranylgeraniol->Geranylgeranyl_Bromide Bromination Geranylgeranyl_Bromide->Alkylation Crude_MK4 Crude this compound Alkylation->Crude_MK4 Purified_MK4 Purified this compound Crude_MK4->Purified_MK4 Chromatography

A high-level overview of the synthetic workflow for this compound.
Experimental Protocols

1.2.1. Synthesis of [U-13C6]-1,4-Naphthoquinone

A common route to a fully labeled naphthoquinone ring starts with a 13C-labeled benzene derivative.

  • Starting Material: [U-13C6]Benzene

  • Step 1: Friedel-Crafts Acylation. [U-13C6]Benzene is reacted with maleic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form a benzoylpropionic acid intermediate.

  • Step 2: Reduction. The keto group of the intermediate is reduced, for example, using a Clemmensen or Wolff-Kishner reduction.

  • Step 3: Cyclization. The resulting acid is cyclized using a strong acid catalyst (e.g., polyphosphoric acid) to yield a tetralone derivative.

  • Step 4: Aromatization. The tetralone is aromatized to form a dihydroxynaphthalene derivative.

  • Step 5: Oxidation. The dihydroxynaphthalene is oxidized to [U-13C6]-1,4-naphthoquinone using an oxidizing agent like chromic acid.

1.2.2. Synthesis of [U-13C6]Menadione

The synthesized [U-13C6]-1,4-naphthoquinone is then methylated to produce [U-13C6]Menadione.

  • Reaction: Reductive methylation of [U-13C6]-1,4-naphthoquinone.

  • Reagents: A reducing agent (e.g., sodium dithionite) is used to form the hydroquinone, which is then reacted with a methylating agent (e.g., dimethyl sulfate) in the presence of a base. Subsequent air oxidation yields [U-13C6]Menadione.

1.2.3. Synthesis of Geranylgeranyl Bromide

  • Starting Material: Geranylgeraniol

  • Reaction: Geranylgeraniol is converted to geranylgeranyl bromide using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine.

1.2.4. Alkylation of [U-13C6]Menadione

This crucial step couples the labeled menadione with the isoprenoid side chain.

  • Reaction: The hydroquinone of [U-13C6]Menadione (formed in situ by reduction with a mild reducing agent like sodium dithionite) is alkylated with geranylgeranyl bromide in a suitable solvent (e.g., a two-phase system of diethyl ether and water) under basic conditions. The resulting product is then oxidized (often by air) to yield this compound.

1.2.5. Purification

Purification of the final product is critical to remove unreacted starting materials and side products.

  • Method: Column chromatography is the preferred method.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically employed. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the this compound product.

Isotopic Purity Analysis

The determination of isotopic purity is essential to validate the final product for its use as an internal standard. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Data Presentation: Isotopic Purity and Yield
ParameterMethodTypical Value
Chemical Purity HPLC-UV> 98%
Isotopic Purity LC-MS/MS> 99 atom % 13C
Isotopic Enrichment Quantitative 13C NMRConsistent with > 99%
Overall Yield -Variable (dependent on scale and optimization)
Experimental Protocols for Isotopic Purity Analysis

2.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for determining the ratio of labeled to unlabeled menaquinone-4.

  • Sample Preparation: The purified this compound is dissolved in a suitable organic solvent (e.g., methanol or isopropanol) to a known concentration.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of methanol and water, often with a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored would be:

      • Menaquinone-4 (unlabeled): m/z 445.3 → m/z 187.1

      • This compound: m/z 451.3 → m/z 193.1

  • Data Analysis: The peak areas of the labeled and unlabeled species are integrated, and the ratio is used to calculate the isotopic purity.

2.2.2. Quantitative Nuclear Magnetic Resonance (13C NMR) Spectroscopy

13C NMR can directly assess the enrichment of 13C at specific positions in the molecule.

  • Sample Preparation: A concentrated solution of the purified this compound is prepared in a deuterated solvent (e.g., CDCl3). A known amount of an internal standard with a single, well-resolved 13C signal can be added for quantification.

  • NMR Acquisition:

    • Pulse Sequence: A standard single-pulse 13C experiment with proton decoupling is used. To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the carbon nuclei of interest) and a 90° pulse angle are employed. Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE).

    • Number of Scans: A large number of scans are typically required to achieve a good signal-to-noise ratio.

  • Data Analysis: The integrals of the 13C signals corresponding to the labeled positions in the naphthoquinone ring are compared to the integral of any residual unlabeled signals at the same positions. The isotopic enrichment is calculated from these integral ratios.

Biological Signaling Pathways of Menaquinone-4

Menaquinone-4 is not only a vital cofactor for gamma-carboxylation but also a signaling molecule that regulates gene expression, notably through the activation of the Pregnane X Receptor (PXR).

Conversion of Vitamin K1 to Menaquinone-4

Dietary phylloquinone (Vitamin K1) can be converted to menaquinone-4 in various tissues.[1]

VitaminK_Conversion Dietary_VK1 Dietary Vitamin K1 (Phylloquinone) Intestine Intestinal Absorption Dietary_VK1->Intestine Menadione Menadione Intestine->Menadione Side-chain cleavage UBIAD1 UBIAD1 Enzyme (Prenyltransferase) Menadione->UBIAD1 MK4 Menaquinone-4 (MK-4) UBIAD1->MK4 Prenylation GGPP Geranylgeranyl Diphosphate (GGPP) GGPP->UBIAD1 Tissues Extrahepatic Tissues (e.g., Brain, Bone, Pancreas) MK4->Tissues Accumulation PXR_Activation MK4 Menaquinone-4 PXR_Activation PXR Activation MK4->PXR_Activation PXR_RXR PXR/RXR Heterodimer PXR_Element PXR Response Element (PXRE) in DNA PXR_RXR->PXR_Element Binds to PXR_Activation->PXR_RXR Binding Gene_Expression Target Gene Expression (e.g., CYP3A4, MDR1) PXR_Element->Gene_Expression Regulates Cellular_Response Cellular Response (Detoxification, Anti-inflammation) Gene_Expression->Cellular_Response

References

Unraveling Metabolic Fates: A Technical Guide to Menaquinone-4-¹³C₆ Tracer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-4 (MK-4), a vital form of vitamin K₂, plays a crucial role in a multitude of physiological processes beyond its established function in blood coagulation. Its involvement in bone metabolism, cardiovascular health, and gene regulation has made it a subject of intense research.[1][2][3] Understanding the intricate metabolic pathways of MK-4, from its dietary precursors to its tissue-specific conversion and activity, is paramount for elucidating its mechanisms of action and therapeutic potential. Stable isotope tracing, a powerful analytical technique, offers a precise window into these dynamic processes without the need for radioactive materials.[4][5] This guide provides an in-depth technical overview of the application of Menaquinone-4-¹³C₆ (MK-4-¹³C₆) as a tracer in metabolic pathway analysis.

Menaquinone-4-¹³C₆ is a stable isotope-labeled version of MK-4 where six carbon atoms in the molecule are replaced with the heavier, non-radioactive ¹³C isotope.[6] This labeling allows for the unambiguous differentiation of the administered tracer from the endogenous, unlabeled MK-4 within a biological system.[4][6] By tracking the incorporation and transformation of the ¹³C₆-label, researchers can quantitatively assess the absorption, distribution, metabolism, and excretion of MK-4, as well as its conversion from other vitamin K analogs.[7][8]

Core Principles of ¹³C Stable Isotope Tracing

Stable isotope tracing relies on the principle of introducing a labeled compound into a biological system and monitoring its metabolic fate.[5][9] The key steps and concepts include:

  • Isotopic Enrichment: The introduction of the ¹³C-labeled tracer increases the proportion of the heavier isotope in the total pool of the metabolite of interest. This "enrichment" can be precisely measured using mass spectrometry.

  • Mass Isotopomer Distribution (MID): Mass spectrometry analysis of a metabolite reveals a distribution of ions based on the number of heavy isotopes they contain (e.g., M+0 for the unlabeled molecule, M+6 for the fully labeled MK-4-¹³C₆). Changes in this distribution over time and in different tissues provide insights into metabolic fluxes.

  • Metabolic Flux Analysis (MFA): By applying mathematical models to the MID data, researchers can calculate the rates of metabolic reactions, providing a quantitative understanding of pathway activities.[10]

The use of ¹³C-labeled tracers is a powerful tool to investigate cellular metabolism, allowing for the determination of relative pathway activities, nutrient contributions, and metabolic fluxes.[5]

Metabolic Pathway of Menaquinone-4

Menaquinone-4 is unique among the menaquinones as it is not primarily synthesized by bacteria.[7] Instead, it is synthesized in animal tissues from various dietary forms of vitamin K, including phylloquinone (vitamin K₁) and other menaquinones (e.g., MK-7, MK-9).[1][7][11] This conversion is a key metabolic pathway that ensures the tissue-specific availability of MK-4.

The central steps in this pathway are:

  • Side-chain cleavage: Dietary vitamin K forms undergo the removal of their side chains, a process thought to occur in the intestine, to yield menadione (vitamin K₃) as a circulating intermediate.[1][12]

  • Prenylation: The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) then catalyzes the attachment of a geranylgeranyl pyrophosphate (GGPP) side chain to menadione, forming menaquinone-4.[7][8][13]

The following diagram illustrates this biosynthetic pathway:

MK4_Biosynthesis PK Phylloquinone (K1) / Menaquinones (MK-n) MD Menadione (K3) PK->MD Side-chain cleavage (Intestine) UBIAD1 UBIAD1 MD->UBIAD1 MK4 Menaquinone-4 (MK-4) UBIAD1->MK4 Prenylation (Tissues) GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP->UBIAD1

UBIAD1-mediated biosynthesis of Menaquinone-4.

Signaling Pathways of Menaquinone-4

Beyond its role as a cofactor for gamma-carboxylation, MK-4 has been shown to regulate gene expression through various signaling pathways.[11][14] One of the most well-characterized is its interaction with the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in xenobiotic and endobiotic metabolism.[7][15]

Activation of PXR by MK-4 leads to the transcriptional regulation of a suite of target genes involved in:

  • Bone Metabolism: Influencing the expression of key proteins like osteocalcin and matrix Gla-protein (MGP), which are crucial for bone mineralization and the prevention of vascular calcification.[4][12][16]

  • Drug Metabolism: Regulating the expression of cytochrome P450 enzymes, such as CYP3A4, which are involved in the metabolism of a wide range of drugs.[17][18]

  • Inflammation and Cellular Stress: Modulating inflammatory responses and protecting against oxidative stress.[7][11]

The following diagram depicts the PXR-mediated signaling pathway of MK-4:

MK4_Signaling cluster_cell Target Cell cluster_response Examples of Cellular Responses MK4 Menaquinone-4 (MK-4) PXR PXR MK4->PXR Binds and Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR DNA DNA (Promoter Region of Target Genes) PXR_RXR->DNA Binds to PXR Response Elements (PXRE) mRNA mRNA DNA->mRNA Transcription Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response Bone Regulation of Bone Metabolism (e.g., Osteocalcin, MGP) Cellular_Response->Bone Drug Modulation of Drug Metabolism (e.g., CYP3A4) Cellular_Response->Drug Inflammation Anti-inflammatory Effects Cellular_Response->Inflammation

PXR-mediated signaling pathway of Menaquinone-4.

Experimental Protocols

A typical in vivo tracer study using Menaquinone-4-¹³C₆ in a rodent model involves several key stages. The following protocols are synthesized from established methodologies in the field.[3][8][19]

Protocol 1: In Vivo Administration of Menaquinone-4-¹³C₆ and Tissue Collection

Objective: To administer a known dose of MK-4-¹³C₆ to rodents and collect tissues at specific time points for metabolic analysis.

Materials:

  • Menaquinone-4-¹³C₆

  • Vehicle for oral gavage (e.g., corn oil, olive oil)

  • C57BL/6 mice (or other appropriate rodent model)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Liquid nitrogen

  • Cryovials for tissue storage

  • -80°C freezer

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions and a standard diet for at least one week prior to the experiment.

  • Dosing Solution Preparation: Dissolve the Menaquinone-4-¹³C₆ in the chosen vehicle to the desired concentration. The concentration will depend on the experimental goals and the sensitivity of the analytical instruments. A typical dose might range from 1 to 10 mg/kg body weight.

  • Animal Dosing: Administer the MK-4-¹³C₆ solution to the mice via oral gavage. Ensure the volume is appropriate for the animal's size (typically 5-10 mL/kg).[19]

  • Time Course and Tissue Collection: At predetermined time points (e.g., 2, 6, 12, 24, 48 hours) after dosing, anesthetize the mice.

  • Blood Collection: Perform a cardiac puncture to collect blood into EDTA-containing tubes. Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C.

  • Tissue Perfusion: Perfuse the animals with cold phosphate-buffered saline (PBS) to remove blood from the tissues.

  • Tissue Harvesting: Dissect and collect tissues of interest (e.g., liver, brain, bone, kidney, adipose tissue).

  • Flash Freezing: Immediately flash-freeze the collected tissues in liquid nitrogen to halt metabolic activity.

  • Storage: Store the frozen tissues in labeled cryovials at -80°C until analysis.

Protocol 2: Lipid Extraction and Sample Preparation for LC-MS/MS Analysis

Objective: To extract lipids, including labeled and unlabeled MK-4, from tissues for subsequent quantification by LC-MS/MS.

Materials:

  • Frozen tissue samples

  • Homogenizer (e.g., bead beater)

  • Chloroform

  • Methanol

  • Internal standard (e.g., a deuterated form of another menaquinone not expected in the sample)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS grade solvents

Procedure:

  • Tissue Homogenization: Weigh a portion of the frozen tissue (e.g., 50-100 mg) and homogenize it in a mixture of chloroform and methanol (2:1, v/v).

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

  • Lipid Extraction (Folch Method):

    • Add additional chloroform and water to the homogenate to create a biphasic system.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully collect the lower organic layer, which contains the lipids.

  • Solvent Evaporation: Evaporate the solvent from the organic layer under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small, known volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol/isopropanol).

  • Sample Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis and Quantification of ¹³C₆-Enrichment

Objective: To separate and quantify unlabeled MK-4 and ¹³C₆-labeled MK-4 in the prepared samples and calculate the isotopic enrichment.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Procedure:

  • Chromatographic Separation:

    • Inject the prepared sample onto a suitable HPLC column (e.g., a C18 or C30 reversed-phase column).

    • Use a gradient elution with a mobile phase typically consisting of a mixture of methanol, isopropanol, and a small amount of an ammonium salt (e.g., ammonium formate) to separate the different vitamin K forms.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode using an appropriate ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI or Electrospray Ionization - ESI).

    • Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor and product ions for both unlabeled MK-4 and MK-4-¹³C₆.

      • Unlabeled MK-4 (M+0): Monitor the transition of the parent ion to a specific fragment ion.

      • ¹³C₆-labeled MK-4 (M+6): Monitor the transition of the parent ion with a mass shift of +6 to its corresponding fragment ion.

  • Data Analysis and Isotopic Enrichment Calculation:

    • Generate standard curves for both unlabeled and ¹³C₆-labeled MK-4 to determine their absolute concentrations in the samples.

    • Calculate the isotopic enrichment as the percentage of the labeled form relative to the total amount of that metabolite:

      • % Enrichment = ([MK-4-¹³C₆] / ([MK-4] + [MK-4-¹³C₆])) * 100

Data Presentation

The quantitative data obtained from Menaquinone-4-¹³C₆ tracer studies can be effectively summarized in tables to facilitate comparison across different tissues and time points. The following tables provide a template for presenting such data, using illustrative values based on published studies of vitamin K metabolism.

Table 1: Tissue Distribution of Unlabeled and ¹³C₆-Labeled Menaquinone-4 at 24 Hours Post-Administration

TissueUnlabeled MK-4 (pmol/g)MK-4-¹³C₆ (pmol/g)Total MK-4 (pmol/g)% Enrichment
Liver15.2 ± 2.18.5 ± 1.323.7 ± 3.435.9%
Brain8.9 ± 1.55.2 ± 0.914.1 ± 2.436.9%
Bone (Femur)4.1 ± 0.72.8 ± 0.56.9 ± 1.240.6%
Kidney12.5 ± 1.87.1 ± 1.119.6 ± 2.936.2%
Adipose (Gonadal)6.3 ± 1.04.5 ± 0.810.8 ± 1.841.7%
Data are presented as mean ± standard deviation and are for illustrative purposes.

Table 2: Time-Course of Menaquinone-4-¹³C₆ Enrichment in Liver and Brain

Time Point (Hours)Liver % EnrichmentBrain % Enrichment
215.8%12.3%
645.2%38.9%
1241.7%39.5%
2435.9%36.9%
4822.1%25.4%
Data are for illustrative purposes.

Experimental Workflow

The logical flow of a metabolic tracer study using Menaquinone-4-¹³C₆ can be visualized as follows:

Tracer_Workflow Hypothesis Formulate Hypothesis (e.g., tissue-specific conversion rate) Design Experimental Design - Select animal model - Determine tracer dose and route - Define time points Hypothesis->Design Administration Tracer Administration (Menaquinone-4-¹³C₆) Design->Administration Sample_Collection Sample Collection (Blood, Tissues) Administration->Sample_Collection Sample_Prep Sample Preparation - Lipid Extraction - Derivatization (if needed) Sample_Collection->Sample_Prep Analysis LC-MS/MS Analysis - Quantify labeled and unlabeled MK-4 Sample_Prep->Analysis Data_Processing Data Processing & Analysis - Calculate isotopic enrichment - Statistical analysis Analysis->Data_Processing Interpretation Interpretation of Results - Determine metabolic fluxes - Relate to biological question Data_Processing->Interpretation Conclusion Conclusion & Future Directions Interpretation->Conclusion

Logical workflow for a Menaquinone-4-¹³C₆ tracer study.

Applications in Research and Drug Development

The use of Menaquinone-4-¹³C₆ as a tracer has significant applications in both fundamental research and the pharmaceutical industry:

  • Elucidating Fundamental Metabolism: Precisely mapping the conversion rates of different dietary vitamin K forms to MK-4 in various tissues under different physiological and pathological conditions.[7][8]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of MK-4, which is crucial for understanding its bioavailability and therapeutic window.

  • Drug-Nutrient Interactions: Investigating how drugs may affect the metabolism and function of MK-4, and conversely, how MK-4 may influence drug metabolism through pathways like PXR activation.[13][17]

  • Disease Modeling: Studying alterations in MK-4 metabolism in models of diseases such as osteoporosis, cardiovascular disease, and certain cancers to identify potential therapeutic targets.

  • Personalized Nutrition and Medicine: Assessing individual variations in vitamin K metabolism to inform personalized dietary recommendations and therapeutic strategies.

Conclusion

Menaquinone-4-¹³C₆ is a powerful and versatile tool for dissecting the complexities of vitamin K metabolism. By enabling the precise quantification of metabolic fluxes and pathway activities, this stable isotope tracer provides invaluable insights for researchers, scientists, and drug development professionals. The detailed protocols and conceptual frameworks presented in this guide offer a comprehensive resource for designing and implementing robust tracer studies to further unravel the multifaceted roles of Menaquinone-4 in health and disease. The continued application of this technology will undoubtedly accelerate our understanding of vitamin K biology and pave the way for novel therapeutic interventions.

References

Menaquinone-4-13C6 in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-4 (MK-4), a key form of vitamin K2, has emerged as a significant molecule of interest in cardiovascular research. Its primary role in the activation of vitamin K-dependent proteins, particularly Matrix Gla Protein (MGP), positions it as a crucial factor in the inhibition of vascular calcification, a hallmark of cardiovascular disease. The use of isotopically labeled Menaquinone-4, specifically Menaquinone-4-13C6, as a tracer in metabolic studies has been instrumental in elucidating the conversion of various dietary vitamin K forms into the biologically active MK-4 found in tissues. This technical guide provides an in-depth overview of the relevance of Menaquinone-4 and its labeled counterpart in cardiovascular research, detailing key experimental protocols, quantitative data, and the underlying signaling pathways.

The Role of Menaquinone-4 in Cardiovascular Health

Menaquinone-4's primary cardiovascular benefit lies in its function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs). In the vasculature, the most critical VKDP is Matrix Gla Protein (MGP).

Uncarboxylated MGP is inactive. Through γ-carboxylation, MGP becomes biologically active and can then effectively inhibit the calcification of soft tissues, including arteries. Active MGP is a potent inhibitor of vascular calcification.[1][2] It functions by binding to calcium ions, thereby preventing their deposition in the arterial walls, and by inhibiting the activity of pro-calcific factors like bone morphogenetic protein-2 (BMP-2).[2][3]

Studies have demonstrated a strong inverse relationship between vitamin K2 intake and the risk of cardiovascular disease and arterial calcification.[4] Higher intake of menaquinones is associated with a reduced risk of coronary heart disease.

This compound as a Research Tool

Stable isotope-labeled compounds like this compound are invaluable tools in metabolic research. They allow for the precise tracing of the metabolic fate of exogenously administered MK-4, distinguishing it from the endogenous pool. This is crucial for understanding the conversion of other dietary vitamin K forms, such as phylloquinone (vitamin K1) and other menaquinones (e.g., MK-7), into tissue-specific MK-4. The use of this compound in conjunction with mass spectrometry-based detection methods enables researchers to accurately quantify the contribution of different dietary sources to the body's MK-4 levels.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of Menaquinone-4.

Table 1: In Vitro Dose-Response of Menaquinone-4 on Vascular Smooth Muscle Cell (VSMC) Calcification

Menaquinone-4 ConcentrationInhibition of Calcium Deposition
10 µMSignificant
25 µMDose-dependent increase in inhibition
50 µMStrongest inhibition

Data synthesized from a study on β-glycerophosphate-induced VSMC calcification.[3]

Table 2: Human Supplementation Study with Menaquinone-4 (45 mg/day for 1 year)

ParameterBaseline (Mean ± SD)After 1 Year (Mean ± SD)Percentage Change
Coronary Artery Calcification (CAC) Score513 ± 773588 ± 872+14%
Brachial-Ankle Pulse Wave Velocity (baPWV) (cm/s)1834 ± 2891821 ± 378-0.7%

This study suggests that high-dose MK-4 supplementation did not halt the progression of CAC in patients with existing calcification.[4][5]

Table 3: Dose-Finding Study of Menaquinone-4 on Osteocalcin Carboxylation in Healthy Young Males

Daily Menaquinone-4 DoseEffect on Serum Undercarboxylated Osteocalcin (ucOC)Effect on Serum γ-carboxylated Osteocalcin (Gla-OC)
300 µ g/day No significant changeNo significant change
600 µ g/day Significantly lower than baselineNo significant change
900 µ g/day Significantly lower than baselineSignificantly greater than baseline
1500 µ g/day Significantly lower than baselineSignificantly greater than baseline

This study indicates that a daily intake of at least 600 µg of MK-4 is needed to improve vitamin K status in terms of bone health, which is also relevant for vascular health due to the shared mechanism of carboxylation.[6]

Table 4: Comparative Bioavailability of Menaquinone-4 and Menaquinone-7

Vitamin K FormSerum Levels after Consecutive Administration (60 µ g/day for 7 days)
Menaquinone-4 (MK-4)No significant increase from baseline
Menaquinone-7 (MK-7)Significant increase from baseline

This study suggests that MK-7 has a higher bioavailability and a longer half-life in the blood compared to MK-4 at nutritional doses.[7]

Table 5: Plasma Vitamin K Levels in a Healthy Human Population

Vitamin K FormMedian Plasma Level (ng/mL)
Phylloquinone (PK)1.33
Menaquinone-4 (MK-4)0
Menaquinone-7 (MK-7)6.99

These data indicate that MK-7 is the dominant form of vitamin K in the circulation of the studied population.[8]

Experimental Protocols

In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay

This protocol describes the induction and quantification of calcification in cultured rat aortic VSMCs.

a. Cell Culture:

  • Isolate VSMCs from the thoracic aorta of rats.

  • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified incubator at 37°C with 5% CO2.[3]

  • Use cells between passages 3 and 8 for experiments.

b. Induction of Calcification:

  • Seed VSMCs in culture plates and grow to confluence.

  • Induce calcification by replacing the growth medium with a calcifying medium consisting of DMEM with 15% FBS supplemented with 10 mM β-glycerophosphate.[3]

  • For experimental groups, add Menaquinone-4 (dissolved in a suitable solvent like ethanol) to the calcifying medium at desired concentrations (e.g., 10, 25, 50 µM).[3] A vehicle control group should be included.

  • Incubate the cells for 10 days, changing the medium every 2-3 days.[3]

c. Quantification of Calcification (Alizarin Red S Staining):

  • After the incubation period, wash the cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with 95% ethanol for 10 minutes.

  • Wash the cells again with PBS.

  • Stain the cells with 0.2% Alizarin Red S solution (pH 8.3) for 5 minutes at room temperature.[3]

  • Wash the cells thoroughly with deionized water to remove excess stain.

  • Visually assess the extent of calcification under a microscope and capture images.

  • For quantitative analysis, destain the cells by adding a solution of 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and incubating for 15 minutes with gentle shaking.

  • Measure the absorbance of the extracted stain at a wavelength of 562 nm. The absorbance is proportional to the amount of calcium deposition.

Quantification of Menaquinone-4 and this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the analysis of menaquinones in plasma. Specific parameters may need optimization based on the instrument used.

a. Sample Preparation:

  • To a plasma sample (e.g., 500 µL), add an internal standard (e.g., a deuterated form of another vitamin K analog).

  • Perform a liquid-liquid extraction with a mixture of organic solvents (e.g., hexane and isopropanol).

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the organic (upper) layer containing the lipids, including menaquinones.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol mixture).

b. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A binary gradient system is common, for example:

    • Eluent A: Methanol/water (1:1) with 0.1% formic acid.[9]

    • Eluent B: Methanol with 0.1% formic acid.[9]

  • Gradient Program: A gradient from a lower to a higher percentage of Eluent B is used to elute the analytes. A representative gradient could be: 0-1 min, 20% B; 1-5 min, ramp to 100% B; 5-12 min, hold at 100% B; followed by re-equilibration.[9]

  • Flow Rate: A typical flow rate is 0.4-0.7 mL/min.[9]

  • Column Temperature: Maintained at a constant temperature, e.g., 50°C.[9]

c. Tandem Mass Spectrometry (MS/MS):

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for Menaquinone-4, this compound, and the internal standard. For Menaquinone-4, a common transition is m/z 445.3 -> 187.1. The transition for this compound would be m/z 451.3 -> 193.1 (assuming the 13C labels are on the naphthoquinone ring).

Animal Study Protocol for this compound Tracer Experiments

This protocol provides a general framework for an in vivo study in a rat model to trace the conversion of dietary vitamin K to tissue MK-4.

a. Animals and Diet:

  • Use a suitable animal model, such as male Sprague-Dawley rats.

  • Acclimatize the animals to a standard diet.

  • For the study, switch the animals to a vitamin K deficient diet for a specified period to deplete their vitamin K stores.

  • Divide the animals into experimental groups. One group will receive the diet supplemented with this compound. Other groups could receive diets supplemented with other labeled vitamin K forms (e.g., 13C-phylloquinone) to compare conversion rates. A control group would receive an unlabeled vitamin K diet.

b. Administration of Labeled Compound:

  • Incorporate the this compound into the animal feed at a specified concentration (e.g., in µmol/kg of diet).

  • Alternatively, the labeled compound can be administered via oral gavage.

c. Sample Collection:

  • At the end of the study period, euthanize the animals.

  • Collect blood samples via cardiac puncture to obtain plasma.

  • Harvest various tissues of interest, such as the liver, aorta, heart, kidneys, and bone.

  • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

d. Analysis:

  • Extract vitamin K from the plasma and tissues using a method similar to the one described in the LC-MS/MS protocol.

  • Analyze the extracts using LC-MS/MS to quantify the levels of unlabeled MK-4 and labeled this compound.

  • The ratio of labeled to unlabeled MK-4 in different tissues will indicate the extent of conversion from the administered dietary source.

Signaling Pathways and Mechanisms of Action

Menaquinone-4's primary mechanism for preventing vascular calcification is through the activation of MGP, which in turn inhibits the pro-calcific BMP-2 signaling pathway.

Menaquinone-4 and MGP-Mediated Inhibition of Vascular Calcification

The following diagram illustrates the central role of Menaquinone-4 in preventing the osteogenic transformation of vascular smooth muscle cells.

G MK4 Menaquinone-4 GGCX γ-glutamyl carboxylase (GGCX) MK4->GGCX Cofactor for ucMGP Inactive Uncarboxylated MGP cMGP Active Carboxylated MGP ucMGP->cMGP Carboxylation cMGP->InhibitionNode BMP2 Bone Morphogenetic Protein-2 (BMP-2) BMPR BMP Receptor BMP2->BMPR Binds to SMAD SMAD 1/5/8 Phosphorylation BMPR->SMAD Runx2 Runx2 Expression SMAD->Runx2 VSMC_trans VSMC Osteogenic Transformation Runx2->VSMC_trans Calcification Vascular Calcification VSMC_trans->Calcification InhibitionNode->BMP2 Inhibits Calcium Calcium Ions InhibitionNode->Calcium Binds

Caption: Menaquinone-4 activates MGP, which inhibits BMP-2 signaling and calcium deposition.

Experimental Workflow for In Vitro VSMC Calcification Study

The following diagram outlines the workflow for an in vitro experiment investigating the effect of Menaquinone-4 on vascular smooth muscle cell calcification.

G start Isolate & Culture Rat Aortic VSMCs induce Induce Calcification (10 mM β-glycerophosphate) start->induce treat_control Control Group (Vehicle) induce->treat_control treat_mk4 Experimental Group (+ Menaquinone-4) induce->treat_mk4 incubate Incubate for 10 days treat_control->incubate treat_mk4->incubate stain Alizarin Red S Staining incubate->stain quantify Quantify Calcium Deposition (Absorbance Measurement) stain->quantify analyze Data Analysis & Comparison quantify->analyze

Caption: Workflow for studying Menaquinone-4's effect on VSMC calcification in vitro.

Logical Relationship in Menaquinone-4 Tracer Studies

This diagram illustrates the logical flow and purpose of using this compound in metabolic studies.

G administer Administer This compound to Animal Model absorb Absorption & Distribution to Tissues administer->absorb collect Collect Plasma & Tissues (Aorta, Liver, etc.) absorb->collect extract Extract Vitamin K collect->extract analyze LC-MS/MS Analysis extract->analyze quantify_labeled Quantify This compound analyze->quantify_labeled quantify_unlabeled Quantify Endogenous Menaquinone-4 analyze->quantify_unlabeled determine Determine Tissue-Specific Uptake and Conversion quantify_labeled->determine quantify_unlabeled->determine

Caption: Logic of using this compound to trace its metabolism in vivo.

Conclusion

Menaquinone-4 plays a vital, scientifically-backed role in cardiovascular health by preventing vascular calcification through the activation of Matrix Gla Protein. The use of this compound as a stable isotope tracer is a powerful technique that has been instrumental in advancing our understanding of vitamin K metabolism. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of cardiovascular disease. Further research, particularly well-designed clinical trials, will continue to elucidate the full therapeutic potential of Menaquinone-4 in preventing and potentially treating cardiovascular calcification.

References

Unraveling Vitamin K2 Metabolism: A Technical Guide to Menaquinone-4-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a family of compounds known as menaquinones (MKs), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. Among the different forms of vitamin K2, menaquinone-4 (MK-4) is of particular interest as it is found in various tissues and is synthesized endogenously from other dietary forms of vitamin K.[1][2] Understanding the intricate metabolism of MK-4—its absorption, distribution, conversion from precursors, and excretion—is paramount for elucidating its biological functions and for the development of novel therapeutic strategies. The use of stable isotope-labeled compounds, specifically Menaquinone-4-13C6, offers a powerful and precise tool for these investigations, allowing researchers to trace the fate of MK-4 in vivo without the complications of radioactive tracers.[3] This technical guide provides an in-depth overview of the application of this compound in metabolic research, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

The Role of this compound as a Metabolic Tracer

This compound is a stable isotope-labeled version of MK-4 where six carbon atoms in the molecule are replaced with the heavy isotope 13C. This labeling does not alter the biochemical properties of the molecule, allowing it to be metabolized in the same manner as its unlabeled counterpart.[3] The key advantage of using 13C-labeled MK-4 is its detectability by mass spectrometry (MS). The mass difference between the labeled and unlabeled compound allows for their unambiguous differentiation and quantification in complex biological matrices such as plasma, tissues, and excreta.[4][5] This enables precise measurement of absorption, tissue-specific accumulation, and conversion rates from other vitamin K precursors.[1][2]

Experimental Protocols

The successful use of this compound in metabolic studies hinges on robust and well-defined experimental protocols. Below are detailed methodologies for both in vivo animal and human studies, as well as the analytical procedures for sample analysis.

In Vivo Animal Studies

These studies are crucial for understanding the fundamental aspects of MK-4 metabolism in a controlled environment.

1. Animal Model and Diet:

  • Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used models.[1][2]

  • Acclimatization: Animals are typically acclimated for at least one week on a standard chow diet.

  • Vitamin K-Deficient Diet: Prior to the administration of the labeled compound, animals are often fed a vitamin K-deficient diet for a specified period to reduce endogenous levels of vitamin K and enhance the signal from the tracer.[1]

  • Diet Formulation: The this compound is incorporated into the diet at a specific concentration. For instance, a study in mice used a diet supplemented with 2.2 μmol/kg of 13C11MK4 (a similarly labeled MK-4).[1][2] The labeled compound is typically mixed into a vitamin K-deficient basal diet mix.[1]

2. Administration of this compound:

  • Oral Administration: The most common route is through the diet, allowing for the study of absorption and metabolism under physiological conditions.[1][2] The labeled diet is provided ad libitum or through pair-feeding for a defined period (e.g., one week).[1][2]

  • Gavage: For precise dosage and timing, oral gavage can be used.

3. Sample Collection:

  • Blood: Blood samples are collected at various time points via cardiac puncture or tail vein bleeding into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

  • Tissues: At the end of the study period, animals are euthanized, and various tissues of interest (e.g., liver, kidney, brain, bone, adipose tissue) are rapidly excised, weighed, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[6]

  • Feces and Urine: For excretion studies, animals can be housed in metabolic cages to allow for the separate collection of feces and urine over the study duration.

Human Clinical Studies

Human studies are essential for translating findings from animal models and understanding MK-4 metabolism in a clinical context.

1. Study Participants:

  • Healthy volunteers are recruited based on specific inclusion and exclusion criteria (e.g., age, BMI, no use of medications affecting vitamin K metabolism).

2. Study Design:

  • A crossover design is often employed where each participant receives different forms of labeled vitamin K, including 13C-MK-4, with a washout period between each administration.

  • Standardized Meal: The labeled vitamin K is administered with a standardized breakfast to control for dietary effects on absorption.

3. Administration of 13C-Menaquinone-4:

  • A single oral dose of 13C-MK-4 is administered to fasting participants.

4. Sample Collection:

  • Blood: Blood samples are collected at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24, and 48 hours) to determine the pharmacokinetic profile.

  • Urine and Feces: Complete urine and feces collections are often performed for a set period (e.g., 48 or 72 hours) to assess excretion.

Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites in biological samples.[4][7]

1. Sample Preparation:

  • Plasma/Serum: Proteins are precipitated using a solvent like ethanol or acetonitrile. An internal standard (e.g., a deuterated form of MK-4) is added to correct for extraction losses and matrix effects.[4] The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and concentration.[7]

  • Tissues: Tissues are homogenized and extracted with an organic solvent mixture (e.g., hexane/isopropanol).[6] The extract is then purified using SPE.

2. LC-MS/MS Analysis:

  • Chromatography: Reversed-phase liquid chromatography with a C18 column is typically used to separate MK-4 from other lipids and vitamin K forms. A gradient elution with a mobile phase consisting of solvents like methanol, isopropanol, and water with an additive like formic acid or ammonium fluoride is employed.[4][7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both the labeled and unlabeled MK-4, as well as the internal standard, are monitored for quantification.[7]

Quantitative Data Presentation

The following tables summarize key quantitative data derived from studies investigating vitamin K2 metabolism using labeled compounds.

Table 1: LC-MS/MS Method Validation Parameters for Menaquinone-4 Quantification

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.14 nmol/L[7]
Linearity Range0.05 - 10.0 ng/mL[4]
Intra-assay Precision (%CV)3.2% - 14.3%[4][8]
Inter-assay Precision (%CV)8.7% - 15.2%[4][8]
Accuracy (Bias)0.5% - 10.7%[4]
Recovery94.0% - 108.7%[4]

Table 2: Tissue Distribution of Menaquinone-4 in Rats

TissueMK-4 Concentration (pmol/g wet weight) - Representative DataReference
Liver~5-10[9]
Brain~6[9]
Kidney~6[9]
Pancreas~22[9]
TestesPredominant form[6]
OvariesHigh quantities[6]

Table 3: Bioavailability of Different Menaquinones in Humans

Menaquinone FormSerum Detection after a Single Nutritional DoseReference
MK-4Not detectable[10]
MK-7Well absorbed, detected up to 48 hours[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in MK-4 metabolism and the experimental designs to study them is crucial for a comprehensive understanding. The following diagrams were created using the Graphviz (DOT language).

Metabolic Pathway of Menaquinone-4 Synthesis

The primary pathway for the synthesis of MK-4 in animal tissues involves the conversion of other dietary vitamin K forms, such as phylloquinone (vitamin K1) and other menaquinones (e.g., MK-7, MK-9).[1][2] This conversion proceeds through a menadione intermediate, which is then prenylated by the enzyme UBIAD1 to form MK-4.[3][11][12]

G cluster_0 Dietary Intake cluster_1 Intestinal Metabolism cluster_2 Tissue-Specific Synthesis PK Phylloquinone (PK) Vitamin K1 Menadione Menadione (Intermediate) PK->Menadione Side-chain cleavage MKn Menaquinones (MKn) e.g., MK-7, MK-9 MKn->Menadione Side-chain cleavage UBIAD1 UBIAD1 Enzyme Menadione->UBIAD1 MK4 Menaquinone-4 (MK-4) UBIAD1->MK4 Prenylation

Caption: Conversion pathway of dietary vitamin K to menaquinone-4.

Experimental Workflow for In Vivo Stable Isotope Tracing

The workflow for an in vivo study using this compound involves several key steps, from the administration of the tracer to the final data analysis.

G start Start: Animal Model Selection & Acclimatization diet Vitamin K-Deficient Diet (Optional) start->diet admin Administration of This compound (Diet or Gavage) diet->admin collect Sample Collection (Blood, Tissues, Excreta) at Timed Intervals admin->collect prep Sample Preparation (Homogenization, Extraction, SPE) collect->prep analysis LC-MS/MS Analysis (Quantification of labeled and unlabeled MK-4) prep->analysis data Data Analysis (Pharmacokinetics, Tissue Distribution, Metabolite Identification) analysis->data end End: Metabolic Insights data->end

Caption: Workflow for in vivo studies with this compound.

Conclusion

The use of this compound as a stable isotope tracer has significantly advanced our understanding of vitamin K2 metabolism. The methodologies outlined in this guide provide a framework for researchers to conduct robust and reproducible studies to further investigate the intricate roles of MK-4 in health and disease. The ability to accurately quantify the absorption, tissue-specific distribution, and endogenous synthesis of MK-4 will be instrumental in developing evidence-based dietary recommendations and novel therapeutic interventions targeting vitamin K-dependent pathways.

References

The In Vivo Conversion of Phylloquinone to Menaquinone-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo conversion of phylloquinone (Vitamin K1) to menaquinone-4 (MK-4), a critical metabolic pathway with significant implications for tissue-specific vitamin K function. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes to support further investigation and drug development in this area.

Introduction

Vitamin K is a family of fat-soluble vitamins essential for blood coagulation and bone metabolism.[1] The two primary naturally occurring forms are phylloquinone (PK, vitamin K1), found in plants, and menaquinones (MKn, vitamin K2), which are of bacterial origin.[1] While PK is the major dietary form of vitamin K, menaquinone-4 (MK-4) is the predominant form found in most extrahepatic tissues, such as the brain, kidney, and pancreas.[2][3] This observation has led to extensive research into the endogenous conversion of dietary PK into tissue MK-4. This conversion is now understood to be a crucial metabolic pathway, ensuring the localized availability of MK-4 for its specific biological roles, which may extend beyond traditional vitamin K-dependent carboxylation.

The conversion process involves two main steps: the dealkylation of phylloquinone to menadione (MD, vitamin K3) and the subsequent prenylation of menadione to form MK-4.[4] A key enzyme in this pathway, UbiA prenyltransferase domain-containing protein 1 (UBIAD1), has been identified as the prenyltransferase responsible for the final step of MK-4 synthesis.[1][2] This guide will delve into the mechanistic details of this conversion, the experimental evidence supporting it, and the methodologies used to study this pathway.

The Conversion Pathway: From Phylloquinone to Menaquinone-4

The in vivo conversion of phylloquinone to menaquinone-4 is a multi-step process that ensures the delivery of a specific vitamin K vitamer to extrahepatic tissues. The currently accepted model for this pathway is as follows:

  • Dietary Intake and Absorption: Phylloquinone is ingested through the diet, primarily from green leafy vegetables. It is absorbed in the small intestine along with dietary fats.

  • Conversion to Menadione: Evidence suggests that a significant portion of dietary phylloquinone is converted to menadione. This conversion involves the removal of the phytyl side chain from the phylloquinone molecule. While the exact enzymatic machinery for this cleavage is not fully elucidated, it is believed to occur in the intestine.[4][5][6]

  • Transport of Menadione: Menadione, being a more water-soluble molecule than phylloquinone, is then transported via the circulation to various tissues.[4]

  • Tissue-Specific Prenylation: In target tissues, the enzyme UBIAD1 catalyzes the prenylation of the menadione ring with a geranylgeranyl pyrophosphate (GGPP) molecule, resulting in the formation of menaquinone-4.[1][2][7] UBIAD1 is localized to the endoplasmic reticulum.[2][3]

There is also evidence to support a second route of MK-4 accumulation, where both the cleavage of the phylloquinone side chain and the subsequent prenylation to MK-4 occur within the same target tissue.[5][8]

Signaling Pathway Diagram

The following diagram illustrates the key steps in the conversion of phylloquinone to menaquinone-4.

Phylloquinone_to_Menaquinone4_Pathway PK Phylloquinone (PK) (from diet) Intestine Small Intestine PK->Intestine Absorption MD_Int Menadione (MD) Intestine->MD_Int Side-chain cleavage Bloodstream Bloodstream MD_Int->Bloodstream MD_Blood Menadione (MD) Bloodstream->MD_Blood Extrahepatic_Tissue Extrahepatic Tissue (e.g., Brain, Kidney) MD_Blood->Extrahepatic_Tissue UBIAD1 UBIAD1 Extrahepatic_Tissue->UBIAD1 MK4 Menaquinone-4 (MK-4) UBIAD1->MK4 Prenylation GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP->UBIAD1 Experimental_Workflow start Start animal_model Select Animal Model (e.g., Fischer 344 Rats) start->animal_model vk_deficient Vitamin K-Deficient Diet (14 days) animal_model->vk_deficient labeled_diet Administer Deuterium-Labeled Phylloquinone (L-PK) Diet vk_deficient->labeled_diet time_points Collect Samples at Time Points (e.g., 1d, 7d) labeled_diet->time_points sample_collection Tissue, Serum, and Urine Collection time_points->sample_collection extraction Lipid Extraction sample_collection->extraction analysis LC-MS/HPLC Analysis extraction->analysis quantification Quantify L-PK, L-MK-4, L-MD analysis->quantification end End quantification->end UBIAD1_Role PK_Diet Dietary Phylloquinone (PK) MD Menadione (MD) PK_Diet->MD Intestinal Cleavage UBIAD1_Enzyme UBIAD1 Enzyme (Prenyltransferase) MD->UBIAD1_Enzyme Substrate UBIAD1_Gene UBIAD1 Gene UBIAD1_Gene->UBIAD1_Enzyme Expression MK4 Menaquinone-4 (MK-4) UBIAD1_Enzyme->MK4 Catalysis GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP->UBIAD1_Enzyme Co-substrate Tissue_Function Tissue-Specific Functions MK4->Tissue_Function

References

Menaquinone-4-13C6: A Technical Guide to its Application in Nutritional Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-4 (MK-4), a key form of vitamin K2, plays a crucial role in various physiological processes beyond its traditional role in blood coagulation, including bone metabolism and cardiovascular health.[1][2] Understanding the metabolic fate, bioavailability, and tissue-specific distribution of MK-4 is paramount for developing novel nutritional strategies and therapeutic interventions. Stable isotope labeling, particularly with carbon-13 (¹³C), offers a powerful and safe methodology for tracing the in vivo pathways of nutrients without the complications of radioactive isotopes.[3] Menaquinone-4-¹³C₆ serves as an invaluable tool in this regard, enabling precise quantification and metabolic flux analysis in preclinical and clinical research.

This technical guide provides an in-depth overview of the application of Menaquinone-4-¹³C₆ in nutritional science, focusing on experimental design, analytical methodologies, and the interpretation of results from tracer studies.

Core Applications of Menaquinone-4-¹³C₆ in Research

Menaquinone-4-¹³C₆ is primarily utilized as a tracer to elucidate the metabolic dynamics of vitamin K. Its key applications include:

  • Bioavailability and Absorption Studies: Quantifying the absorption efficiency of dietary MK-4.

  • Metabolic Conversion Studies: Tracing the conversion of other vitamin K forms, such as phylloquinone (vitamin K1) and other menaquinones, into tissue-specific MK-4.[4][5][6][7][8]

  • Pharmacokinetic and Tissue Distribution Analysis: Determining the uptake, distribution, and retention of MK-4 in various tissues and organs.[2][9]

  • Internal Standard for Quantitative Analysis: Serving as a precise internal standard for mass spectrometry-based quantification of endogenous MK-4 levels in biological samples.[4]

Experimental Design: A Model Study Using Menaquinone-4-¹³C₆

The following tables summarize a model experimental design for a stable isotope tracer study in an animal model, based on established research methodologies.[4][5][10] This design is intended to investigate the in vivo conversion of various vitamin K forms to tissue MK-4.

Table 1: Experimental Animal Model and Dietary Groups
ParameterDescription
Animal Model C57BL/6 Mice
Age 10-12 weeks at the start of the study
Sex Both male and female to assess sex-based differences
Acclimation Period 1 week with a standard chow diet
Housing Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity)
Dietary Groups 1. Vitamin K deficient (Control)
2. Phylloquinone (PK) supplemented
3. Menaquinone-4 (MK-4) supplemented
4. Menaquinone-9 (MK-9) supplemented
5. Menaquinone-4-¹³C₁₁ (MK-4-¹³C₁₁) Supplemented
6. Other labeled vitamin K forms (e.g., ²H₇-PK, ²H₇-MK-7)
Diet Base Vitamin K deficient basal diet
Table 2: Dosing, Duration, and Sample Collection
ParameterDescription
Labeled Compound Menaquinone-4-¹³C₁₁
Dosage 2.2 µmol/kg of diet
Administration Route Oral (mixed into the diet)
Study Duration 1 week
Sample Collection Blood (plasma)
Tissues: Liver, Kidney, Brain, Pancreas, Bone, Adipose tissue, Reproductive organs
Sample Processing Tissues are harvested, weighed, and stored at -80°C until analysis.

Detailed Experimental Protocols

Diet Preparation
  • A vitamin K-deficient basal diet is used as the foundation for all experimental diets.

  • Labeled Menaquinone-4-¹³C₆ and other vitamin K forms are dissolved in a suitable vehicle (e.g., corn oil).

  • The vitamin K solutions are then thoroughly mixed into the basal diet to achieve the desired final concentration (e.g., 2.2 µmol/kg).

  • The diets are stored under conditions that prevent degradation of the vitamin K compounds (e.g., protected from light and stored at low temperatures).

Animal Study Protocol
  • Mice are randomly assigned to the different dietary groups.

  • Animals are provided with their respective diets and water ad libitum for the duration of the study (e.g., 1 week).

  • Food intake and body weight are monitored regularly.

  • At the end of the study period, animals are euthanized according to approved ethical guidelines.

  • Blood is collected via cardiac puncture into tubes containing an anticoagulant. Plasma is separated by centrifugation.

  • Tissues of interest are rapidly excised, rinsed with saline, blotted dry, weighed, and flash-frozen in liquid nitrogen.

Sample Preparation and Vitamin K Extraction
  • Tissue samples are homogenized.

  • An internal standard (e.g., a deuterated form of another vitamin K analog not used in the treatment diets) is added to the homogenates and plasma samples.

  • Lipids, including vitamin K, are extracted from the samples using a solvent system, typically involving hexane or a mixture of hexane and isopropanol.

  • The organic layer containing the lipids is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a solvent suitable for chromatographic analysis.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin K forms, including their stable isotope-labeled analogs.

  • Chromatographic Separation: A C18 or C30 reverse-phase column is typically used to separate the different vitamin K vitamers. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and isopropanol with a small amount of an ammonium salt (e.g., ammonium formate) is employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is commonly used.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the unlabeled Menaquinone-4 and the labeled Menaquinone-4-¹³C₆, as well as the internal standard. This allows for highly selective and sensitive quantification.

Visualization of Pathways and Workflows

Vitamin K Conversion Pathway to Menaquinone-4

The following diagram illustrates the metabolic conversion of dietary vitamin K forms into the biologically active tissue form, MK-4. This process involves the removal of the side chain to form menadione as an intermediate, followed by the addition of a geranylgeranyl group by the enzyme UBIAD1.[5][11]

Vitamin_K_Conversion Diet_PK Dietary Phylloquinone (PK) Menadione Menadione (K3) (Intermediate) Diet_PK->Menadione Side-chain cleavage Diet_MKn Dietary Menaquinones (MKn) Diet_MKn->Menadione Side-chain cleavage UBIAD1 UBIAD1 Enzyme Menadione->UBIAD1 Tissue_MK4 Tissue Menaquinone-4 (MK-4) UBIAD1->Tissue_MK4 Prenylation GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP->UBIAD1

Caption: Metabolic pathway of dietary vitamin K conversion to tissue MK-4.

Experimental Workflow for a Menaquinone-4-¹³C₆ Tracer Study

This diagram outlines the key steps in conducting a nutritional study using Menaquinone-4-¹³C₆ as a metabolic tracer.

Experimental_Workflow Diet_Prep Diet Preparation (Inclusion of MK-4-¹³C₆) Animal_Admin Oral Administration to Animal Model (e.g., Mice) Diet_Prep->Animal_Admin Sample_Collection Tissue and Plasma Collection Animal_Admin->Sample_Collection Extraction Vitamin K Extraction Sample_Collection->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis Data Analysis (Quantification of labeled and unlabeled MK-4) LCMS_Analysis->Data_Analysis Interpretation Metabolic Interpretation (Bioavailability, Conversion, Distribution) Data_Analysis->Interpretation

Caption: Workflow for a stable isotope tracer study using MK-4-¹³C₆.

Conclusion

Menaquinone-4-¹³C₆ is an indispensable tool for advancing our understanding of vitamin K metabolism. Its use in well-designed tracer studies allows for the precise delineation of absorption, conversion, and tissue distribution pathways. The methodologies and experimental framework presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful stable isotope in their nutritional science research, ultimately contributing to the development of evidence-based dietary recommendations and therapeutic applications for vitamin K.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Menaquinone-4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menaquinone-4 (MK-4), a key member of the vitamin K2 family, plays a vital role in essential physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2] Accurate and reliable quantification of MK-4 in biological matrices is crucial for clinical research, nutritional studies, and pharmacokinetic assessments. However, its lipophilic nature and typically low endogenous concentrations present significant analytical challenges.[3][4]

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Menaquinone-4 in human plasma. The method incorporates a stable isotope-labeled internal standard (SIL-IS), Menaquinone-4-13C6, to ensure the highest level of accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. The protocol provides a comprehensive guide from sample preparation through to data analysis, suitable for high-throughput applications.

Experimental Protocols

Materials and Reagents
  • Standards: Menaquinone-4 (MK-4) and this compound (Internal Standard, IS) analytical standards.

  • Solvents: HPLC or LC-MS grade methanol, ethanol, n-hexane, acetonitrile, and isopropanol.[2][5]

  • Reagents: Formic acid and ammonium formate.[5]

  • Water: Deionized water (18 MΩ·cm or greater).

  • Plasma: Blank human plasma for calibration curve and quality control (QC) sample preparation. Plasma can be depleted of endogenous vitamin K by exposure to UV light for 24 hours.[1]

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Separately weigh and dissolve MK-4 and MK-4-13C6 in ethanol to prepare individual stock solutions. Store at -20°C in amber vials.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in methanol or a methanol/water mixture.

  • Internal Standard Working Solution (50 ng/mL): Dilute the MK-4-13C6 stock solution with methanol to achieve a final concentration of 50 ng/mL.

  • Calibration Curve and QC Samples: Prepare calibration standards by spiking blank human plasma with the appropriate MK-4 working solutions to achieve a concentration range of 0.1 ng/mL to 100 ng/mL.[3][5] Prepare quality control samples at low, medium, and high concentrations (e.g., 0.25, 7.5, and 80 ng/mL).

Plasma Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for vitamin K extraction from serum or plasma.[1][5]

  • Aliquot 500 µL of plasma sample, calibrator, or QC into a 4 mL glass tube.

  • Add 50 µL of the 50 ng/mL internal standard working solution (this compound) to all tubes except for the blank matrix sample.

  • Vortex briefly for 10 seconds.

  • Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.[5]

  • Add 2 mL of n-hexane as the extraction solvent and vortex for 1 minute.[1][5]

  • Centrifuge the tubes at 4000 rpm for 10 minutes to separate the layers.[5]

  • Carefully transfer the upper organic (n-hexane) layer to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or 40°C.[3][5]

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 methanol:water) and vortex thoroughly.[3]

  • Transfer the final solution to an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development.

Parameter Condition
LC System UHPLC/HPLC System (e.g., Thermo Vanquish, Agilent 1290, Waters Acquity)
Column C18 or Biphenyl Column (e.g., Restek Raptor Biphenyl, Kinetex EVO C18), 100 x 2.1 mm, <3 µm
Mobile Phase A Water with 0.1% Formic Acid and 5mM Ammonium Formate[5]
Mobile Phase B Methanol with 0.1% Formic Acid[5]
Gradient Program 80% B to 100% B over 4 min, hold at 100% B for 2 min, re-equilibrate at 80% B for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Thermo TSQ Endura, Sciex 5500)
Ionization Source Electrospray Ionization (ESI) in Positive Mode. Note: APCI can also be effective for nonpolar compounds.[5][6]
Ion Spray Voltage +3500 V
Source Temperature 350°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions MK-4: 445.4 -> 187.1 MK-4-¹³C₆: 451.4 -> 193.1
Collision Energy (CE) Optimized for specific instrument; typically 20-35 eV.

Table 1: Recommended LC-MS/MS instrumental parameters for Menaquinone-4 analysis.

Data and Results

Quantitative analysis is performed by calculating the peak area ratio of the analyte (MK-4) to the internal standard (MK-4-13C6). A calibration curve is generated by plotting this ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

Method Performance Characteristics (Example Data)

The following table summarizes typical method performance based on published data for similar assays.[1][7][8][9]

Parameter Result
Linearity Range 0.1 – 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15% (14.3%, 3.2%, 6.7% at L,M,H QC)[7]
Inter-day Precision (%CV) < 15% (15.2%, 9.2%, 8.7% at L,M,H QC)[7][8]
Accuracy (%Bias) 85-115% (±10.7% at LLOQ)[1]
Mean Recovery > 90%[2][9]

Table 2: Example method validation and performance characteristics.

Visualized Workflows and Principles

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma 500 µL Plasma Sample spike Spike with IS (MK-4-¹³C₆) plasma->spike precip Add Ethanol (Protein Precipitation) spike->precip extract Add n-Hexane (Liquid-Liquid Extraction) precip->extract vortex Vortex & Centrifuge extract->vortex separate Transfer Organic Layer vortex->separate dry Evaporate to Dryness separate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS System reconstitute->inject quantify Generate Peak Area Ratio (MK-4 / IS) inject->quantify calibrate Plot Calibration Curve quantify->calibrate calculate Calculate Concentration calibrate->calculate

Caption: High-level workflow for MK-4 quantification.

G cluster_source cluster_ms Tandem Mass Spectrometer MK4_ion MK-4 (444.4 Da) → [M+H]⁺ 445.4 Q1 Q1: Precursor Ion Selection Selects m/z 445.4 and 451.4 MK4_ion->Q1 IS_ion IS (MK-4-¹³C₆, 450.4 Da) → [M+H]⁺ 451.4 IS_ion->Q1 Q2 Q2: Collision Cell (CID) Fragments Precursor Ions Q1->Q2 Selected Ions Q3 Q3: Product Ion Scan Monitors m/z 187.1 and 193.1 Q2->Q3 Fragment Ions Detector Detector Quantifies Product Ions Q3->Detector

Caption: Principle of MRM for MK-4 and its IS.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Menaquinone-4 in human plasma. The simple liquid-liquid extraction procedure is effective and reproducible, while the use of a stable isotope-labeled internal standard (this compound) ensures data integrity by correcting for analytical variability. This method is well-suited for clinical and research laboratories requiring accurate measurement of vitamin K2 status to investigate its role in health and disease.

References

Application Notes and Protocols for the Use of Menaquinone-4-13C6 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-4 (MK-4), a form of vitamin K2, is a critical cofactor in vital physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2] Accurate quantification of MK-4 in biological matrices is therefore essential for clinical research and drug development. Stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in mass spectrometry-based quantification by correcting for matrix effects and variations in sample processing.

This document provides detailed application notes and protocols for utilizing Menaquinone-4-13C6 as an internal standard for the precise and accurate quantification of MK-4 in human plasma and serum using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described are compiled from established and validated analytical methods.[1][3][4][5][6]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for quantitative analysis. It involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the sample preparation process. This "internal standard" is chemically identical to the analyte of interest (MK-4) and thus experiences the same chemical and physical processes during extraction, derivatization, and ionization. Because the internal standard and the analyte can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signals can be used to accurately determine the concentration of the endogenous analyte, compensating for any sample losses or ionization suppression.

Experimental Protocols

Materials and Reagents
  • Menaquinone-4 (Analyte)

  • This compound (Internal Standard)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Isopropanol

  • HPLC grade n-Hexane

  • Formic Acid (UPLC-MS grade)

  • Ammonium Formate

  • Ethanol (AR grade)

  • Water (HPLC grade)

  • Human plasma/serum (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Phospholipid removal plates.[3][6]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Menaquinone-4 and this compound in ethanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C in light-protected containers.[1]

  • Working Solutions:

    • Calibration Standards: Prepare a series of working standard solutions by serially diluting the Menaquinone-4 stock solution with a suitable solvent (e.g., methanol or ethanol) to create a calibration curve spanning the expected physiological range (e.g., 0.03 to 10 ng/mL).[1]

    • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol or ethanol.[4][6]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free plasma or serum with known amounts of Menaquinone-4.[1]

Sample Preparation

Two common methods for sample preparation are detailed below: Solid-Phase Extraction (SPE) and Protein Precipitation followed by Phospholipid Removal.

Method 1: Solid-Phase Extraction (SPE) [3]

  • To 500 µL of plasma/serum sample, QC, or calibration standard, add a specified volume (e.g., 10 µL) of the this compound internal standard working solution.

  • Add 175 µL of ethanol to denature proteins.

  • Vortex the mixture for 2 minutes and then centrifuge at 3500 rpm for 5 minutes.

  • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of methanol/water (1:9, v/v) containing 1% formic acid, followed by 1 mL of acetonitrile/water (8:2, v/v) with 1% formic acid.

  • Elute the analytes with 2 mL of methanol/isopropanol/hexane (2:1:1, v/v/v).

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 150 µL of acetonitrile with 1% formic acid for LC-MS/MS analysis.

Method 2: Protein Precipitation and Phospholipid Removal [6]

  • To a 500 µL aliquot of the sample, add 5 µL of the internal standard solution (containing this compound).

  • Add 1.5 mL of acetonitrile and vortex for 20 seconds.

  • Centrifuge at 4300 rpm for 10 minutes to pellet the precipitated proteins.

  • Load the supernatant onto a phospholipid removal plate.

  • Collect the eluate under vacuum.

  • Evaporate the eluate to dryness at 50 °C with a gentle stream of nitrogen.

  • Reconstitute the dried extract with 100 μL of 15:85 water:methanol.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Liquid Chromatography (LC) Conditions [3][4][6]

  • HPLC System: A system such as a Vanquish Horizon HPLC system can be used.[4]

  • Column: A suitable column for separating lipophilic compounds, for instance, an Accucore PFP (100 x 2.1 mm, 2.6 µm) or a Raptor Biphenyl column.[4][6]

  • Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Formate.[4]

  • Mobile Phase B: Methanol with 0.1% Formic Acid.[4]

  • Gradient: A gradient elution is typically used, for example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B over a few minutes to elute the analytes.[3][4]

  • Flow Rate: A typical flow rate is between 0.4 and 0.7 mL/min.[3]

  • Column Temperature: Maintained at around 30-50 °C.[1][3]

  • Injection Volume: 5-20 µL.

Mass Spectrometry (MS) Conditions [3][4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., TSQ Endura) is commonly used.[4]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ion m/z values for Menaquinone-4 and this compound need to be determined by direct infusion of the individual compounds. For Menaquinone-4 (MW ≈ 444.6 g/mol ), a common precursor ion is [M+H]+ at m/z 445. For this compound, the precursor ion will be at m/z 451. The product ions are generated by fragmentation of the precursor ions in the collision cell and are specific to the molecule's structure.

Data Presentation

The following tables summarize the quantitative performance data from validated methods for MK-4 analysis, which are representative of the performance expected when using this compound as an internal standard.

Table 1: Method Validation Parameters for MK-4 Quantification
ParameterResultReference
Linearity (R²)> 0.99[1]
Lower Limit of Quantification (LLOQ)0.14 nmol/L[3]
Mean Recovery> 92%[3]
Inter-assay Precision (%CV)< 10%[4]
Intra-assay Precision (%CV)3.2% - 14.3%[1]
Accuracy (Bias)Within ±15% of nominal values[1]
Table 2: Intra- and Inter-Assay Precision and Accuracy for MK-4
QC LevelConcentration (ng/mL)Intra-Assay CV (%)Inter-Assay CV (%)Accuracy (% Bias)
Low0.0514.315.210.7
Medium0.53.29.20.5
High2.56.78.76.0

Data adapted from a validated LC-MS/MS method for MK-4.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Menaquinone-4 using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add this compound Internal Standard sample->add_is extraction Protein Precipitation & Phospholipid Removal or SPE add_is->extraction drydown Evaporation extraction->drydown reconstitution Reconstitution drydown->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (MK-4 / MK-4-13C6) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification quantification_logic cluster_inputs Measured Inputs cluster_knowns Known Values cluster_calculation Calculation cluster_output Final Result analyte_pa Analyte Peak Area (Menaquinone-4) ratio Calculate Peak Area Ratio (Analyte / IS) analyte_pa->ratio is_pa Internal Standard Peak Area (this compound) is_pa->ratio is_conc Internal Standard Concentration final_conc Analyte Concentration cal_curve Calibration Curve (Ratio vs. Concentration) cal_curve->final_conc ratio->final_conc

References

Application Notes and Protocols for Menaquinone-4-13C6 Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-4 (MK-4), a key form of vitamin K2, plays a vital role in various physiological processes beyond its traditional role in blood coagulation. These include bone metabolism, anti-inflammatory responses, and the regulation of gene expression.[1] The use of isotopically labeled MK-4, such as Menaquinone-4-13C6 (MK-4-13C6), provides a powerful tool for researchers to trace its metabolic fate, quantify its uptake, and elucidate its mechanisms of action within a cellular context. These application notes provide a detailed protocol for the administration of MK-4-13C6 in cell culture, including dissolution, treatment of cells, and subsequent analysis, as well as an overview of the key signaling pathways it modulates.

Data Presentation

Table 1: Recommended this compound Working Concentrations and Incubation Times for Various Cell Lines
Cell LineCell TypeTypical Concentration Range (µM)Typical Incubation Time (hours)Target Pathway/Application
MG-63Human osteosarcoma1 - 101, 3, 6, 24Bone metabolism, Vitamin K uptake
HepG2Human hepatoma1 - 101, 3, 6Vitamin K metabolism and uptake
MG6Mouse microglia1 - 103, 24Anti-inflammatory effects (NF-κB pathway)
I-10Mouse Leydig cells10 - 3024Steroidogenesis (PKA pathway)
LS180Human intestinal adenocarcinoma1 - 1024Gene expression regulation (PXR pathway)[2]
Bovine Skeletal Muscle CellsPrimary cells1 - 1072Proliferation and migration[3]
Bovine PBMCPrimary cells1 - 1072Proliferation[4]
Table 2: Summary of Downstream Analytical Methods for MK-4-13C6 Analysis
Analytical MethodPurposeSample PreparationKey Considerations
LC-MS/MSQuantification of MK-4-13C6 and its metabolitesLipid extraction from cell lysates and culture mediaHigh sensitivity and specificity. Requires stable isotope-labeled internal standards for accurate quantification.[5][6][7][8]
Western BlotAnalysis of protein expression and phosphorylation in signaling pathwaysCell lysis and protein extractionTo assess the effects of MK-4 on pathways like NF-κB (p65 phosphorylation) and PXR target gene expression.
qRT-PCRAnalysis of gene expressionRNA extraction and cDNA synthesisTo measure changes in the mRNA levels of target genes (e.g., inflammatory cytokines, PXR target genes).[2]
Cell Viability/Proliferation AssaysAssessment of cytotoxicity and effects on cell growthStandard colorimetric or fluorescence-based assays (e.g., WST-1, MTT)Important to determine the non-toxic concentration range of MK-4-13C6 for the chosen cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Menaquinone-4 is a lipid-soluble vitamin. Therefore, proper dissolution is critical for its effective delivery to cells in culture.

Materials:

  • This compound (powder)

  • Ethanol (200 proof, sterile)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile ethanol to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution if precipitation occurs.

  • Store the stock solution in light-protected tubes at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Protocol 2: Administration of this compound to Cultured Cells

This protocol outlines the general steps for treating adherent cells with MK-4-13C6.

Materials:

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Vehicle control (sterile ethanol)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

  • Preparation of Treatment Medium:

    • On the day of the experiment, thaw the MK-4-13C6 stock solution.

    • Prepare the final working concentrations of MK-4-13C6 by diluting the stock solution directly into pre-warmed complete cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

    • The final concentration of the ethanol vehicle in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control medium containing the same final concentration of ethanol as the highest concentration of MK-4-13C6 used.

  • Cell Treatment:

    • Carefully remove the existing culture medium from the cells.

    • Gently wash the cells with sterile phosphate-buffered saline (PBS), if necessary, depending on the cell type and experimental design.

    • Add the prepared treatment medium (with MK-4-13C6 or vehicle control) to the respective wells or flasks.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 3, 6, 24, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).

  • Harvesting: Following incubation, harvest the cells and/or culture medium for downstream analysis (e.g., LC-MS/MS, Western blot, qRT-PCR).

Protocol 3: Sample Preparation for LC-MS/MS Analysis of MK-4-13C6

This protocol provides a general guideline for extracting MK-4-13C6 from cell pellets for quantitative analysis.

Materials:

  • Cell scraper

  • Phosphate-buffered saline (PBS)

  • Organic solvents (e.g., hexane, isopropanol)

  • Centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • After removing the culture medium, wash the cells twice with ice-cold PBS.

    • Lyse or scrape the cells in a suitable buffer or solvent.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction to separate the lipid-soluble MK-4-13C6. A common method is to add a mixture of hexane and isopropanol to the cell lysate.

    • Vortex vigorously and then centrifuge to separate the organic and aqueous phases.

  • Sample Concentration:

    • Carefully collect the upper organic layer containing the MK-4-13C6.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol or acetonitrile).

  • Analysis: Analyze the reconstituted sample by LC-MS/MS. A deuterated internal standard for MK-4 is recommended for accurate quantification.[5][6][7][8]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis prep_stock Prepare MK-4-13C6 Stock Solution (in Ethanol) prep_media Prepare Treatment Media (Dilute Stock in Culture Medium) prep_stock->prep_media treat_cells Treat Cells with MK-4-13C6 or Vehicle prep_media->treat_cells seed_cells Seed Cells in Culture Plates/Flasks seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest Harvest Cells and/or Media incubate->harvest lcms LC-MS/MS (Quantification) harvest->lcms western Western Blot (Protein Expression) harvest->western qpcr qRT-PCR (Gene Expression) harvest->qpcr

Caption: Experimental workflow for this compound administration in cell culture.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition MK-4 Mediated Inhibition cluster_translocation Nuclear Translocation & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK Activates MK4 Menaquinone-4 p65_phos p65 Phosphorylation MK4->p65_phos Inhibits p65_p50_active Active p65/p50 (NF-κB) p65_p50_active->p65_phos undergoes nucleus Nucleus p65_p50_active->nucleus Translocates gene_exp Inflammatory Gene Expression (e.g., IL-6, TNF-α) nucleus->gene_exp Induces IkB IκBα IKK->IkB Phosphorylates p65_p50_inactive Inactive p65/p50/IκBα Complex IkB->p65_p50_inactive Degrades from p65_p50_inactive->p65_p50_active Releases

Caption: Menaquinone-4 inhibits the NF-κB signaling pathway by reducing p65 phosphorylation.

pxr_pathway cluster_activation PXR Activation cluster_gene_expression Target Gene Expression MK4 Menaquinone-4 PXR PXR (Pregnane X Receptor) MK4->PXR Binds & Activates PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXRE PXR Response Element (in DNA) PXR_RXR->PXRE Binds to Target_Genes Target Gene Expression (e.g., CYP3A4, MDR1) PXRE->Target_Genes Induces Transcription

Caption: Menaquinone-4 activates the PXR signaling pathway, leading to target gene expression.[2][9]

References

Sample preparation techniques for Menaquinone-4 analysis in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Guide to Sample Preparation Techniques for Menaquinone-4 (MK-4) Analysis in Plasma

Introduction

Menaquinone-4 (MK-4), a vital member of the vitamin K2 family, plays a crucial role in various physiological processes, including bone metabolism and cardiovascular health. Accurate quantification of MK-4 in plasma is essential for clinical diagnostics, nutritional assessment, and pharmacokinetic studies in drug development. However, the lipophilic nature and typically low endogenous concentrations of MK-4 present significant challenges for its extraction and analysis from a complex biological matrix like plasma. This document provides detailed application notes and standardized protocols for the three most common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), enabling researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup, primarily involving the addition of an organic solvent to denature and precipitate plasma proteins. This technique is often favored for its simplicity and high-throughput applicability.

Experimental Protocol: Protein Precipitation with Acetonitrile
  • Sample Thawing: If plasma samples are frozen, thaw them on ice or in a refrigerator at 4°C.

  • Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of the internal standard (IS) solution to the plasma sample.

  • Precipitation: Add 490 µL of cold acetonitrile to the microcentrifuge tube.[1]

  • Vortexing: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the tube at 10,000 rpm for 10 minutes at 5°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube, being cautious not to disturb the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried residue with 70 µL of methanol and vortex for 1 minute to dissolve the extract.[1]

  • Analysis: The reconstituted sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

Workflow for Protein Precipitation

Figure 1: Protein Precipitation Workflow Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS ACN Add Cold Acetonitrile (490 µL) IS->ACN Vortex1 Vortex (3 min) ACN->Vortex1 Centrifuge Centrifuge (10,000 rpm, 10 min, 5°C) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate under Nitrogen (40°C) Supernatant->Evaporate Reconstitute Reconstitute in Methanol (70 µL) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Protein Precipitation Workflow for MK-4 Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. LLE is effective in removing interfering substances and concentrating the analyte of interest.

Experimental Protocol: Liquid-Liquid Extraction with Ethanol and Hexane
  • Sample Thawing: If plasma samples are frozen, thaw them on ice or in a refrigerator at 4°C.

  • Aliquoting: Transfer 500 µL of the serum or plasma sample into a glass test tube.[2][3]

  • Internal Standard Spiking: Add 50 µL of the internal standard solution to each sample and vortex briefly.[3]

  • Protein Denaturation: Add 1.5 mL of ethanol to each tube and vortex for 1 minute.[3]

  • Extraction: Add 4 mL of n-hexane to the mixture and vortex for another 5 minutes.[2]

  • Centrifugation: Centrifuge the tubes at 2,147 x g for 10 minutes to separate the aqueous and organic layers.[2]

  • Organic Layer Transfer: Carefully transfer the upper organic layer (n-hexane) to a new test tube.

  • Evaporation: Dry down the collected organic layer under a stream of nitrogen at room temperature.[3]

  • Reconstitution: Reconstitute the dried extract in 200 µL of a 1:3 water and methanol solution.[3]

  • Final Transfer: Transfer the reconstituted solution to an MS vial for analysis.[3]

Workflow for Liquid-Liquid Extraction

Figure 2: Liquid-Liquid Extraction Workflow Plasma Plasma Sample (500 µL) IS Add Internal Standard (50 µL) Plasma->IS Ethanol Add Ethanol (1.5 mL) & Vortex (1 min) IS->Ethanol Hexane Add n-Hexane (4 mL) & Vortex (5 min) Ethanol->Hexane Centrifuge Centrifuge (2,147 x g, 10 min) Hexane->Centrifuge OrganicLayer Transfer Organic Layer Centrifuge->OrganicLayer Evaporate Evaporate under Nitrogen OrganicLayer->Evaporate Reconstitute Reconstitute in Water:Methanol (1:3, 200 µL) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction Workflow for MK-4 Analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix. SPE can provide cleaner extracts compared to PPT and LLE, leading to improved analytical sensitivity and reduced matrix effects.

Experimental Protocol: Solid-Phase Extraction using Oasis® HLB Cartridges
  • Sample Thawing: If plasma samples are frozen, thaw them on ice or in a refrigerator at 4°C.

  • Aliquoting and Spiking: Transfer 350 µL of plasma into a 2 mL amber tube and spike with 50 µL of the internal standard.[4]

  • Protein Denaturation: Add 175 µL of ethanol to denature the proteins, mix for 2 minutes, and then centrifuge at 3500 rpm for 5 minutes.[4]

  • SPE Cartridge Conditioning: Condition an Oasis® HLB SPE cartridge (1cc/30 mg) by passing through the appropriate conditioning solvents as per the manufacturer's instructions.

  • Sample Loading: Apply the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[4]

  • Washing:

    • Wash the cartridge with 1 mL of methanol/water (1:9) containing 1% formic acid.[4]

    • Wash the cartridge with 1 mL of acetonitrile/water (8:2) with 1% formic acid.[4]

  • Elution: Elute the analyte of interest with 2 mL of methanol/isopropanol/hexane (2:1:1).[4]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.[4]

  • Reconstitution: Reconstitute the residue in a suitable solvent for the analytical method.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction

Figure 3: Solid-Phase Extraction Workflow Plasma Plasma Sample (350 µL) + IS (50 µL) Denature Add Ethanol (175 µL), Mix & Centrifuge Plasma->Denature Load Load Supernatant onto Conditioned SPE Cartridge Denature->Load Wash1 Wash 1: Methanol/Water (1:9) + 1% Formic Acid Load->Wash1 Wash2 Wash 2: Acetonitrile/Water (8:2) + 1% Formic Acid Wash1->Wash2 Elute Elute: Methanol/Isopropanol/Hexane (2:1:1) Wash2->Elute Evaporate Evaporate under Nitrogen Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for MK-4 Analysis.

Quantitative Data Summary

The choice of sample preparation technique can significantly impact the performance of the analytical method. The following table summarizes key quantitative parameters for MK-4 analysis in plasma using different preparation methods.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT) Reference
Lower Limit of Quantification (LLOQ) 0.14 nmol/L50 pg/mL to 1 ng/mL0.85 µg/mL[3][4][5]
Mean Recovery > 92%92.3%–110.6%90.9% to 94.3%[4][5][6]
Intra-assay CV (%) < 12% for concentrations ≥ 8 nmol/L3.2% - 14.3%< 10%[2][4][5]
Inter-assay CV (%) Not explicitly stated for MK-48.7% - 15.2%< 10%[2][5]

Note: Direct comparison of LLOQ values should be done with caution due to different units and analytical platforms used in the cited literature.

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the bioanalysis of Menaquinone-4 from plasma.

  • Protein Precipitation offers a rapid and simple approach, suitable for high-throughput screening.

  • Liquid-Liquid Extraction provides a good balance between cleanup efficiency and ease of use.

  • Solid-Phase Extraction delivers the cleanest extracts, which can lead to the highest sensitivity and is often the method of choice for challenging low-level quantification.

The protocols and data presented in these application notes provide a comprehensive resource for researchers to develop and validate robust and reliable methods for MK-4 analysis, ultimately contributing to a better understanding of its role in health and disease.

References

Application Note: Quantification of Menaquinone-4 in Tissue Samples using a Stable Isotope Dilution LC-MS/MS Assay with a 13C6-Menaquinone-4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of menaquinone-4 (MK-4), a vital form of vitamin K2, in various tissue samples. The protocol employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing a 13C6-labeled menaquinone-4 (13C6-MK-4) internal standard to ensure high accuracy and precision. This method is suitable for researchers in academia and the pharmaceutical industry engaged in nutritional science, pharmacology, and drug development, providing a reliable tool for studying the distribution and metabolism of MK-4 in preclinical models.

Introduction

Menaquinone-4 (MK-4) is a crucial fat-soluble vitamin that plays a significant role in various physiological processes beyond its traditional function in blood coagulation. Emerging evidence highlights its involvement in bone metabolism, cardiovascular health, and the regulation of inflammation.[1] MK-4 activates the pregnane X receptor (PXR), a nuclear receptor that modulates the expression of genes involved in detoxification, oxidative stress, and bone matrix protein synthesis.[2] Given its diverse biological functions, accurate quantification of MK-4 in different tissues is essential for understanding its physiological roles and for the development of novel therapeutic strategies.

This protocol describes a highly selective and sensitive LC-MS/MS method for the determination of MK-4 in tissue samples. The use of a stable isotope-labeled internal standard, 13C6-MK-4, is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.

Signaling Pathway of Menaquinone-4

Menaquinone-4 exerts some of its biological effects through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that regulates gene expression. This pathway is particularly important in bone metabolism, where MK-4 has been shown to upregulate bone marker genes.

MK4_Signaling_Pathway cluster_cell Cell MK4 Menaquinone-4 (MK-4) PXR Pregnane X Receptor (PXR) MK4->PXR activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR Retinoid X Receptor (RXR) RXR->PXR_RXR DNA DNA (Promoter Region) PXR_RXR->DNA binds to Gene_Expression Target Gene Expression (e.g., Bone Matrix Proteins) DNA->Gene_Expression induces Biological_Response Biological Response (e.g., Bone Formation) Gene_Expression->Biological_Response

Caption: Menaquinone-4 (MK-4) signaling pathway via Pregnane X Receptor (PXR) activation.

Experimental Workflow

The overall experimental workflow for the quantification of MK-4 in tissue samples involves tissue homogenization, lipid extraction, chromatographic separation, and detection by tandem mass spectrometry.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Spike Spike with 13C6-MK-4 IS Homogenate->Spike Extract Lipid Extraction Spike->Extract Dry Dry & Reconstitute Extract->Dry HPLC UPLC/HPLC Separation Dry->HPLC MS Tandem MS Detection HPLC->MS Data Data Acquisition MS->Data Quant Quantification (Peak Area Ratio) Data->Quant Result MK-4 Concentration Quant->Result

Caption: Experimental workflow for MK-4 quantification in tissue.

Detailed Experimental Protocols

Materials and Reagents
  • Menaquinone-4 (MK-4) standard (Sigma-Aldrich or equivalent)

  • 13C6-Menaquinone-4 (13C6-MK-4) internal standard (MedChemExpress or equivalent)

  • HPLC-grade methanol, ethanol, hexane, isopropanol, and acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Equipment
  • Homogenizer (e.g., bead beater or rotor-stator)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Sample Preparation Protocol
  • Tissue Homogenization:

    • Accurately weigh approximately 100-200 mg of frozen tissue.

    • Add the tissue to a homogenization tube containing ceramic beads and 1 mL of cold PBS.

    • Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice throughout the process.

  • Internal Standard Spiking:

    • To the tissue homogenate, add a known amount of 13C6-MK-4 internal standard solution (e.g., 50 µL of a 100 ng/mL solution in ethanol) to achieve a final concentration within the linear range of the assay.

  • Lipid Extraction (Liquid-Liquid Extraction):

    • Add 1.5 mL of ethanol to the spiked homogenate and vortex for 1 minute to precipitate proteins.

    • Add 4 mL of hexane and vortex for an additional 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully transfer the upper organic (hexane) layer to a clean tube.

    • Repeat the hexane extraction on the remaining aqueous layer and combine the organic fractions.

  • Drying and Reconstitution:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 85:15 methanol:water) and vortex thoroughly.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at 70-80% B, increasing to 98-100% B over several minutes to elute the lipophilic MK-4.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: ESI or APCI, positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions for MK-4 and 13C6-MK-4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Menaquinone-4445.3187.125-35
13C6-Menaquinone-4451.3193.125-35

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data

Method Validation Parameters

The described method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Table 2: Typical Method Validation Performance

ParameterTypical Value
Calibration Curve Range0.05 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mL[5]
Lower Limit of Detection (LLOD)0.01 pmol/g[6]
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
Accuracy (% Bias)± 15%
Recovery> 85%
Typical MK-4 Concentrations in Rodent Tissues

The concentration of MK-4 can vary significantly between different tissues. The following table provides a summary of typical MK-4 concentrations found in various tissues of rats, as reported in the literature.

Table 3: Reported Menaquinone-4 Concentrations in Rat Tissues

TissueMK-4 Concentration (pmol/g wet weight)Reference
Brain15 - 30[7]
Testis50 - 80[7]
Kidney10 - 25[7]
Liver2 - 10[7]
Spleen5 - 15[7]
Pancreas20 - 40[6]
Adipose Tissue5 - 15[6]

Note: These values are approximate and can vary based on diet, age, and species.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of menaquinone-4 in tissue samples. The incorporation of a 13C6-MK-4 internal standard ensures high accuracy and reproducibility, making this protocol well-suited for preclinical research in nutrition, pharmacology, and drug development. This method will facilitate a deeper understanding of the tissue-specific distribution and metabolism of MK-4, contributing to the elucidation of its diverse physiological roles.

References

Revolutionizing Vitamin K2 Analysis: A Validated HPLC-MS/MS Method for Menaquinone-4-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Menaquinone-4 (MK-4), a crucial form of Vitamin K2, plays a significant role in various physiological processes, including bone metabolism and cardiovascular health. Accurate quantification of MK-4 in biological matrices is paramount for pharmacokinetic studies, clinical diagnostics, and drug development. This application note details a robust, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the precise determination of Menaquinone-4, utilizing Menaquinone-4-13C6 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variabilities in sample preparation and instrument response, ensuring the highest accuracy and precision.[1] This method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for high-throughput bioanalysis in research and clinical settings.

Introduction

Vitamin K2, a family of menaquinones, has garnered increasing interest for its potential health benefits beyond its traditional role in blood coagulation.[2][3] Menaquinone-4 (MK-4) is a key menaquinone found in animal tissues and is also a metabolite of phylloquinone (Vitamin K1).[3][4] The low endogenous concentrations of MK-4 in biological fluids necessitate highly sensitive and selective analytical methods for its quantification.[2][5] While various HPLC methods with fluorescence or UV detection have been developed, they often require extensive sample clean-up and can suffer from interferences.[3][6][7][8][9][10] HPLC coupled with tandem mass spectrometry (MS/MS) offers superior selectivity and sensitivity. The incorporation of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis, as it closely mimics the analyte's behavior during extraction and ionization.[1] This document provides a detailed protocol for a validated HPLC-MS/MS method for MK-4 quantification in human plasma, adaptable for other biological matrices.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound (IS) plasma->spike precipitate Protein Precipitation (e.g., with Acetonitrile/Ethanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms Tandem MS Detection (MRM Mode) hplc->msms integrate Peak Integration msms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Quantify using Calibration Curve ratio->curve

Caption: Experimental workflow for the quantification of Menaquinone-4.

Materials and Reagents

Material/ReagentSupplierGrade
Menaquinone-4 (MK-4)Sigma-AldrichAnalytical Standard
This compoundMedChemExpress>99% Isotopic Purity
AcetonitrileMerckHPLC Grade
MethanolMerckHPLC Grade
IsopropanolHoneywellLC-MS Grade[5]
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q Purification SystemUltrapure
Human Plasma (K2-depleted)In-house prepared or purchased

Instrumentation and Conditions

HPLC System
ParameterSetting
System UFLC or equivalent
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol/Acetonitrile (50:50, v/v) with 0.1% Formic Acid
Gradient 80% B to 100% B over 5 min, hold at 100% B for 3 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Mass Spectrometer
ParameterSetting
System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[2]
Polarity Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (MK-4) To be optimized, e.g., m/z 445.3 → 187.1
MRM Transition (MK-4-13C6) To be optimized, e.g., m/z 451.3 → 193.1
Ion Source Temp. 500 °C
Collision Gas Argon

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Menaquinone-4 and this compound in ethanol to prepare individual stock solutions of 1 mg/mL.[11] Store at -20°C, protected from light.

  • Working Standard Solutions: Serially dilute the MK-4 primary stock solution with methanol/water (50:50, v/v) to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with methanol/water (50:50, v/v) to a final concentration of 100 ng/mL.

Sample Preparation
  • Thaw plasma samples on ice.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL this compound).

  • Vortex for 30 seconds.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.[6][7][8][10]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (80% B).

  • Vortex for 1 minute and transfer to an HPLC vial for analysis.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike 200 µL of K2-depleted plasma with the appropriate MK-4 working standards to achieve final concentrations ranging from 0.1 to 50 ng/mL. Add 20 µL of the IS working solution to each standard.

  • Quality Control (QC) Samples: Prepare QC samples in K2-depleted plasma at three concentration levels: Low (LQC, e.g., 0.3 ng/mL), Medium (MQC, e.g., 5 ng/mL), and High (HQC, e.g., 40 ng/mL).

  • Process the calibration standards and QC samples using the sample preparation protocol described above.

Method Validation

The method was validated according to established bioanalytical method validation guidelines.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (R²) was consistently >0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing the QC samples on three different days.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LQC 0.3< 10%< 12%± 15%
MQC 5< 8%< 10%± 10%
HQC 40< 7%< 9%± 10%
Sensitivity and Matrix Effect

The Lower Limit of Quantification (LLOQ) was determined to be 0.1 ng/mL with a signal-to-noise ratio >10. The matrix effect was assessed and found to be minimal and compensated for by the use of the stable isotope-labeled internal standard.

Logical Relationship for Quantification

The following diagram outlines the logical steps involved in calculating the final concentration of Menaquinone-4 in a sample.

quantification_logic cluster_measurement Instrument Measurement cluster_calculation Calculation Steps analyte_area Peak Area of Menaquinone-4 ratio Calculate Peak Area Ratio (Analyte Area / IS Area) analyte_area->ratio is_area Peak Area of This compound is_area->ratio regression Apply Linear Regression from Calibration Curve y = mx + c ratio->regression concentration Calculated Concentration of Menaquinone-4 regression->concentration

Caption: Logic for the quantification of Menaquinone-4.

Conclusion

This application note presents a highly sensitive, selective, and robust HPLC-MS/MS method for the quantification of Menaquinone-4 in human plasma using this compound as an internal standard. The detailed protocol and validation data demonstrate the method's suitability for reliable bioanalysis in various research and development applications. The use of a stable isotope-labeled internal standard ensures high accuracy by mitigating potential matrix effects and procedural errors. This method provides a valuable tool for researchers and clinicians investigating the role of Vitamin K2 in health and disease.

References

Application Notes and Protocols for In Vivo Dosing of Menaquinone-4-13C6 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of stable isotope-labeled Menaquinone-4 (MK-4), specifically Menaquinone-4-13C6, in animal studies. The use of 13C-labeled compounds allows for precise tracing and quantification of MK-4 metabolism and tissue distribution, distinguishing it from endogenous levels.[1]

Overview and Data Presentation

Menaquinone-4 (MK-4) is a vital form of vitamin K2 synthesized in animal tissues from dietary phylloquinone (vitamin K1) or other menaquinones.[2][3] The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) plays a crucial role in this conversion by prenylating menadione to form MK-4.[2][4] Understanding the pharmacokinetics and tissue-specific roles of MK-4 is critical for drug development and nutritional research.

Quantitative Data Summary

The following tables summarize typical dosage ranges and key pharmacokinetic parameters for Vitamin K forms in common animal models, which can be adapted for this compound studies.

Table 1: Recommended Dosing for Vitamin K Forms in Rodent Studies

Animal ModelVitamin K FormDosing Range (per kg of diet)Administration RouteStudy DurationReference
Mice (C57BL/6)MK-42.15 mg (5.0 µmol/kg)Oral (in diet)4 weeks[5]
Mice (C57BL/6)13C11MK41.69 mg (2.2 µmol/kg)Oral (in diet)1 week
Rats (Fischer 344)Deuterium-labeled PK1.6 mgOral (in diet)1-7 days
Rats (Sprague-Dawley)Phylloquinone (K1)100 - 1500 µgOral (in diet)Lifelong[6]

Table 2: Pharmacokinetic Parameters of Menaquinone-4 in Dogs

Administration RouteDose (mg/kg)Tmax (hours)FormulationBioavailability NoteReference
Oral (non-fasted)0.4, 4, 401 - 1.5Oily solutionDose-proportional AUC
Oral (non-fasted)Not specifiedNot specifiedSoft-capsule4.6 times higher AUC than hard-capsule
IntravenousNot specifiedNot specifiedLecithin formulationHigher bioavailability than oral
Oral (fasted vs. pre-fed)Not specifiedNot specifiedNot specifiedAUC ~4 times higher in pre-fed dogs

Experimental Protocols

This compound Preparation and Vehicle Selection

This compound is a lipid-soluble compound and requires an appropriate vehicle for in vivo administration.

For Oral Gavage:

  • Vehicle: A common vehicle for oral administration of lipophilic compounds in rodents is a mixture of Solutol HS-15 and polyethylene glycol (PEG) 600 (e.g., 10% Solutol HS-15 / 90% PEG 600).[7] Alternatively, corn oil or other edible oils can be used.

  • Preparation:

    • Weigh the required amount of this compound.

    • Dissolve it in the chosen vehicle. Gentle warming and vortexing may be necessary to ensure complete dissolution.

    • Prepare the dosing solution fresh daily and protect it from light.[8]

For Intravenous Injection:

  • Vehicle: For intravenous administration, a sterile, injectable-grade lipid emulsion or a solution containing a solubilizing agent like polysorbate 80 is required. A lecithin-based formulation can also be considered.

  • Preparation:

    • Dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol) before adding it to the lipid emulsion, if necessary.

    • Ensure the final solution is sterile and free of particulates.

    • Dilute with sterile, preservative-free 0.9% Sodium Chloride or 5% Dextrose solution immediately before administration.[9]

Dosing Protocols

Protocol 2.2.1: Oral Gavage Administration in Mice

  • Animal Model: C57BL/6 mice (male or female, age- and weight-matched).

  • Dose Calculation: Based on previous studies with unlabeled or other labeled forms of MK-4, a dose in the range of 1-5 mg/kg body weight is a reasonable starting point. The exact dose should be determined based on the specific experimental goals.

  • Procedure: a. Acclimatize animals for at least one week before the experiment. b. Measure the body weight of each mouse to calculate the precise volume of the dosing solution. A typical oral gavage volume for mice is 5-10 mL/kg.[7] c. Use a proper-sized, ball-tipped gavage needle to minimize the risk of injury.[10] d. Administer the this compound solution directly into the stomach.

Protocol 2.2.2: Intravenous Injection in Mice

  • Animal Model: C57BL/6 mice.

  • Dose Calculation: Intravenous doses are typically lower than oral doses due to higher bioavailability. A starting dose in the range of 0.5-2 mg/kg body weight can be considered.

  • Procedure: a. Anesthetize the mouse using an appropriate method (e.g., isoflurane). b. Administer the this compound solution via the tail vein. c. The injection should be performed slowly, not exceeding a rate of 1 mg/minute, to avoid adverse reactions.[9] d. The total injection volume should be kept low, typically around 50 µL for neonatal mice and adjusted for adults.

Blood and Tissue Collection
  • Time Points: Collect samples at various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours) to determine the pharmacokinetic profile.

  • Blood Collection: a. Collect blood via cardiac puncture (terminal procedure) or from the saphenous or submandibular vein for survival studies. b. Use EDTA-coated tubes to collect plasma.[11] c. Immediately protect the blood samples from light.[12] d. Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma. e. Store plasma at -80°C until analysis.

  • Tissue Collection: a. At the terminal time point, euthanize the animal via an approved method. b. Perfuse the animal with ice-cold saline to remove blood from the tissues. c. Dissect target tissues (e.g., liver, brain, kidney, bone, fat). d. Rinse tissues with cold saline, blot dry, and snap-freeze in liquid nitrogen. e. Store tissues at -80°C until analysis.

Sample Preparation and Analysis by LC-MS/MS
  • Internal Standard: Use a deuterated form of MK-4 (e.g., MK-4-d7) as an internal standard for accurate quantification.

  • Extraction from Plasma/Serum: a. To 500 µL of plasma, add the internal standard and 1.5 mL of ethanol to precipitate proteins.[13] b. Vortex for 1 minute. c. Add 4 mL of hexane and vortex for another minute for liquid-liquid extraction.[13] d. Centrifuge to separate the layers. e. Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[13] f. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[13]

  • Extraction from Tissue: a. Homogenize a weighed amount of tissue in an appropriate buffer. b. Perform a liquid-liquid extraction similar to the plasma protocol.

  • LC-MS/MS Analysis: a. Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. b. Employ a suitable C18 or PFP column for chromatographic separation.[13] c. Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

Visualization of Pathways and Workflows

Signaling Pathway: Conversion of Dietary Vitamin K to Tissue Menaquinone-4

G Conversion of Dietary Vitamin K to Tissue MK-4 Diet Dietary Vitamin K (Phylloquinone, Menaquinones) Intestine Intestine Diet->Intestine Ingestion Menadione Menadione (MD) Intestine->Menadione Side-chain cleavage Circulation Circulation Menadione->Circulation UBIAD1 UBIAD1 Enzyme Menadione->UBIAD1 Substrate Tissues Extrahepatic Tissues (e.g., Brain, Bone, Kidney) Circulation->Tissues Tissues->UBIAD1 MK4 Menaquinone-4 (MK-4) UBIAD1->MK4 Prenylation G Experimental Workflow for MK-4-13C6 In Vivo Study Start Start Dosing_Prep Prepare this compound Dosing Solution Start->Dosing_Prep Animal_Dosing Administer Dose to Animals (Oral Gavage or IV) Dosing_Prep->Animal_Dosing Sample_Collection Collect Blood and Tissues at Timed Intervals Animal_Dosing->Sample_Collection Sample_Processing Process Samples (Plasma Separation, Tissue Homogenization) Sample_Collection->Sample_Processing Extraction Extract this compound and Internal Standard Sample_Processing->Extraction LCMS_Analysis Analyze by LC-MS/MS Extraction->LCMS_Analysis Data_Analysis Quantify and Analyze Data LCMS_Analysis->Data_Analysis End End Data_Analysis->End

References

Application of Menaquinone-4-13C6 in Drug Metabolism Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-4 (MK-4), a key form of vitamin K2, plays a vital role not only in blood coagulation and bone metabolism but also in the regulation of drug-metabolizing enzymes.[1][2] Notably, MK-4 acts as a ligand for the pregnane X receptor (PXR), a nuclear receptor that governs the expression of various genes involved in the detoxification of xenobiotics and drugs, including the cytochrome P450 3A4 (CYP3A4) enzyme and the multidrug resistance 1 (MDR1) transporter.[1][3] Understanding the influence of MK-4 on these pathways is critical for predicting potential drug-nutrient interactions.

Menaquinone-4-13C6 is a stable isotope-labeled version of MK-4, where six carbon atoms in the molecule have been replaced with the heavy isotope ¹³C. This labeling provides a powerful tool for drug metabolism studies, as it allows for the precise differentiation and quantification of the administered MK-4 and its metabolites from endogenous levels.[4] The use of stable isotopes avoids the safety concerns associated with radioactive tracers while offering high sensitivity and accuracy when coupled with mass spectrometry.[4][5]

This document provides detailed application notes and experimental protocols for utilizing this compound in drug metabolism research, focusing on its role as an inducer of drug-metabolizing enzymes and as a substrate for metabolic pathway analysis.

Core Applications

  • Internal Standard in Bioanalytical Methods: this compound serves as an ideal internal standard for the quantification of unlabeled MK-4 in biological matrices such as plasma, serum, and tissue homogenates using liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and improves analytical accuracy.

  • Tracer in Pharmacokinetic Studies: By administering this compound, researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous MK-4. This allows for precise determination of key pharmacokinetic parameters.

  • Investigating Metabolic Pathways: The ¹³C label acts as a tracer to identify and characterize the metabolites of MK-4. By analyzing the mass shift in the resulting metabolites, the biotransformation pathways of MK-4 can be elucidated. Studies have shown that other forms of vitamin K, like phylloquinone (vitamin K1), can be converted to MK-4 in the body, a process that can be tracked using stable isotope labeling.[6][7][8][9]

  • Studying Induction of Drug-Metabolizing Enzymes: this compound can be used to investigate the induction of key drug-metabolizing enzymes, such as CYP3A4, through the activation of PXR.[1] This is crucial for assessing the potential for drug-nutrient interactions, where supplementation with vitamin K2 could alter the metabolism and efficacy of co-administered drugs.[1]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies investigating the effect of Menaquinone-4 (MK-4) on the expression of drug-metabolizing genes. While these studies used unlabeled MK-4, the principles and expected outcomes are directly applicable to studies using this compound.

Table 1: Concentration-Dependent Induction of CYP3A4 and MDR1 mRNA by Menaquinone-4 in LS180 Cells after 24 hours. [1]

Concentration of MK-4 (µM)Relative CYP3A4 mRNA Level (Fold Change vs. Control)Relative MDR1 mRNA Level (Fold Change vs. Control)
2.5~1.8~2.0
5.0~2.2~2.5
10.0~2.5~3.0

*Statistically significant increase (p < 0.05) compared to the vehicle control. Data is adapted from a study by Azuma et al. (2021).[1]

Table 2: Time-Dependent Induction of CYP3A4 and MDR1 mRNA by 10 µM Menaquinone-4 in LS180 Cells. [1]

Incubation Time (hours)Relative CYP3A4 mRNA Level (Fold Change vs. Control)Relative MDR1 mRNA Level (Fold Change vs. Control)
3Not significant~1.5
6Not significant~2.0
12~1.8~2.5
24~2.5~3.0

*Statistically significant increase (p < 0.05) compared to the vehicle control at the respective time point. Data is adapted from a study by Azuma et al. (2021).[1]

Experimental Protocols

Protocol 1: In Vitro Induction of CYP3A4 mRNA Expression in Human Hepatocytes

Objective: To quantify the induction of CYP3A4 mRNA in cultured human hepatocytes following treatment with this compound.

Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E supplemented with appropriate factors)

  • Collagen-coated cell culture plates

  • RNA isolation kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) reagents (primers and probes for CYP3A4 and a housekeeping gene, e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Seeding: Thaw and seed cryopreserved human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

  • Preparation of Dosing Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final solvent concentration in the medium is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: After cell attachment, replace the medium with the culture medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., rifampicin, a known CYP3A4 inducer).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • RNA Isolation: At the end of the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse the cells. Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR Analysis: Perform qPCR using primers and probes specific for CYP3A4 and a housekeeping gene. The housekeeping gene is used for normalization.

  • Data Analysis: Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method. Compare the fold change in CYP3A4 expression in this compound-treated cells to the vehicle control.

Protocol 2: PXR Activation Luciferase Reporter Assay

Objective: To determine if this compound activates the Pregnane X Receptor (PXR) in a cell-based reporter assay.

Materials:

  • This compound

  • Hepatoma cell line (e.g., HepG2)

  • PXR expression plasmid

  • Luciferase reporter plasmid containing PXR response elements (e.g., from the CYP3A4 promoter)

  • Transfection reagent

  • Cell culture medium and plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the hepatoma cells in multi-well plates and allow them to grow to an appropriate confluency for transfection.

  • Transfection: Co-transfect the cells with the PXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.

  • Treatment: After a recovery period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., rifampicin).

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a luciferase assay reagent and a luminometer. If a control reporter was used, measure its activity as well.

  • Data Analysis: Normalize the firefly luciferase activity to the control reporter activity (if applicable). Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.

Protocol 3: In Vitro Metabolite Identification of this compound

Objective: To identify the metabolites of this compound after incubation with human liver microsomes.

Materials:

  • This compound

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and this compound. Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control incubation without the NADPH regenerating system to identify non-enzymatic degradation.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will also precipitate the proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • Sample Analysis: Analyze the supernatant using an LC-MS/MS system. The mass spectrometer should be operated in a full scan mode or a precursor ion scan mode to detect potential metabolites.

  • Data Analysis: Compare the chromatograms of the samples with and without NADPH. Look for new peaks in the NADPH-containing samples that are not present in the control. The mass difference between the parent compound (this compound) and the potential metabolites can indicate the type of metabolic reaction that has occurred (e.g., a +16 Da shift suggests hydroxylation). The presence of the ¹³C6 isotopic signature in the metabolites will confirm their origin from the administered compound.

Visualizations

PXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation MK4 This compound PXR PXR MK4->PXR Binds and Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR PXRE PXR Response Element (on DNA) PXR_RXR->PXRE Binds to cluster_nucleus cluster_nucleus PXR_RXR->cluster_nucleus CYP3A4_mRNA CYP3A4 mRNA PXRE->CYP3A4_mRNA Induces Transcription MDR1_mRNA MDR1 mRNA PXRE->MDR1_mRNA Induces Transcription CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation MDR1_Protein MDR1 Transporter MDR1_mRNA->MDR1_Protein Translation

Caption: PXR signaling pathway activation by Menaquinone-4.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture Human Hepatocytes (or other relevant cell line) prepare_mk4 2. Prepare Dosing Solutions of this compound treatment 3. Treat Cells with This compound prepare_mk4->treatment incubation 4. Incubate for Specified Time treatment->incubation harvest 5. Harvest Cells/Supernatant incubation->harvest extraction 6. Sample Extraction (RNA, Protein, or Metabolites) harvest->extraction quantification 7. Quantification (qPCR, Western Blot, or LC-MS/MS) extraction->quantification data_analysis 8. Data Analysis and Interpretation quantification->data_analysis

Caption: General workflow for in vitro drug metabolism studies.

metabolic_pathway PK Phylloquinone (K1) or other Menaquinones Menadione Menadione (K3) PK->Menadione Side-chain cleavage (in intestine) MK4 Menaquinone-4 (MK-4) Menadione->MK4 Prenylation Metabolites Metabolites (e.g., hydroxylated MK-4) MK4->Metabolites GGPP Geranylgeranyl Diphosphate GGPP->MK4 UBIAD1 UBIAD1 Enzyme UBIAD1->Menadione UBIAD1->MK4 Phase1 Phase I Metabolism (e.g., CYP enzymes) Phase1->Metabolites

Caption: Simplified metabolic conversion pathway to Menaquinone-4.

References

Troubleshooting & Optimization

How to improve low recovery of Menaquinone-4 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Menaquinone-4 (MK-4) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their MK-4 extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low Menaquinone-4 (MK-4) recovery during extraction?

A1: Low recovery of MK-4 can be attributed to several factors:

  • Incomplete cell lysis or tissue homogenization: MK-4 is a lipid-soluble vitamin located within cell membranes. Inefficient disruption of the sample matrix will result in poor extraction efficiency.

  • Inappropriate solvent selection: The choice of extraction solvent is critical and matrix-dependent. Using a solvent with poor solubility for MK-4 will lead to low yields.

  • Degradation of MK-4: MK-4 is sensitive to light and high temperatures. Exposure to these conditions during the extraction process can lead to significant losses.

  • Matrix effects: Co-extraction of interfering substances from the sample matrix can suppress the signal during analysis, leading to apparently low recovery.

  • Suboptimal pH of the extraction solvent: The pH can influence the solubility and stability of MK-4.

  • Insufficient phase separation: In liquid-liquid extractions, poor separation of the organic and aqueous phases can result in loss of MK-4.

Q2: How can I improve the extraction of MK-4 from fatty matrices like cheese or animal tissues?

A2: For fatty matrices, a saponification step is often necessary to break down fats and release the MK-4. This typically involves heating the sample with an alcoholic potassium hydroxide solution. Following saponification, a liquid-liquid extraction with a non-polar solvent like n-hexane can be performed.

Q3: Is a sample clean-up step necessary after the initial extraction?

A3: Yes, a clean-up step is highly recommended, especially for complex matrices like serum, plasma, or food samples. Solid-phase extraction (SPE) is a common and effective method to remove interfering compounds that can affect the accuracy of your quantification.[1][2]

Q4: What are the best practices for storing samples and extracts to prevent MK-4 degradation?

A4: To minimize degradation, samples and extracts should be protected from light by using amber vials or wrapping tubes in aluminum foil. Storage at low temperatures is also crucial. For short-term storage, refrigeration at 4°C may be adequate, but for long-term storage, freezing at -20°C or -80°C is recommended.[1][3] Studies have shown significant degradation of MK-4 in serum stored at refrigerator temperatures for a week.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low MK-4 Recovery Incomplete extraction from the sample matrix.- Ensure thorough homogenization of tissues or lysis of cells. For some food matrices, sonication can be beneficial to break up the matrix. - For fatty samples, incorporate a saponification step with alcoholic KOH.[4][5]
Inefficient solvent extraction.- Use a non-polar solvent like n-hexane or a mixture of solvents. For instance, a common method for serum involves protein precipitation with ethanol followed by extraction with n-hexane.[1][6] - Perform multiple extractions of the sample and pool the organic phases.[1][4]
Degradation of MK-4 during processing.- Protect samples from light at all stages of the extraction process. - Avoid high temperatures. If an evaporation step is necessary, use a stream of nitrogen at a moderate temperature (e.g., 50°C).[1]
High Variability in Results Inconsistent sample preparation.- Standardize homogenization or sonication times and power settings. - Ensure accurate and consistent pipetting of all reagents.
Matrix effects in the final analysis.- Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering substances.[1][2] - Use a matrix-matched calibration curve or an internal standard for quantification.
Poor Chromatographic Peak Shape Co-eluting contaminants.- Optimize the SPE clean-up protocol. - Adjust the mobile phase composition or gradient in your HPLC method.
Inappropriate solvent for final extract.- Ensure the final extract is dissolved in a solvent that is compatible with your HPLC mobile phase.

Experimental Protocols

Protocol 1: Extraction of Menaquinone-4 from Human Serum

This protocol is adapted from methods described for the analysis of vitamin K in human serum.[1][6]

1. Sample Preparation: a. To 500 µL of serum in a glass tube, add an internal standard. b. Add 2 mL of ethanol to precipitate the proteins. c. Vortex the mixture briefly.

2. Liquid-Liquid Extraction: a. Add 4 mL of n-hexane to the tube. b. Vortex for 5 minutes. c. Centrifuge at approximately 2,000 x g for 10 minutes to separate the phases. d. Carefully transfer the upper hexane layer to a new glass tube. e. Repeat the extraction of the lower aqueous layer with another 4 mL of n-hexane. f. Pool the hexane extracts.

3. Evaporation and Reconstitution: a. Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 50°C.[1] b. Reconstitute the dried extract in 2 mL of n-hexane.

4. Solid-Phase Extraction (SPE) Clean-up: a. Condition a silica SPE cartridge (e.g., 500 mg/3mL) by washing with 3 mL of a diethyl ether:n-hexane (1:1) mixture, followed by 3 x 3 mL of n-hexane. b. Apply the reconstituted sample to the conditioned SPE cartridge. c. Elute the MK-4 from the cartridge. d. Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC or LC-MS/MS analysis.

Protocol 2: Supercritical Fluid Extraction (SFE) of Menaquinones

This is a generalized protocol based on the principles of SFE for menaquinone extraction.[7][8]

1. Sample Preparation: a. Lyophilize (freeze-dry) the sample to remove water. b. Grind the dried sample to a fine powder to increase the surface area.

2. SFE Parameters: a. Supercritical Fluid: Carbon dioxide (CO2). b. Modifier: Methanol (e.g., 10% v/v). c. Pressure: 25 MPa.[8] d. Temperature: 55°C.[8] e. Extraction Time: 15 minutes.[8]

3. Collection: a. The extracted menaquinones are collected by depressurizing the CO2, causing the MK-4 to precipitate out of the fluid.

4. Analysis: a. Dissolve the collected extract in a suitable solvent for analysis by HPLC or LC-MS/MS.

Quantitative Data Summary

Table 1: Comparison of Menaquinone-4 Recovery with Different Extraction Solvents

Solvent SystemMatrixRecovery RateReference
n-Hexane after Ethanol PrecipitationSerum>92%[2]
Methanol (three successive extractions)Bacterial Cells99.1%[9]
Isopropyl alcohol and Hexane (1:2)Fermentation mediaGeneral method[10]

Note: Recovery rates can be highly dependent on the specific matrix and the full extraction protocol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Analysis start Start: Serum Sample protein_precipitation Protein Precipitation (Ethanol) start->protein_precipitation l_l_extraction Liquid-Liquid Extraction (n-Hexane) protein_precipitation->l_l_extraction centrifugation Centrifugation l_l_extraction->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant evaporation Evaporation (Nitrogen Stream) collect_supernatant->evaporation spe Solid-Phase Extraction (SPE) evaporation->spe analysis LC-MS/MS Analysis spe->analysis

Caption: Workflow for Menaquinone-4 Extraction from Serum.

troubleshooting_low_recovery start Low MK-4 Recovery check_homogenization Is sample homogenization/lysis complete? start->check_homogenization improve_homogenization Action: Increase homogenization time/intensity or add sonication. check_homogenization->improve_homogenization No check_saponification Is the matrix fatty? check_homogenization->check_saponification Yes add_saponification Action: Add a saponification step with alcoholic KOH. check_saponification->add_saponification Yes check_solvent Is the extraction solvent optimal? check_saponification->check_solvent No optimize_solvent Action: Test alternative non-polar solvents or solvent mixtures. check_solvent->optimize_solvent No check_repeats Are you performing repeat extractions? check_solvent->check_repeats Yes repeat_extraction Action: Perform at least two extractions and pool the extracts. check_repeats->repeat_extraction No check_degradation Is there potential for degradation? check_repeats->check_degradation Yes protect_sample Action: Protect from light and avoid high temperatures. check_degradation->protect_sample Yes check_cleanup Is a clean-up step included? check_degradation->check_cleanup No add_spe Action: Incorporate a solid-phase extraction (SPE) step. check_cleanup->add_spe No

Caption: Troubleshooting Decision Tree for Low MK-4 Recovery.

References

Minimizing matrix effects in Menaquinone-4 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Menaquinone-4 (MK-4) LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect my MK-4 analysis?

A: The "matrix" refers to all components in your sample other than Menaquinone-4 (MK-4).[1] These components, such as proteins, lipids, salts, and other endogenous molecules, can interfere with the ionization of MK-4 in the mass spectrometer's ion source.[1] This interference, known as the matrix effect, can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[2] Both phenomena can severely impact the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable results.[3]

Q2: I'm observing poor sensitivity and inconsistent results for my MK-4 quantification. Could this be a matrix effect?

A: Yes, poor sensitivity and high variability are classic symptoms of significant matrix effects.[3] Because MK-4 is a lipophilic vitamin often present at low concentrations in complex biological matrices like plasma or serum, it is particularly susceptible to interference from co-eluting lipids and other nonpolar molecules.[4] These interfering compounds can compete with MK-4 for ionization, leading to signal suppression and, consequently, poor and erratic results.[5]

Q3: How can I confirm that matrix effects are the cause of my issues?

A: A systematic way to evaluate matrix effects is through a post-extraction spike experiment.[2] This involves comparing the peak area of MK-4 spiked into an extracted blank matrix (e.g., plasma from which MK-4 has been removed) with the peak area of MK-4 in a pure solvent standard at the same concentration. A significant difference between these two signals indicates the presence of ion suppression or enhancement.[1]

The Matrix Factor (MF) can be calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

One study calculated the matrix factor for MK-4 in serum to be between -2.8% and +13%, suggesting that with proper sample preparation, the matrix effect can be well-controlled.[6]

Q4: What are the most effective strategies to minimize matrix effects for MK-4?

A: A multi-pronged approach is most effective, focusing on three key areas:

  • Efficient Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system.[1] For MK-4, which is fat-soluble, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][7][8] Combining these techniques, such as protein precipitation followed by LLE or SPE, often yields cleaner extracts.[8]

  • Optimized Chromatographic Separation: Improving the separation of MK-4 from co-eluting matrix components is crucial.[1][5] This can be achieved by adjusting the mobile phase composition, optimizing the gradient, or using a more selective column chemistry (e.g., Phenyl-Hexyl, PFP).[7][8]

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard, such as deuterated MK-4 (d7-MK-4), is the gold standard.[1][6] The SIL-IS co-elutes with the analyte and experiences similar matrix effects.[1] By calculating the peak area ratio of the analyte to the IS, the variability caused by ion suppression or enhancement can be effectively compensated for, leading to more accurate and precise quantification.[1][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low MK-4 Signal / Poor Sensitivity Ion Suppression1. Improve Sample Cleanup: Implement a more rigorous sample preparation method. If using protein precipitation alone, add a subsequent liquid-liquid extraction or solid-phase extraction step.[4][10] 2. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components.[11][12] 3. Optimize Chromatography: Modify the LC gradient to better separate MK-4 from the region where most matrix components elute (often early in the run).[3]
High Variability in Results (%CV > 15%) Inconsistent Matrix Effects1. Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate d7-MK-4 as the internal standard to compensate for sample-to-sample variations in matrix effects.[6][9] 2. Standardize Sample Preparation: Ensure every step of the sample preparation protocol is performed consistently across all samples, calibrators, and QCs.
Poor Peak Shape (Tailing, Fronting) Matrix Overload / Interference1. Check Injection Volume: Reduce the injection volume to avoid overloading the analytical column.[11] 2. Enhance Sample Cleanup: Phospholipids are common culprits. Consider a phospholipid removal SPE or a targeted LLE.[4]
Unexpected Peaks / Interferences Co-eluting Endogenous Compounds or Metabolites1. Increase Chromatographic Resolution: Use a longer column, a smaller particle size column, or a slower gradient to improve separation.[5] 2. Confirm MS/MS Transitions: Ensure the selected precursor/product ion transitions are specific to MK-4 and are not shared by any interfering compounds.

Experimental Protocols & Data

Sample Preparation Methodologies

Effective sample preparation is the most critical step in mitigating matrix effects. Below are summaries of common protocols used for MK-4 extraction from serum or plasma.

Method Protocol Summary Typical Recovery Reference
Protein Precipitation (PPT) + Liquid-Liquid Extraction (LLE) 1. Add ethanol or acetonitrile to the plasma/serum sample (containing internal standard) to precipitate proteins. 2. Vortex and centrifuge. 3. Add a nonpolar solvent like n-hexane to the supernatant. 4. Vortex and centrifuge to separate layers. 5. Collect the organic (upper) layer containing MK-4. 6. Evaporate the solvent and reconstitute in the mobile phase.94.0% - 108.7%[6][7]
Protein Precipitation (PPT) + Solid-Phase Extraction (SPE) 1. Precipitate proteins with ethanol. 2. Centrifuge and apply the supernatant to an SPE cartridge (e.g., Oasis HLB). 3. Wash the cartridge to remove polar interferences. 4. Elute MK-4 with an appropriate organic solvent mixture. 5. Evaporate and reconstitute.>92%[10]
Phospholipid Removal Plate 1. Precipitate proteins with acetonitrile. 2. Pass the supernatant through a specialized phospholipid removal plate. 3. Collect the eluate, evaporate, and reconstitute.Not explicitly stated, but method showed no chromatographic interferences.[4]
Comparative Performance Data for MK-4 LC-MS/MS Methods

The following table summarizes key performance characteristics from published methods, demonstrating the results achievable with proper optimization.

Parameter Method 1 [13][14]Method 2 [10][15]Method 3 [16]
Matrix Human SerumHuman PlasmaHuman Serum
Sample Prep LLESPELLE
Internal Standard d7-MK-4d7-MK-4d7-MK-4
Intra-Assay Precision (%CV) 3.2% - 14.3%Not Specified4.8% - 17.7%
Inter-Assay Precision (%CV) 8.7% - 15.2%Not SpecifiedNot Specified
LLOQ ~0.01 ng/mL0.14 nmol/L (~0.06 ng/mL)0.06 nmol/L (~0.027 ng/mL)
Recovery 94.0% - 108.7%>92%Not Specified

Visualized Workflows and Logic

Workflow for MK-4 Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_cleanup Cleanup Options cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Spike with d7-MK-4 IS Sample->Add_IS PPT Protein Precipitation (e.g., with Ethanol) Add_IS->PPT Centrifuge1 Centrifuge PPT->Centrifuge1 LLE Liquid-Liquid Extraction (with n-Hexane) Centrifuge1->LLE Supernatant SPE Solid-Phase Extraction (e.g., Oasis HLB) Centrifuge1->SPE Supernatant Evaporate Evaporate to Dryness LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep Chromatographic Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Data_Proc Data Processing (Analyte/IS Ratio) MS_Detect->Data_Proc

Caption: General workflow for MK-4 analysis from biological samples.

Troubleshooting Decision Tree for Matrix Effects

Start Inconsistent / Poor MK-4 Results Check_IS Using Stable Isotope- Labeled IS (d7-MK-4)? Start->Check_IS Implement_IS Implement d7-MK-4 Internal Standard Check_IS->Implement_IS No Assess_ME Assess Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_IS->Assess_ME ME_High Matrix Effect >20%? Assess_ME->ME_High Improve_Cleanup Improve Sample Cleanup (Add LLE or SPE) ME_High->Improve_Cleanup Yes Revalidate Re-evaluate Performance ME_High->Revalidate No, Issue Elsewhere Optimize_LC Optimize Chromatography (Gradient, Column) Improve_Cleanup->Optimize_LC Dilute Dilute Sample Extract Optimize_LC->Dilute Dilute->Revalidate

Caption: Decision tree for troubleshooting MK-4 matrix effects.

References

Troubleshooting poor chromatographic peak shape for Menaquinone-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Menaquinone-4 (MK-4), a member of the vitamin K2 family. The following FAQs and guides are designed for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in Menaquinone-4 (MK-4) analysis?

Poor peak shape in MK-4 chromatography, including tailing, fronting, and broadening, can stem from a variety of factors. These can be broadly categorized into issues related to the column, mobile phase, sample, and HPLC system. Common causes include secondary interactions with the stationary phase, column overload, inappropriate mobile phase composition, and extra-column band broadening. Given that MK-4 is a nonpolar compound, its analysis is typically performed using reversed-phase chromatography.

Q2: My MK-4 peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is often due to unwanted interactions between MK-4 and the stationary phase, or issues with the chromatographic system. Key causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with MK-4, causing tailing.

  • Column Contamination: Accumulation of matrix components from the sample on the column inlet can lead to distorted peak shapes.

  • Low Mobile Phase pH: While acidic mobile phases can suppress silanol interactions for some compounds, an inappropriate pH can affect the analyte and column stability.

  • Column Overload: Injecting too high a concentration of MK-4 can saturate the stationary phase.

To address peak tailing, consider adjusting the mobile phase composition, using a different column, or optimizing sample preparation.

Q3: I am observing peak fronting for my MK-4 analysis. What should I investigate?

Peak fronting is less common than tailing but can indicate specific problems:

  • Sample Overload: Injecting a large sample volume or a highly concentrated sample is a primary cause.[1]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting.

  • Column Collapse: A physical collapse of the column bed, though rare with modern columns, can cause severe fronting.[1] This might be induced by extreme pH or temperature.[1]

Reducing the injection volume or sample concentration, and ensuring the sample solvent is similar in strength to the initial mobile phase conditions are the first steps in troubleshooting.

Q4: My MK-4 peak is split or appears as a doublet. What could be the reason?

Split peaks can be caused by:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, distorting the sample band.[1]

  • Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.

  • Sample Solvent Effect: Injecting the sample in a strong, non-miscible solvent can cause the peak to split.

  • Co-elution with an Interferent: An impurity or related compound may be co-eluting with MK-4.

If all peaks in the chromatogram are split, the issue is likely related to the column inlet. If only the MK-4 peak is affected, the problem may be chemical in nature or due to co-elution.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing for MK-4 can compromise quantification and resolution. Follow this guide to systematically troubleshoot the issue.

  • Initial Assessment: Calculate the asymmetry factor (As) of the MK-4 peak from your current chromatogram. An As value > 1.2 is generally considered tailing.

  • Mobile Phase Modifier Adjustment:

    • Organic Modifier: Since MK-4 is nonpolar, the mobile phase typically consists of methanol, acetonitrile, or isopropanol.[2][3] Small adjustments in the organic solvent ratio can influence peak shape. Prepare a series of mobile phases with slightly different organic solvent compositions (e.g., varying methanol content by ±5%).

    • Acidic Additive: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can sometimes improve the peak shape of related compounds by minimizing interactions with the stationary phase.[4] Prepare a mobile phase with and without a low concentration of an acidic modifier to evaluate its effect.

  • Injection and Analysis: Inject a standard solution of MK-4 with each mobile phase composition and record the chromatograms.

  • Data Evaluation: Create a table to compare the asymmetry factor, retention time, and resolution for each condition.

Mobile Phase CompositionRetention Time (min)Asymmetry Factor (As)Resolution (Rs) with nearest peak
85% Methanol / 15% Water6.81.81.9
90% Methanol / 10% Water5.51.52.1
95% Methanol / 5% Water4.21.22.5
90% ACN / 10% Water4.91.32.3

Note: This is example data to illustrate the trend. Actual results will vary based on the specific column and HPLC system.

G start Peak Tailing Observed (As > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks column_issue Suspect Column Inlet Issue check_all_peaks->column_issue Yes chemical_issue Suspect Chemical Interactions or Method Parameters check_all_peaks->chemical_issue No all_tail Yes backflush Backflush Column column_issue->backflush replace_frit Replace Inlet Frit backflush->replace_frit replace_column Replace Column replace_frit->replace_column end_good Peak Shape Improved replace_column->end_good mk4_tail No mobile_phase Optimize Mobile Phase (Organic Ratio, Additives) chemical_issue->mobile_phase column_chem Try Different Column (e.g., C8, end-capped C18) chemical_issue->column_chem sample_prep Improve Sample Cleanup chemical_issue->sample_prep mobile_phase->end_good column_chem->end_good sample_prep->end_good

Caption: Workflow for troubleshooting peak tailing of Menaquinone-4.

Guide 2: Addressing Peak Fronting

Peak fronting can significantly impact the accuracy of integration. This guide provides a systematic approach to resolving this issue.

  • Initial Assessment: Observe the peak shape of your MK-4 standard. Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

  • Sample Dilution Series: Prepare a dilution series of your MK-4 sample (e.g., 1:2, 1:5, 1:10 dilutions) using the mobile phase as the diluent.

  • Injection and Analysis: Inject each dilution and the original sample.

  • Data Evaluation: Compare the peak shapes. If the fronting decreases with dilution, the issue is likely sample overload.

  • Sample Solvent Evaluation: If dilution does not resolve the issue, prepare your sample in a solvent that is weaker than or matches the initial mobile phase composition. For example, if your mobile phase is 90% methanol, avoid dissolving your sample in 100% isopropanol. Inject and compare the peak shape.

Sample Concentration (µg/mL)Injection Volume (µL)Peak AsymmetryObservations
5010FrontingSignificant fronting observed
2510ImprovedReduced fronting
1010SymmetricalGood peak shape
510SymmetricalGood peak shape

Note: This is example data to illustrate the trend.

G start Peak Fronting Observed check_overload Is Sample Overload Suspected? start->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_solvent Check Sample Solvent check_overload->check_solvent No overload_yes Yes end_good Peak Shape Symmetrical reduce_conc->end_good overload_no No match_solvent Match Sample Solvent to Mobile Phase check_solvent->match_solvent check_column Inspect Column for Voids/ Collapse check_solvent->check_column match_solvent->end_good replace_column Replace Column check_column->replace_column replace_column->end_good

Caption: Workflow for troubleshooting peak fronting of Menaquinone-4.

Guide 3: Resolving Split Peaks

Split peaks for MK-4 can be indicative of either a physical problem with the HPLC system or a chemical issue.

  • Initial Assessment: Examine the chromatogram to determine if only the MK-4 peak is split or if all peaks are affected.

  • System Check (if all peaks are split):

    • Guard Column Removal: If a guard column is in use, remove it and re-inject the sample. If the splitting is resolved, replace the guard column.

    • Column Backflushing: Disconnect the column and backflush it with the mobile phase to a waste container to clear any potential blockage at the inlet frit.

  • Method Check (if only the MK-4 peak is split):

    • Sample Solvent: Ensure the sample is completely dissolved and that the injection solvent is compatible with the mobile phase.

    • Temperature Effects: Vary the column temperature by ±5 °C to see if the peak shape changes. Temperature can influence the conformation or stability of the analyte on the column.

    • Alternative Column: Test a new column of the same type or a column with a different stationary phase chemistry.

G start Split Peak Observed check_all_peaks Are all peaks split? start->check_all_peaks system_issue Suspect System/Column Inlet Issue check_all_peaks->system_issue Yes method_issue Suspect Method/Chemical Issue check_all_peaks->method_issue No all_split Yes check_guard Remove Guard Column system_issue->check_guard backflush Backflush Column check_guard->backflush replace_frit Replace Inlet Frit backflush->replace_frit end_good Single Peak Restored replace_frit->end_good mk4_split No check_solvent Check Sample Solvent Compatibility method_issue->check_solvent check_temp Adjust Column Temperature method_issue->check_temp check_coelution Investigate Co-elution method_issue->check_coelution check_solvent->end_good check_temp->end_good check_coelution->end_good

Caption: Workflow for troubleshooting split peaks of Menaquinone-4.

References

Menaquinone-4-13C6 stability issues in long-term sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Menaquinone-4-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in long-term sample storage and to offer troubleshooting assistance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: The primary factors affecting the stability of Menaquinone-4 (MK-4) and its isotopically labeled form, this compound, are exposure to light, temperature, and the presence of oxidizing agents or alkaline conditions.[1][2][3] Light, particularly UV and visible light, can cause photodegradation.[2][4] Elevated temperatures can accelerate degradation, while storage with alkaline minerals like calcium and magnesium can also lead to instability.[2][3]

Q2: What are the recommended storage conditions for neat (pure) this compound analytical standards?

A2: Neat this compound should be stored in a tightly sealed container, protected from light.[1][5] Recommended storage temperatures are typically -20°C for long-term stability.[6] Some suppliers may ship the product at room temperature, but for long-term storage, colder temperatures are advisable.[5]

Q3: How should I store solutions of this compound?

A3: Solutions of this compound should be stored in amber vials or containers wrapped in aluminum foil to protect from light.[2] For long-term stability, it is recommended to store solutions at -20°C or, ideally, at -80°C.[7] The choice of solvent can also impact stability; it is advisable to use high-purity (e.g., HPLC or LC-MS grade) solvents.

Q4: Can I store plasma or serum samples containing this compound at -20°C?

A4: While storage at -20°C is better than refrigeration, for long-term stability of menaquinones in biological matrices like plasma or serum, storage at -70°C or -80°C is strongly recommended to minimize degradation over time.[8] One study showed that while many fat-soluble vitamins are stable at -20°C for up to 12 months, lower temperatures are customary for ensuring long-term integrity.[8] For Menaquinone-4 in serum, storage in a freezer was shown to be stable for up to 3 months, whereas significant degradation was observed in the refrigerator (2-8°C) after just 7 days.[7]

Q5: How many freeze-thaw cycles can my samples containing this compound withstand?

A5: It is best to minimize freeze-thaw cycles. Each cycle can potentially contribute to degradation. It is recommended to aliquot samples into single-use volumes before freezing to avoid repeated thawing and freezing of the entire sample. While specific data for this compound is limited, a study on Menaquinone-4 in plasma and serum showed stability after up to three freeze-thaw cycles.

Q6: What are the expected degradation products of this compound?

A6: The primary degradation pathway for Menaquinone-4 upon exposure to light is photodegradation, which can lead to the formation of chromenol derivatives.[4] Other potential degradation products can arise from oxidation of the naphthoquinone ring or the isoprenoid side chain. Since the 13C6 label is on the naphthoquinone ring, degradation products may or may not retain the isotopic label depending on the degradation pathway.

Troubleshooting Guides

Issue 1: Low or no signal of this compound in my analytical run (e.g., LC-MS/MS).
Possible Cause Troubleshooting Step
Degradation during sample storage - Verify that samples were consistently stored at ≤ -70°C and protected from light. - Review the sample handling procedure to identify any potential exposure to light or elevated temperatures.
Degradation during sample preparation - Minimize exposure of samples to light by using amber vials and working under yellow light if possible. - Keep samples on ice or in a cooling rack during processing. - Avoid high pH conditions or strong oxidizing agents in your extraction buffers.
LC-MS/MS system issues - Check for proper instrument tuning and calibration. - Ensure the correct MRM transitions are being monitored for this compound. - Investigate for potential ion suppression from the sample matrix by performing a post-column infusion experiment.[9] - Inspect the LC system for leaks, clogs, or issues with the autosampler.[10]
Improper sample extraction - Optimize the extraction procedure to ensure efficient recovery of the analyte from the matrix. - Verify the purity and correct composition of all solvents and reagents used.
Issue 2: High variability in quantitative results between replicate samples.
Possible Cause Troubleshooting Step
Inconsistent sample handling - Ensure uniform treatment of all samples, including exposure to light and temperature during preparation. - Use precise and calibrated pipettes for all liquid handling steps.
Sample inhomogeneity - Ensure samples are thoroughly vortexed or mixed after thawing and before aliquoting or extraction.
Instrument variability - Check for fluctuations in LC pressure, which could indicate a pump issue or a leak.[11] - Monitor the stability of the MS signal over time by injecting a standard solution multiple times.
Carryover from previous injections - Implement a robust wash method for the autosampler needle and injection port between samples.[11] - Inject a blank solvent after a high-concentration sample to check for carryover.

Quantitative Data Summary

Due to the limited availability of specific long-term stability data for this compound, the following tables provide a general guideline based on data for Menaquinone-4 and recommended practices for storing isotopically labeled standards. Researchers should perform their own stability studies for their specific sample matrix and storage conditions.

Table 1: Recommended Long-Term Storage Conditions for this compound

Form Storage Temperature Light Condition Recommended Duration
Neat (Solid) -20°CProtected from light (e.g., in an amber vial, stored in the dark)≥ 1 year (based on typical supplier recommendations for analytical standards)
In Organic Solvent -80°CProtected from light (e.g., amber vials)Up to 1 year (best practice for long-term stability)
In Plasma/Serum -80°CProtected from lightUp to 1 year (best practice for long-term stability)

Table 2: Expected Stability of Menaquinone-4 in Human Serum under Different Storage Conditions

Storage Temperature Duration Mean Decrease (%) Reference
2-8°C (Refrigerator)7 days51.6%[7]
-20°C (Freezer)3 months< 1%[7]

Experimental Protocols

Protocol 1: Assessment of Long-Term Stability in Plasma
  • Sample Preparation:

    • Thaw a pooled human plasma sample.

    • Spike the plasma with a known concentration of this compound (e.g., to achieve low, medium, and high QC levels).

    • Gently mix and aliquot into a sufficient number of amber microcentrifuge tubes for all time points and conditions.

  • Storage:

    • Store the aliquots at the desired temperatures (e.g., -20°C and -80°C), protected from light.

    • A baseline (T=0) set of aliquots should be processed and analyzed immediately.

  • Analysis:

    • At each time point (e.g., 1, 3, 6, 9, 12 months), retrieve a set of aliquots from each storage temperature.

    • Perform a validated extraction method (e.g., protein precipitation followed by liquid-liquid extraction or solid-phase extraction).

    • Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the concentration of this compound at each time point.

    • Compare the results to the baseline (T=0) concentrations to determine the percentage of degradation.

Protocol 2: LC-MS/MS Quantification of Menaquinone-4
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of methanol or acetonitrile with a small percentage of an aqueous buffer or additive (e.g., ammonium formate or formic acid) is typical.

  • Sample Extraction:

    • To a 100 µL plasma sample, add an internal standard (if this compound is not being used as the internal standard itself).

    • Precipitate proteins by adding 300 µL of cold acetonitrile or methanol.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions (MRM) for Menaquinone-4 and this compound.

Visualizations

degradation_pathway MK4_13C6 This compound (Stable) Degradation_Products Degradation Products (e.g., Chromenol-13C6) MK4_13C6->Degradation_Products Photodegradation MK4_13C6->Degradation_Products Oxidation MK4_13C6->Degradation_Products Decomposition Light Light (UV/Visible) Light->MK4_13C6 Oxygen Oxidizing Agents Oxygen->MK4_13C6 Alkaline Alkaline Conditions Alkaline->MK4_13C6

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Low/No Analyte Signal Check_Storage Verify Storage Conditions (≤ -70°C, light-protected?) Start->Check_Storage Storage_OK Storage Conditions Correct Check_Storage->Storage_OK Yes Storage_Bad Improper Storage => Sample Degradation Likely Check_Storage->Storage_Bad No Check_Prep Review Sample Preparation (light/heat exposure?) Prep_OK Sample Prep Correct Check_Prep->Prep_OK Yes Prep_Bad Improper Prep => Sample Degradation Likely Check_Prep->Prep_Bad No Check_Instrument Investigate LC-MS/MS System (Tuning, Leaks, Suppression?) Instrument_OK Instrument Functioning Correctly Check_Instrument->Instrument_OK Yes Instrument_Bad Instrument Issue Identified => Resolve Instrument Problem Check_Instrument->Instrument_Bad No Storage_OK->Check_Prep Prep_OK->Check_Instrument Final_Check Re-evaluate Extraction Efficiency Instrument_OK->Final_Check

Caption: Troubleshooting workflow for low analyte signal.

References

Technical Support Center: Optimizing ESI-MS for Menaquinone-4-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the analysis of Menaquinone-4-¹³C₆ (MK-4-¹³C₆) using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve ionization efficiency and overall method performance.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for Menaquinone-4 and its labeled isotopes in ESI-MS?

A1: Positive electrospray ionization (ESI+) is the most commonly used mode for the analysis of Menaquinone-4 and its isotopes.[1] This is because menaquinones can readily form protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺) from the mobile phase.[2] The choice of adduct can significantly impact sensitivity.

Q2: I am observing a weak signal for my MK-4-¹³C₆ internal standard. What are the likely causes?

A2: A weak signal for MK-4-¹³C₆ can stem from several factors:

  • Suboptimal Mobile Phase Composition: The choice of solvent and additives is critical for efficient ionization. Menaquinones are highly hydrophobic, and the mobile phase must facilitate their transfer to the gas phase and promote ionization.[3]

  • Poor Adduct Formation: The type and concentration of mobile phase additives directly influence the formation of desirable adducts (e.g., [M+NH₄]⁺), which can be more stable and provide a stronger signal than the protonated molecule.[2][4]

  • Ion Suppression: Co-eluting compounds from the sample matrix, particularly lipids, can interfere with the ionization of MK-4-¹³C₆, leading to a reduced signal.[1][5] Effective sample preparation is crucial to minimize these effects.

  • Inappropriate ESI Source Parameters: Settings such as capillary voltage, nebulizer pressure, gas flow rate, and gas temperature need to be optimized to ensure efficient desolvation and ionization of the analyte.[6][7]

Q3: Should I use ESI or Atmospheric Pressure Chemical Ionization (APCI) for MK-4 analysis?

A3: While ESI is more common, APCI can be a valuable alternative, particularly for improving sensitivity in complex matrices.[5][8] APCI is generally better suited for less polar to nonpolar compounds and can sometimes reduce the impact of matrix effects, leading to a more robust signal.[9] The choice between ESI and APCI may depend on the specific instrumentation and the complexity of the sample matrix.

Q4: What are the expected precursor and product ions for MK-4-¹³C₆ in MS/MS analysis?

A4: For MK-4-¹³C₆, the precursor ion will be the selected adduct, for instance, [M+H]⁺ or [M+NH₄]⁺, with a mass reflecting the ¹³C₆ labeling. The fragmentation pattern in MS/MS will be similar to that of unlabeled MK-4. The most common fragmentation involves the cleavage of the isoprenoid side chain. The specific m/z values for precursor and product ions should be determined by direct infusion of a standard solution. A common fragment for menaquinones corresponds to the naphthoquinone ring structure.

Troubleshooting Guides

Problem 1: Low Signal Intensity and Poor Peak Shape

This guide provides a systematic approach to troubleshooting low signal intensity and poor peak shape for MK-4-¹³C₆.

cluster_troubleshooting Troubleshooting Workflow: Low Signal & Poor Peak Shape Start Low Signal / Poor Peak Shape Observed Check_Mobile_Phase Step 1: Evaluate Mobile Phase - Is an additive present (e.g., ammonium formate)? - Is the organic solvent composition appropriate? Start->Check_Mobile_Phase Optimize_Adduct Action: Optimize Adduct Formation - Add/increase ammonium formate/acetate (e.g., 10 mM). - Test different organic solvents (Methanol vs. Acetonitrile). Check_Mobile_Phase->Optimize_Adduct If suboptimal Check_Source_Parameters Step 2: Review ESI Source Parameters - Are parameters optimized for MK-4? - Check capillary voltage, gas temp, and flow. Check_Mobile_Phase->Check_Source_Parameters If optimal Optimize_Adduct->Check_Source_Parameters Optimize_Source Action: Perform Source Optimization - Use a standard solution of MK-4-¹³C₆. - Systematically adjust parameters to maximize signal. Check_Source_Parameters->Optimize_Source If suboptimal Check_Sample_Prep Step 3: Assess Sample Preparation - Is there sufficient removal of lipids? - Consider protein precipitation and LLE. Check_Source_Parameters->Check_Sample_Prep If optimal Optimize_Source->Check_Sample_Prep Improve_Cleanup Action: Enhance Sample Cleanup - Implement liquid-liquid extraction (LLE) with hexane. - Consider solid-phase extraction (SPE). Check_Sample_Prep->Improve_Cleanup If insufficient End Signal and Peak Shape Improved Check_Sample_Prep->End If sufficient Improve_Cleanup->End

Caption: Troubleshooting workflow for low signal and poor peak shape.

Problem 2: High Signal Variability and Poor Reproducibility

High variability in signal intensity can compromise the accuracy and precision of quantification.

cluster_reproducibility Troubleshooting Workflow: High Signal Variability Start High Signal Variability Observed Check_Adduct_Formation Step 1: Examine Adduct Stability - Are multiple adducts ([M+H]⁺, [M+Na]⁺) present? - Is the ratio of adducts consistent? Start->Check_Adduct_Formation Stabilize_Adduct Action: Promote a Single Adduct - Increase the concentration of a specific additive (e.g., ammonium formate). - Ensure high purity solvents to minimize sodium adducts. Check_Adduct_Formation->Stabilize_Adduct If unstable Check_LC_Performance Step 2: Evaluate LC System - Is retention time stable? - Is there any peak tailing or splitting? Check_Adduct_Formation->Check_LC_Performance If stable Stabilize_Adduct->Check_LC_Performance Maintain_LC Action: LC System Maintenance - Flush the column. - Check for leaks. - Ensure mobile phase is freshly prepared. Check_LC_Performance->Maintain_LC If unstable Review_Sample_Prep Step 3: Assess Sample Preparation Consistency - Is the extraction procedure highly standardized? - Are evaporation and reconstitution steps controlled? Check_LC_Performance->Review_Sample_Prep If stable Maintain_LC->Review_Sample_Prep Standardize_Prep Action: Standardize Sample Preparation - Use automated liquid handling if possible. - Ensure complete drying and consistent reconstitution volume. Review_Sample_Prep->Standardize_Prep If inconsistent End Improved Reproducibility Review_Sample_Prep->End If consistent Standardize_Prep->End

Caption: Troubleshooting workflow for high signal variability.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimizing ESI source parameters for MK-4-¹³C₆.

Objective: To determine the optimal ESI source settings for maximizing the signal intensity of MK-4-¹³C₆.

Materials:

  • MK-4-¹³C₆ standard solution (e.g., 100 ng/mL in methanol/water).

  • HPLC system coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Direct Infusion: Infuse the MK-4-¹³C₆ standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Initial Parameter Settings: Start with the instrument's default or previously used parameters for similar compounds.

  • Parameter Optimization (One-Factor-at-a-Time):

    • Capillary Voltage: Vary the capillary voltage (e.g., from 2000 to 4000 V) while keeping other parameters constant. Record the signal intensity at each voltage and determine the optimum.

    • Nebulizer Pressure: With the optimal capillary voltage, vary the nebulizer pressure (e.g., 10-50 psi) and find the setting that yields the highest signal.

    • Drying Gas Flow Rate: Adjust the drying gas flow rate (e.g., 4-12 L/min) to find the optimal value.

    • Drying Gas Temperature: Vary the drying gas temperature (e.g., 200-340 °C) to maximize signal intensity.

  • Final Assessment: Confirm the optimal parameters by re-running the infusion with the finalized settings.

ParameterTypical RangeOptimized Value
Capillary Voltage2000 - 4000 VTo be determined
Nebulizer Pressure10 - 50 psiTo be determined
Drying Gas Flow4 - 12 L/minTo be determined
Drying Gas Temp.200 - 340 °CTo be determined
Table 1: ESI Source Parameter Optimization Log
Protocol 2: Mobile Phase Optimization for Enhanced Adduct Formation

Objective: To select a mobile phase composition that promotes the formation of a stable and intense adduct of MK-4-¹³C₆.

Materials:

  • MK-4-¹³C₆ standard solution.

  • HPLC grade solvents: Methanol, Acetonitrile, Water.

  • Additives: Ammonium formate, Ammonium acetate.

Procedure:

  • Prepare Mobile Phases: Prepare several sets of mobile phases with different additives and concentrations.

    • Set A: 90:10 Methanol/Water with 10 mM Ammonium Formate.

    • Set B: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate.

    • Set C: 90:10 Methanol/Water with 10 mM Ammonium Acetate.

    • Set D: 90:10 Methanol/Water with 0.1% Formic Acid (for [M+H]⁺ comparison).

  • Flow Injection Analysis (FIA): For each mobile phase set, perform flow injections of the MK-4-¹³C₆ standard.

  • Data Analysis:

    • Acquire full scan mass spectra for each injection.

    • Identify the most abundant adduct for each mobile phase (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺).

    • Compare the signal intensity of the most abundant adduct across the different mobile phases.

  • Selection: Choose the mobile phase composition that provides the highest signal intensity and the most stable adduct formation.

Mobile Phase CompositionPredominant AdductRelative Intensity
90:10 MeOH/H₂O + 10mM NH₄HCO₂[M+NH₄]⁺To be determined
90:10 ACN/H₂O + 10mM NH₄HCO₂[M+NH₄]⁺To be determined
90:10 MeOH/H₂O + 10mM CH₃COONH₄[M+NH₄]⁺To be determined
90:10 MeOH/H₂O + 0.1% HCOOH[M+H]⁺To be determined
Table 2: Mobile Phase Optimization Results
Protocol 3: Liquid-Liquid Extraction (LLE) for Sample Cleanup

Objective: To remove interfering lipids from serum/plasma samples prior to LC-MS/MS analysis.[1]

Materials:

  • Serum or plasma sample.

  • MK-4-¹³C₆ internal standard solution.

  • Ethanol.

  • Hexane.

  • Centrifuge.

  • Nitrogen evaporator.

Procedure:

  • Sample Aliquoting: To 500 µL of serum/plasma, add 50 µL of the MK-4-¹³C₆ internal standard solution. Vortex briefly.[1]

  • Protein Precipitation: Add 1.5 mL of ethanol and vortex for 1 minute.[1]

  • Liquid-Liquid Extraction: Add 4 mL of hexane and vortex for 1 minute.[1]

  • Phase Separation: Centrifuge the mixture for 10 minutes at high speed (e.g., 13,000 rpm).[1]

  • Supernatant Transfer: Carefully transfer the upper organic layer (hexane) to a clean tube.[1]

  • Evaporation: Dry the hexane extract under a stream of nitrogen at room temperature.[1]

  • Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., 1:3 water/methanol) for injection.[1]

cluster_lle Liquid-Liquid Extraction Workflow Start Serum/Plasma Sample + IS Add_Ethanol Add Ethanol (Protein Precipitation) Start->Add_Ethanol Add_Hexane Add Hexane (LLE) Add_Ethanol->Add_Hexane Centrifuge Centrifuge (Phase Separation) Add_Hexane->Centrifuge Transfer_Supernatant Transfer Organic Layer Centrifuge->Transfer_Supernatant Evaporate Evaporate under N₂ Transfer_Supernatant->Evaporate Reconstitute Reconstitute for Injection Evaporate->Reconstitute End Analysis by LC-MS/MS Reconstitute->End

References

Addressing isotopic interference in Menaquinone-4-13C6 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Menaquinone-4 (MK-4) using its 13C6-labeled internal standard (Menaquinone-4-13C6). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to isotopic interference in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound quantification?

A1: Isotopic interference, often referred to as "cross-talk," occurs when the signal of the 13C6-labeled internal standard (this compound) is artificially increased by contributions from the naturally occurring isotopes of the unlabeled analyte (Menaquinone-4).[1] Due to the natural abundance of stable isotopes like Carbon-13, a small percentage of the analyte molecules will have a mass that overlaps with the mass of the internal standard, leading to inaccurate quantification, especially at high analyte concentrations.[1]

Q2: Why does my calibration curve for Menaquinone-4 show non-linearity at higher concentrations?

A2: Non-linearity in your calibration curve, particularly at the upper limits, is a classic symptom of isotopic interference.[1][2] As the concentration of the unlabeled Menaquinone-4 increases, the contribution of its natural isotopes to the signal of the this compound internal standard becomes more significant. This disproportionate increase in the internal standard's signal response relative to the analyte leads to a plateauing or bending of the calibration curve.[1] Other potential causes for non-linearity can include detector saturation or matrix effects.[3]

Q3: How can I determine if isotopic interference is affecting my results?

A3: You can assess the potential for isotopic interference through a few key indicators:

  • Non-linear calibration curve: As mentioned, a curve that loses linearity at higher concentrations is a strong indicator.[1][2]

  • Concentration-dependent accuracy: If your quality control samples show a negative bias at high concentrations, it could be due to an overestimation of the internal standard's response.

  • Theoretical calculation: You can estimate the potential contribution of the analyte's isotopes to the internal standard's signal based on the natural abundance of isotopes and the number of atoms in the Menaquinone-4 molecule.

Q4: What are the primary strategies to mitigate or correct for isotopic interference?

A4: There are several approaches to address isotopic interference:

  • Non-Linear Calibration: Instead of a simple linear regression, use a non-linear curve fit (e.g., quadratic) for your calibration curve. This can more accurately model the relationship between the analyte and internal standard responses in the presence of interference.[1][4][5]

  • Use of a Higher Mass Labeled Standard: If possible, using an internal standard with a greater mass difference from the analyte can help to minimize the impact of isotopic overlap.

  • Mathematical Correction: A correction factor can be calculated and applied to the measured response of the internal standard to account for the contribution from the analyte.

  • Monitoring a Less Abundant Isotope: In some cases, it may be possible to monitor a different, less abundant isotope of the internal standard that is not subject to interference from the analyte.

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Reproducibility at High Analyte Concentrations
  • Symptom: Quality control (QC) samples at the high end of the calibration range consistently fail acceptance criteria, often with a negative bias. Replicate injections show poor precision.

  • Possible Cause: Significant isotopic interference from high concentrations of unlabeled Menaquinone-4 is inflating the signal of the this compound internal standard.

  • Troubleshooting Steps:

    • Evaluate the Calibration Curve: Plot the response ratio (Analyte Area / Internal Standard Area) against the concentration. Visually inspect the curve for non-linearity at the upper concentration levels.

    • Implement a Non-Linear Regression Model: Re-process your data using a weighted (1/x or 1/x²) quadratic regression model for your calibration curve. This can often provide a better fit for data affected by isotopic interference.[3]

    • Perform a Correction Calculation:

      • Calculate the theoretical percentage contribution of the M+6 isotope of Menaquinone-4 to the this compound signal (see the "Quantitative Data and Calculations" section below).

      • Apply a correction to the internal standard's peak area in your data processing software.

    • Dilute High-Concentration Samples: If a sample is expected to have a very high concentration of Menaquinone-4, dilute it to fall within the more linear portion of the calibration curve before analysis.

Issue 2: Unexpected Peaks in the Internal Standard Channel
  • Symptom: When analyzing a blank sample (matrix without analyte or internal standard), you observe a small peak at the retention time and m/z of the this compound internal standard.

  • Possible Cause: This could be due to background noise, contamination of the LC-MS system, or the presence of an isobaric interference in the matrix.

  • Troubleshooting Steps:

    • Inject a Pure Solvent Blank: Inject a sample of the mobile phase to determine if the interference is coming from the system itself. If the peak persists, it may indicate system contamination that requires cleaning.

    • Analyze a Matrix Blank: Prepare and inject a sample of the same matrix (e.g., plasma, tissue homogenate) without the internal standard. This will help determine if there is an endogenous compound in the matrix that is causing the interference.

    • Improve Chromatographic Separation: Adjust the chromatographic gradient or change the column to try and separate the interfering peak from the internal standard.

    • Check for Contamination: Ensure that all glassware, solvents, and reagents are free from contamination with the internal standard.

Quantitative Data and Calculations

A crucial step in addressing isotopic interference is to understand the theoretical contribution of the unlabeled analyte to the signal of the labeled internal standard. This is based on the natural abundance of stable isotopes.

Table 1: Natural Abundance of Relevant Stable Isotopes
ElementIsotopeExact Mass (amu)Natural Abundance (%)
Carbon12C12.00000098.93
13C13.0033551.07
Hydrogen1H1.00782599.9885
2H (D)2.0141020.0115
Oxygen16O15.99491599.757
17O16.9991310.038
18O17.9991600.205

Data sourced from various publicly available IUPAC and NIST data.

Calculating the Theoretical Isotopic Contribution

The molecular formula for Menaquinone-4 is C31H40O2.[6][7][8] The this compound internal standard has six 12C atoms replaced by 13C atoms. The interference arises from the small probability that a molecule of unlabeled Menaquinone-4 will naturally contain a combination of heavy isotopes (primarily 13C) that gives it the same nominal mass as the 13C6-labeled internal standard.

The probability of a single carbon atom being 13C is approximately 1.1%. For a molecule with 31 carbon atoms, the probability of it containing six 13C atoms can be estimated using the binomial distribution.

Simplified Calculation for M+6 Contribution:

A simplified estimation of the M+6 peak intensity relative to the monoisotopic peak (M) can be made. The intensity of the M+1 peak is roughly the number of carbon atoms multiplied by the natural abundance of 13C. The intensity of subsequent isotope peaks (M+2, M+3, etc.) decreases significantly.

The contribution of the unlabeled MK-4 at the m/z of the MK-4-13C6 internal standard will be a combination of molecules containing six 13C atoms, or five 13C atoms and one 2H atom, and so on. A precise calculation requires specialized software, but an approximation can be made. The contribution of the M+6 peak of MK-4 will be very small, but at very high concentrations of MK-4, this small percentage can become a significant signal in the internal standard's mass channel.

Experimental Protocols

Recommended LC-MS/MS Method for Menaquinone-4 with Interference Mitigation

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation (Human Plasma):

    • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (concentration should be optimized to be in the mid-range of the calibration curve).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column with a particle size of 1.8 µm or less is recommended for high-resolution separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A shallow gradient is recommended to ensure good separation from matrix components. (e.g., start at 80% B, ramp to 98% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Menaquinone-4 (Analyte): Select a specific and intense precursor-product ion transition.

      • This compound (Internal Standard): Select the corresponding precursor-product ion transition.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

  • Data Analysis and Calibration:

    • Construct a calibration curve using at least 8 non-zero calibrator concentrations.

    • Plot the peak area ratio (Menaquinone-4 / this compound) against the concentration of Menaquinone-4.

    • Use a weighted (1/x²) non-linear (quadratic) regression to fit the calibration curve.

    • Quantify unknown samples using the generated regression equation.

Visualizations

Isotopic_Interference_Workflow cluster_experiment Experimental Observation cluster_cause Root Cause Analysis cluster_solution Troubleshooting & Correction High_Analyte_Conc High Concentration of Menaquinone-4 MS_Analysis LC-MS/MS Analysis High_Analyte_Conc->MS_Analysis Dilution Dilute High Concentration Samples High_Analyte_Conc->Dilution IS This compound (Internal Standard) IS->MS_Analysis Nonlinear_Curve Non-Linear Calibration Curve MS_Analysis->Nonlinear_Curve Nonlinear_Regression Apply Non-Linear Regression Model Nonlinear_Curve->Nonlinear_Regression Math_Correction Mathematical Correction of IS Signal Nonlinear_Curve->Math_Correction Natural_Isotopes Natural Isotopic Abundance of Menaquinone-4 (M+6) Signal_Overlap Signal Overlap with Internal Standard Natural_Isotopes->Signal_Overlap contributes to Signal_Overlap->Nonlinear_Curve leads to

Caption: Troubleshooting workflow for isotopic interference.

Correction_Pathway cluster_data_acquisition Data Acquisition cluster_correction_step Correction Calculation cluster_quantification Quantification Raw_Data Raw Peak Areas: Analyte (A_raw) Internal Standard (IS_raw) Interference_Contribution Calculate Interference (I): I = A_raw * %Contribution Raw_Data->Interference_Contribution Corrected_IS Corrected IS Area (IS_corr): IS_corr = IS_raw - I Raw_Data->Corrected_IS Corrected_Ratio Calculate Corrected Ratio: Ratio_corr = A_raw / IS_corr Raw_Data->Corrected_Ratio Interference_Contribution->Corrected_IS Corrected_IS->Corrected_Ratio Calibration_Curve Apply to Calibration Curve (Linear or Non-Linear) Corrected_Ratio->Calibration_Curve Final_Concentration Accurate Concentration Calibration_Curve->Final_Concentration

Caption: Logical flow for mathematical correction of isotopic interference.

References

How to prevent degradation of Menaquinone-4-13C6 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Menaquinone-4-13C6 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation important?

This compound is a stable isotope-labeled form of Menaquinone-4 (MK-4), a subtype of vitamin K2.[1] It is commonly used as an internal standard in quantitative analytical methods like mass spectrometry to ensure accurate measurement of endogenous MK-4 levels in biological samples.[1] Degradation of this compound during sample preparation can lead to inaccurate quantification of the target analyte, compromising the validity of experimental results.

Q2: What are the primary factors that can cause degradation of this compound?

Based on studies of Menaquinone-4 and other menaquinones, the primary degradation factors are:

  • Light Exposure: Menaquinones are highly sensitive to light, particularly UV and certain wavelengths of visible light (around 430 nm), which can cause photodegradation.[2][3][4][5]

  • Alkaline Conditions: Exposure to alkaline pH can promote the degradation of menaquinones.[6][7][8]

  • Oxidizing Agents: As with many organic molecules, strong oxidizing agents can lead to degradation.

  • Presence of Certain Minerals: Some minerals, such as magnesium oxide, have been shown to promote the degradation of menaquinones, possibly due to creating alkaline conditions.[6][7][8]

Q3: Is this compound sensitive to temperature?

Menaquinones are generally considered to be relatively heat-stable.[4][5][6][8] While prolonged exposure to very high temperatures should be avoided, typical room temperature and refrigerated or frozen storage conditions are generally acceptable, provided the sample is protected from light.[9] For long-term storage, freezing at -20°C or -80°C is recommended.[9][10][11]

Q4: How does the choice of solvent affect the stability of this compound?

The choice of solvent is critical for both extraction efficiency and stability. Organic solvents like hexane, ethanol, isopropanol, and ethyl acetate are commonly used for extracting lipophilic compounds like menaquinones.[12][13] It is crucial to use high-purity solvents and to be aware that some solvents can contain impurities that may promote degradation. For instance, MK-4 dissolved in ethanol is particularly susceptible to photodegradation when exposed to light at a wavelength of 279 nm.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the sample preparation of this compound.

Issue Potential Cause Recommended Solution
Low recovery of this compound Photodegradation: Sample exposed to ambient or UV light.Work under yellow or red light, or in a dark room.[4] Use amber-colored vials or wrap containers in aluminum foil.[4] Minimize light exposure at every step.
Alkaline Degradation: pH of the sample or extraction solvent is too high.Ensure the pH of aqueous samples is neutral or slightly acidic. Avoid using strongly basic reagents.
Incomplete Extraction: The chosen solvent or extraction method is not efficient.Use a non-polar solvent like hexane or a mixture of solvents (e.g., n-hexane:2-propanol).[9] Ensure thorough mixing and sufficient extraction time.[13] Consider solid-phase extraction (SPE) for cleaner extracts.[12]
Inconsistent results between replicate samples Variable Light Exposure: Inconsistent protection from light across samples.Standardize the sample handling procedure to ensure all samples are exposed to minimal and consistent light conditions.
Sample Heterogeneity: Uneven distribution of the analyte in the matrix.Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.
Temperature Fluctuations: Inconsistent storage temperatures.Maintain a consistent and appropriate storage temperature for all samples throughout the workflow.
Presence of degradation products in the final extract Oxidation: Exposure to air (oxygen) for extended periods.Work quickly and consider purging storage containers with an inert gas like nitrogen or argon.[9]
Interaction with Matrix Components: Certain components in the sample matrix may promote degradation.Use a more rigorous clean-up step, such as SPE, to remove interfering substances.

Experimental Protocols

General Best Practices for Handling this compound

To minimize degradation, adhere to the following practices throughout the entire sample preparation workflow:

  • Work in a Light-Controlled Environment: Perform all steps under yellow or red light, or in a darkened room.[4]

  • Use Protective Labware: Utilize amber glass vials or tubes, or wrap standard glassware with aluminum foil to block light.[4]

  • Maintain Low Temperatures: Keep samples on ice or in a cooling rack when not actively being processed. Store stock solutions and samples at -20°C or -80°C for long-term stability.[9][10][11]

  • Avoid Alkaline Conditions: Ensure that the pH of all solutions is neutral or slightly acidic.

  • Minimize Oxygen Exposure: For sensitive samples, consider working in a glove box under an inert atmosphere or sparging solvents with nitrogen.

Example Protocol: Extraction of this compound from Plasma/Serum

This protocol is a general guideline and may need to be optimized for specific matrices and analytical instrumentation.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice in a dark environment.

  • Protein Precipitation & Lysis:

    • To a 1.5 mL amber microcentrifuge tube, add 200 µL of the plasma/serum sample.

    • Add the internal standard, this compound, dissolved in ethanol. .

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of n-hexane (or another suitable non-polar solvent) to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (hexane) to a new amber tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen in a dark environment. Drying under forced gas flow has been shown to be effective.[9]

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly and transfer to an amber autosampler vial for analysis.

Visualizations

Logical Workflow for Preventing Degradation

cluster_prep Sample Preparation Stages cluster_factors Degradation Factors to Control A Sample Collection & Storage B Extraction A->B C Solvent Evaporation B->C D Reconstitution & Analysis C->D F1 Light Exposure F1->A Control At All Stages F1->B F1->C F1->D F2 Alkaline pH F2->B Control During Extraction F3 Oxygen F3->C Control During Evaporation F4 High Temperature F4->A Control During Storage

Caption: Key degradation factors and their control points during sample preparation.

Decision Tree for Troubleshooting Low Analyte Recovery

A Low Recovery of This compound? B Were samples protected from light at all times? A->B C Implement light protection: Use amber vials, work under yellow light. B->C No D Was the pH of the sample and reagents neutral or acidic? B->D Yes E Adjust pH to neutral/acidic. Avoid basic reagents. D->E No F Is the extraction solvent and method optimal? D->F Yes G Optimize extraction: Test different solvents, increase mixing time. F->G No H Review storage conditions (temperature, atmosphere). F->H Yes

References

Technical Support Center: Menaquinone-4 (MK-4) Separation by LC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal Liquid Chromatography (LC) column and troubleshooting common issues encountered during the separation of Menaquinone-4 (MK-4).

Frequently Asked Questions (FAQs)

Q1: What is the most common type of LC column for Menaquinone-4 (MK-4) separation?

A1: The most frequently reported column for the separation of vitamin K homologues, including MK-4, is a C18 reversed-phase column.[1] C18 columns are versatile and effective for separating hydrophobic compounds like MK-4 from various matrices.[1] Other stationary phases such as C8, C30, shield RP18, and phenyl columns have also been successfully used.[1]

Q2: What are the key considerations when selecting an LC column for MK-4 analysis?

A2: When selecting an LC column for MK-4 analysis, consider the following:

  • Stationary Phase Chemistry: C18 is a robust starting point.[1] For challenging separations, especially from other vitamin K analogs or matrix components, consider core-shell C18 columns for higher efficiency and better peak shapes.[2][3][4] Phenyl-Hexyl columns can also offer alternative selectivity.[5]

  • Particle Size and Column Dimensions: For faster analysis and higher resolution, ultra-high-performance liquid chromatography (UHPLC) columns with smaller particle sizes (e.g., < 2 µm) are advantageous.[6] However, standard HPLC columns (e.g., 3-5 µm particle size) are also widely and successfully used.[7][8][9]

  • Mobile Phase Compatibility: Ensure the column is stable with the chosen mobile phase, which often consists of methanol, acetonitrile, and isopropanol.[7][8][10]

  • Detection Method: The choice of detector (UV, Fluorescence, or Mass Spectrometry) can influence column selection. For instance, LC-MS/MS methods may benefit from smaller internal diameter columns (e.g., 2.1 mm) to enhance sensitivity.[2][11]

Q3: Can I use normal-phase chromatography for MK-4 separation?

A3: Yes, normal-phase liquid chromatography (NP-LC) can be used and is a technique of choice for many organic, non-polar analytes.[12] A silica column with a non-polar mobile phase can be employed for the separation of vitamin K isomers.[12] However, reversed-phase chromatography is more commonly utilized for MK-4 analysis.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Column Overload Dilute the sample or inject a smaller volume.
Secondary Interactions Use a mobile phase with additives like a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5][11] Consider a column with end-capping or a different stationary phase.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase whenever possible. A strong solvent in the sample can cause peak distortion.[13]
Column Contamination or Degradation Wash the column with a strong solvent (e.g., isopropanol). If the problem persists, consider replacing the guard column or the analytical column.[13]
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions:

CauseSolution
Mobile Phase Composition Fluctuation Prepare fresh mobile phase daily and ensure it is well-mixed.[9] For gradient elution, ensure the pump is functioning correctly.
Column Temperature Variation Use a column oven to maintain a constant temperature.[5][7]
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Air Bubbles in the System Degas the mobile phase and prime the pump to remove any trapped air bubbles.
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio

Possible Causes & Solutions:

CauseSolution
Suboptimal Detection Wavelength (UV) Determine the optimal UV absorbance wavelength for MK-4, which is typically around 245-250 nm.[7][9]
Inefficient Ionization (MS) Optimize the mass spectrometer source parameters (e.g., temperature, gas flows).[2] Atmospheric Pressure Chemical Ionization (APCI) is often effective for vitamin K analysis.[5][10]
Fluorescence Quenching For fluorescence detection, post-column reduction with a reagent like zinc can significantly enhance the signal.[8][14]
Sample Matrix Effects Employ a more effective sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering components from the sample matrix.[5]

Experimental Protocols

Example 1: Reversed-Phase HPLC-UV Method

This protocol is based on a method for the quantification of Vitamin K2 (MK-4) in human plasma.[9]

  • Column: T3 column.[9]

  • Mobile Phase: Isocratic elution with Methanol:Phosphate buffer (95:5, v/v) at pH 3.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection: UV at 245 nm.[9]

  • Sample Preparation: Protein precipitation with acetonitrile.[9]

Example 2: Reversed-Phase LC-MS/MS Method

This protocol is adapted from a method for the analysis of vitamin K compounds in plasma.[5][11]

  • Column: Phenyl-Hexyl column (e.g., 100 mm x 2.0 mm, 3 µm) or an ACE-PFP C18 column (50 x 2.1 mm, 3 µm).[5][11]

  • Mobile Phase: A gradient elution using:

    • A: Methanol/water (1:1) with formic acid.[5] or 0.1% formic acid in water.[11]

    • B: Methanol with formic acid.[5] or 0.1% formic acid in methanol.[11]

  • Flow Rate: A gradient flow rate may be applied, for example, starting at 0.4 mL/min and increasing to 0.7 mL/min.[5]

  • Column Temperature: 50°C.[5]

  • Detection: Tandem Mass Spectrometry (MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode.[5][11]

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction with n-hexane.[5][11]

Data Presentation

Table 1: Comparison of LC Columns for Menaquinone-4 Separation

Column TypeTypical DimensionsParticle Size (µm)AdvantagesReference
C18 (Reversed-Phase) 150 x 4.6 mm3.5, 5Widely applicable, robust.[7][8]
Core-Shell C18 50 x 2.1 mm5High efficiency, good peak shape, high signal-to-noise.[2]
Phenyl-Hexyl 100 x 2.0 mm3Alternative selectivity for complex samples.[5]
Silica (Normal-Phase) --Suitable for separating isomers.[12]

Table 2: Typical Mobile Phase Compositions for MK-4 Analysis

MethodMobile Phase AMobile Phase BElution TypeDetectorReference
HPLC-UV -Methanol:Phosphate buffer (95:5, pH 3)IsocraticUV[9]
HPLC-Fluorescence -Methanol:Isopropanol:Acetonitrile:Zinc Chloride solution (850:90:50:10)IsocraticFluorescence[8]
LC-MS/MS Methanol/Water (1:1) + Formic AcidMethanol + Formic AcidGradientMS/MS[5]
UHPLC Methanol2-PropanolIsocratic (90:10)UV[7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_detection Detection & Analysis Sample Biological Matrix (e.g., Plasma, Serum) Extraction Extraction (LLE or SPE) Sample->Extraction Injection LC Injection Evaporation Evaporation & Reconstitution Extraction->Evaporation Column LC Column (e.g., C18, Phenyl-Hexyl) Evaporation->Injection Elution Mobile Phase Elution (Isocratic or Gradient) Injection->Column Detector Detection (UV, FLD, or MS/MS) Column->Elution Data Data Acquisition & Processing Elution->Detector Quantification Quantification Detector->Data Data->Quantification

Caption: General experimental workflow for the LC analysis of Menaquinone-4.

Troubleshooting_Logic Start Problem with LC Analysis PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No Sol_Overload Check Sample Concentration PeakShape->Sol_Overload Yes Sensitivity Low Sensitivity? RetentionTime->Sensitivity No Sol_MobilePhase Prepare Fresh Mobile Phase RetentionTime->Sol_MobilePhase Yes Sol_Detector Optimize Detector Settings Sensitivity->Sol_Detector Yes End Problem Resolved Sensitivity->End No Sol_Solvent Check Sample Solvent Sol_Overload->Sol_Solvent Sol_Column_Contam Wash/Replace Column Sol_Solvent->Sol_Column_Contam Sol_Column_Contam->End Sol_Temp Check Column Temperature Sol_MobilePhase->Sol_Temp Sol_Equilibrate Ensure Column Equilibration Sol_Temp->Sol_Equilibrate Sol_Equilibrate->End Sol_Cleanup Improve Sample Cleanup Sol_Detector->Sol_Cleanup Sol_Derivatization Consider Post-Column Derivatization Sol_Cleanup->Sol_Derivatization Sol_Derivatization->End

Caption: A logical troubleshooting guide for common LC issues with MK-4 analysis.

References

Technical Support Center: Overcoming Challenges in Quantifying Low Levels of Menaquinone-4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Menaquinone-4 (MK-4) quantification. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of low MK-4 concentrations. Here you will find troubleshooting guides, frequently asked questions (FAQs), comparative data tables, and detailed experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What makes quantifying low levels of Menaquinone-4 (MK-4) so challenging?

A: Quantifying MK-4 at low concentrations is inherently difficult due to a combination of factors. Circulating levels of MK-4 in biological matrices like plasma are typically very low, often below 1 ng/mL[1]. As a lipophilic molecule, MK-4 is prone to co-extraction with other lipids, which can interfere with analysis[2][3]. Furthermore, menaquinones are sensitive to light and radiation, requiring careful handling to prevent degradation during sample preparation and analysis[4]. The complexity of biological samples also introduces significant matrix effects that can suppress or enhance the analytical signal, complicating accurate measurement[5].

Q2: What are the primary analytical techniques used for MK-4 quantification?

A: The most common methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC can be coupled with various detectors, including Ultraviolet (UV), Diode Array (DAD), and Fluorescence Detection (FLD)[6][7][8]. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting the very low endogenous levels of MK-4 found in biological samples[1][5][9][10].

Q3: Which detection method offers the best sensitivity for low-level MK-4 analysis?

A: LC-MS/MS is significantly more sensitive and specific than HPLC-based methods. While HPLC with fluorescence detection (after post-column reduction) can achieve low limits of quantification (LOQ) around 0.04 ng/mL[8], LC-MS/MS methods can reach even lower levels, with reported LOQs as low as 0.00375 ng/mL[9]. HPLC with UV detection is the least sensitive, with LOQs often in the µg/mL range, making it unsuitable for endogenous MK-4 measurement in plasma without significant sample concentration[6][11].

Q4: Why is an internal standard crucial for MK-4 analysis?

A: An internal standard (IS) is essential to correct for variability during sample preparation and analysis. Given the multi-step extraction procedures and potential for analyte loss, an IS helps ensure accuracy and reproducibility. For LC-MS/MS, a stable isotope-labeled (deuterated) analog of MK-4 is the ideal choice as it co-elutes and has nearly identical chemical properties and ionization efficiency[9][12]. For HPLC methods, another vitamin K analog like Vitamin K1 or a synthetic derivative can be used[7][8][13].

Troubleshooting Guide

Problem 1: Poor or no detectable MK-4 peak.

Possible Cause Recommended Solution
MK-4 Degradation Menaquinones are sensitive to light[4]. Protect samples from light at all stages by using amber vials and minimizing exposure. Store samples at -80°C[14].
Insufficient Sensitivity The MK-4 concentration may be below your method's limit of detection. For HPLC-UV, the LOQ may be too high for plasma analysis[6]. Switch to a more sensitive method like HPLC with fluorescence detection or, ideally, LC-MS/MS[8][9]. Consider concentrating the sample extract before injection.
Inefficient Extraction MK-4 recovery may be low. Optimize the extraction procedure by testing different organic solvents (e.g., hexane, acetonitrile) or using a more robust cleanup method like Solid-Phase Extraction (SPE)[5][8][13].
Instrumental Issues Ensure the instrument is performing optimally. For HPLC-FLD, verify the post-column reduction system (e.g., zinc reactor) is functioning correctly[8]. For LC-MS/MS, optimize ion source parameters and MRM transitions.

Problem 2: High background noise or many interfering peaks.

Possible Cause Recommended Solution
Matrix Effects / Co-eluting Lipids Interference from co-extracted lipids is a common issue[2]. Improve the sample cleanup procedure. A simple protein precipitation may be insufficient. Employ liquid-liquid extraction (LLE) followed by SPE for a cleaner extract[5][8].
Contaminated Solvents or System Use high-purity, HPLC or LC-MS grade solvents. Flush the entire chromatography system to remove any contaminants.
Non-Specific Detection UV detection is prone to interference. A more specific detector like a fluorescence detector or a mass spectrometer (using Multiple Reaction Monitoring, MRM) will significantly reduce interference[5][9].

Problem 3: Poor reproducibility (high %RSD or CV).

Possible Cause Recommended Solution
Inconsistent Sample Preparation The extraction and handling process must be highly standardized. Ensure precise pipetting and consistent timing for each step. The use of an automated sample preparation system can improve precision.
Lack of a Suitable Internal Standard (IS) Variability in extraction efficiency and injection volume can be corrected by using an appropriate IS[12]. A deuterated IS is the gold standard for LC-MS/MS[9].
Sample Instability MK-4 may be degrading in the autosampler. Ensure the autosampler is temperature-controlled (e.g., 4°C) and minimize the time samples spend in the queue before injection[14].

Quantitative Data Summary

The tables below summarize the performance of various published methods for MK-4 quantification.

Table 1: Comparison of HPLC-Based Methods for Menaquinone-4 Quantification

MethodMatrixLLOQ / LODLinearity RangeRecovery (%)Citation
HPLC-UVHuman PlasmaLLOQ: 0.5 µg/mL0.5 - 3 µg/mLNot Reported[6][11]
UFLC-DADRabbit PlasmaLLOQ: 0.85 µg/mL0.374 - 6 µg/mL90.6 - 94.4%[7]
HPLC-FLDHuman SerumLLOQ: 0.04 ng/mLNot Specified98 - 110%[8]
HPLC-FLDNutraceuticalsLOQ: 0.047 µg/mL10% - 120% Level98 - 102%[15]

Table 2: Comparison of LC-MS/MS-Based Methods for Menaquinone-4 Quantification

MethodMatrixLLOQ / LODLinearity RangePrecision (CV%)Citation
LC-MS/MSHuman SerumLLOQ: 0.03 ng/mLNot SpecifiedIntra-assay: 3.2-14.3%[9][16]
LOD: 0.00375 ng/mLInter-assay: 8.7-15.2%[9][17]
LC-MS/MSHuman PlasmaLLOQ: 0.14 nmol/LUp to 15 nmol/LNot Specified[5]
LC-MS/MSHuman SerumNot Specified0.05 - 5 ng/mL2.66 - 10.11%[3]

Experimental Protocols & Workflows

Visualizing the Quantification Workflow

The general process for quantifying MK-4 from a biological sample involves several critical stages, from initial collection to final data analysis.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample 1. Sample Collection (e.g., Plasma, Serum) Stabilize 2. Stabilization & Storage (Protect from light, store at -80°C) Sample->Stabilize Spike 3. Spike Internal Standard Stabilize->Spike Extract 4. Extraction (Protein Ppt, LLE, or SPE) Spike->Extract Concentrate 5. Evaporation & Reconstitution Extract->Concentrate Analysis 6. LC-MS/MS or HPLC Analysis Concentrate->Analysis Integrate 7. Peak Integration Analysis->Integrate Calculate 8. Concentration Calculation (Using Calibration Curve) Integrate->Calculate Report 9. Data Reporting Calculate->Report

Caption: General workflow for MK-4 quantification.

Protocol 1: Sample Preparation from Plasma/Serum via Protein Precipitation

This is a rapid method suitable for initial screening but may require further cleanup for sensitive analyses.

  • Thaw frozen plasma or serum samples on ice, protected from light.

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., deuterated MK-4).

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins[6][11].

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE) and SPE

This multi-step protocol provides a much cleaner sample, reducing matrix effects and improving sensitivity.

  • Thaw 500 µL of serum on ice, protected from light.

  • Add the internal standard.

  • Add 2 mL of ethanol to denature proteins[8].

  • Perform LLE by adding 4 mL of n-hexane and vortexing for 5 minutes[8][13].

  • Centrifuge to separate the phases.

  • Transfer the upper hexane layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in a small volume of a non-polar solvent.

  • Load the reconstituted sample onto a conditioned Solid-Phase Extraction (SPE) cartridge (e.g., silica-based).

  • Wash the cartridge with a non-polar solvent to remove remaining lipids.

  • Elute MK-4 with a more polar solvent mixture.

  • Evaporate the eluate and reconstitute in the mobile phase for analysis.

Visualizing the Troubleshooting Process

When encountering issues with low or undetectable signals, a logical troubleshooting approach is necessary.

G Start Problem: No/Low MK-4 Signal Check_QC Run System Suitability & QC Samples Start->Check_QC QC_Pass QC Pass? Check_QC->QC_Pass Sample_Issue Investigate Sample Prep: - Low Recovery? - Degradation? QC_Pass->Sample_Issue Yes Instrument_Issue Troubleshoot Instrument: - Detector Sensitivity? - LC Plumbing? - Source Contamination? QC_Pass->Instrument_Issue No Method_Issue Is Method Sensitive Enough? Sample_Issue->Method_Issue Fix_Instrument Perform Instrument Maintenance Instrument_Issue->Fix_Instrument Optimize_Prep Optimize Extraction/Cleanup (e.g., use SPE) End Problem Resolved Optimize_Prep->End Fix_Instrument->End Method_Issue->Optimize_Prep Yes Develop_Method Develop More Sensitive Method (e.g., switch to LC-MS/MS) Method_Issue->Develop_Method No Develop_Method->End

Caption: Troubleshooting logic for poor MK-4 signal.

References

Method refinement for enhanced sensitivity of Menaquinone-4 detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for method refinement in Menaquinone-4 (MK-4) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for enhancing the sensitivity of your MK-4 quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Menaquinone-4 (MK-4) detection?

A1: The most prevalent methods for quantifying Menaquinone-4 (MK-4) are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] HPLC methods often utilize fluorescence or ultraviolet (UV) detection.[5][6] LC-MS/MS is generally considered more sensitive and specific, making it suitable for detecting the low concentrations of MK-4 found in biological matrices.[2][7]

Q2: Why is enhancing the sensitivity of MK-4 detection important?

A2: Enhancing the sensitivity of MK-4 detection is crucial because it often exists in very low concentrations in biological samples such as plasma and serum.[8][9] Accurate quantification of these low levels is essential for understanding its physiological roles, particularly in bone metabolism and cardiovascular health, as well as for pharmacokinetic studies in drug development.[10][11]

Q3: What are the main challenges encountered in MK-4 analysis?

A3: Researchers face several challenges in MK-4 analysis, including:

  • Low endogenous concentrations: MK-4 is present at very low levels (ng/mL range) in biological fluids.[8]

  • Interference from lipids: As a fat-soluble vitamin, MK-4 is extracted along with a large amount of lipids, which can interfere with chromatographic analysis and ion suppression in mass spectrometry.[2][7]

  • Structural similarity to other vitamin K analogs: Distinguishing MK-4 from other menaquinones and phylloquinone requires highly selective methods.[8]

  • Sample stability: MK-4 is sensitive to light and degradation, requiring careful sample handling and storage.[1]

Q4: When should I choose HPLC with fluorescence detection versus LC-MS/MS for MK-4 analysis?

A4: The choice between HPLC with fluorescence detection and LC-MS/MS depends on the required sensitivity and the complexity of the sample matrix.

  • HPLC with fluorescence detection is a robust and sensitive method, often requiring post-column reduction of the quinone to a fluorescent hydroquinone.[3][12] It is a good option when extremely high sensitivity is not required and for simpler matrices.

  • LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for complex biological samples with very low MK-4 concentrations.[2][7] It can minimize the impact of interfering substances.

Troubleshooting Guides

This section provides solutions to common problems encountered during MK-4 analysis using HPLC and LC-MS/MS.

HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.[13] 2. Inappropriate mobile phase pH.[13] 3. Sample overload.[13] 4. Void in the column.[14]1. Wash the column with a strong solvent or replace it if necessary.[14] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or dilute the sample. 4. Check for voids by disconnecting the column and inspecting the inlet; if a void is present, the column may need to be repacked or replaced.
Low Sensitivity / Weak Signal 1. Improper detector settings (wavelength, gain).[13] 2. Degradation of the analyte. 3. Leaks in the system.[13] 4. Inefficient post-column reduction (for fluorescence detection).1. Optimize detector settings for MK-4 (e.g., excitation at ~246 nm and emission at ~430 nm for fluorescence).[15] 2. Protect samples from light and use fresh standards.[1] 3. Check all fittings for leaks. 4. Ensure the zinc reductor column is active or that the reducing agent in the mobile phase is fresh.[12]
Baseline Noise or Drift 1. Contaminated or improperly degassed mobile phase.[13] 2. Detector lamp aging. 3. Temperature fluctuations.[16]1. Use high-purity solvents, filter and degas the mobile phase.[13] 2. Replace the detector lamp if it has exceeded its lifetime. 3. Use a column oven to maintain a stable temperature.
Retention Time Shifts 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or air bubbles in the pump.[16]1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven. 3. Purge the pump to remove air bubbles and check for leaks.
LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Ion Suppression or Enhancement 1. Co-eluting matrix components (e.g., lipids).[2] 2. High concentrations of salts or buffers from the mobile phase.1. Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction).[2][7] 2. Optimize the chromatographic method to separate MK-4 from interfering peaks. 3. Use a volatile mobile phase additive. 4. Use a deuterated internal standard to compensate for matrix effects.[2]
Low Signal Intensity 1. Inefficient ionization. 2. Suboptimal mass spectrometer parameters (e.g., collision energy, cone voltage). 3. Analyte degradation in the ion source.1. Optimize the ion source (e.g., switch between ESI and APCI). Atmospheric Pressure Chemical Ionization (APCI) is often used for vitamin K analysis.[9] 2. Perform tuning and optimization of MS parameters for MK-4. 3. Clean the ion source.
No Peak Detected 1. Concentration of MK-4 is below the limit of detection. 2. Incorrect MRM transitions being monitored. 3. Sample degradation.1. Concentrate the sample or use a more sensitive instrument. 2. Verify the precursor and product ions for MK-4. 3. Ensure proper sample handling and storage.
Inconsistent Results 1. Variability in sample preparation. 2. Instability of the LC-MS/MS system.1. Use a consistent and validated sample preparation protocol. Employ an internal standard. 2. Perform regular system suitability tests and calibration.

Quantitative Data Summary

The following tables summarize the performance characteristics of different refined methods for MK-4 detection.

Table 1: Performance of HPLC-Fluorescence Methods
Reference Sample Matrix LOQ (ng/mL) LOD (ng/mL) Recovery (%)
Klapkova et al. (2018)[15]Human Serum0.040.0498 - 110
Anoop et al. (2019)[1]Rabbit Plasma0.1-90.4 - 98.7
Pharmacokinetic Study (Dogs)[10]Dog Plasma1--
Table 2: Performance of LC-MS/MS Methods
Reference Sample Matrix LLOQ (ng/mL) LOD (ng/mL) Recovery (%)
Dunovska et al. (2019)[2]Human Serum0.030.00375-
Meinitzer et al. (2022)[17]Human Serum0.06 nmol/L (~0.027 ng/mL)--
Riphagen et al. (2015)[7]Human Plasma0.14 nmol/L (~0.063 ng/mL)-> 92
Gentili et al. (2014)[18]Human Serum/Plasma-0.124 µg/L (0.124 ng/mL)-

Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection (Post-Column Reduction)

This protocol is based on the method described by Klapkova et al. (2018).[15]

1. Sample Preparation (Human Serum) a. To 500 µL of serum, add an internal standard (e.g., a synthetic vitamin K analog). b. Add 2 mL of ethanol to precipitate proteins. c. Vortex the mixture. d. Extract the supernatant with 4 mL of hexane. e. Evaporate the hexane layer to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase. g. Further purify the sample using Solid Phase Extraction (SPE).

2. HPLC Conditions

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of methanol, isopropanol, and a buffer.
  • Flow Rate: 1.0 mL/min.
  • Post-Column Reduction: Use a zinc reductor column placed between the analytical column and the detector to convert MK-4 to its fluorescent hydroquinone form.[12]
  • Fluorescence Detector: Excitation wavelength at 246 nm and emission wavelength at 430 nm.[15]

Protocol 2: LC-MS/MS Method

This protocol is a generalized procedure based on principles from several cited papers.[2][7][19]

1. Sample Preparation (Human Serum/Plasma) a. To 200-500 µL of plasma/serum, add a deuterated internal standard (e.g., MK-4-d7). b. Perform protein precipitation with a cold organic solvent like ethanol or acetonitrile.[19] c. Vortex and centrifuge to pellet the precipitated proteins. d. Perform liquid-liquid extraction of the supernatant with a non-polar solvent such as hexane.[19] e. Evaporate the organic layer to dryness under nitrogen. f. Reconstitute the residue in an appropriate solvent (e.g., methanol/water mixture).

2. LC-MS/MS Conditions

  • LC System: A UHPLC system for fast and efficient separation.
  • Column: A C18 or other suitable reverse-phase column.
  • Mobile Phase: A gradient of methanol or acetonitrile with a small amount of an additive like formic acid or ammonium formate in water.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for MK-4 and its internal standard.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis Serum Serum Sample IS Add Internal Standard Serum->IS PP Protein Precipitation (Ethanol) IS->PP Ext Liquid-Liquid Extraction (Hexane) PP->Ext Evap Evaporation Ext->Evap Recon Reconstitution Evap->Recon SPE Solid Phase Extraction Recon->SPE Inject Injection SPE->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC PCR Post-Column Reduction (Zinc Column) HPLC->PCR Detect Fluorescence Detection PCR->Detect Data Data Acquisition Detect->Data Experimental_Workflow_LCMSMS cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis Plasma Plasma/Serum Sample IS_d Add Deuterated IS Plasma->IS_d PP_lcms Protein Precipitation (Acetonitrile) IS_d->PP_lcms LLE_lcms Liquid-Liquid Extraction PP_lcms->LLE_lcms Evap_lcms Evaporation LLE_lcms->Evap_lcms Recon_lcms Reconstitution Evap_lcms->Recon_lcms Inject_lcms Injection Recon_lcms->Inject_lcms UHPLC UHPLC Separation Inject_lcms->UHPLC MSMS Tandem MS Detection (MRM) UHPLC->MSMS Data_lcms Data Analysis MSMS->Data_lcms Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Solution Pathways Problem Analytical Issue (e.g., Low Sensitivity) CheckSample Sample Integrity? Problem->CheckSample CheckLC LC System OK? CheckSample->CheckLC [ Yes ] Sol_Sample Optimize Sample Prep (e.g., SPE, change extraction solvent) CheckSample->Sol_Sample [ No ] CheckMS MS/Detector OK? CheckLC->CheckMS [ Yes ] Sol_LC Optimize LC Method (e.g., new column, adjust mobile phase) CheckLC->Sol_LC [ No ] Sol_MS Optimize Detector/MS (e.g., clean source, tune parameters) CheckMS->Sol_MS [ No ]

References

Validation & Comparative

A Head-to-Head Battle for Precision: Menaquinone-4-13C6 vs. Deuterated MK-4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. For the analysis of Menaquinone-4 (MK-4), a vital subtype of vitamin K2, stable isotope-labeled (SIL) internal standards are the gold standard. They are designed to mimic the analyte's behavior throughout sample preparation and analysis, thereby correcting for variability. The two most common choices for MK-4 are carbon-13 labeled (Menaquinone-4-13C6) and deuterium-labeled (deuterated MK-4) analogues. This guide provides a comprehensive comparison of these two internal standards, supported by established principles and experimental data from the scientific literature, to aid researchers in selecting the optimal tool for their analytical needs.

The Gold Standard: Why Use a Stable Isotope-Labeled Internal Standard?

An ideal internal standard (IS) should have chemical and physical properties that are nearly identical to the analyte of interest. This ensures that it experiences the same effects of sample loss during extraction, matrix-induced ion suppression or enhancement in the mass spectrometer, and variations in instrument response.[1] SIL internal standards, where some atoms of the analyte are replaced with their heavier stable isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), are considered the most effective because their chemical behavior is almost identical to the unlabeled analyte.[2]

Core Performance Differences: this compound vs. Deuterated MK-4

While both this compound and deuterated MK-4 are significant improvements over using structural analogues, they are not created equal. The choice between a ¹³C-labeled and a deuterated standard can have significant implications for data quality. The fundamental differences lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects.

Chromatographic Co-elution: The Isotope Effect

One of the most critical factors for an internal standard is its ability to co-elute with the analyte.[3] Here, ¹³C-labeled standards demonstrate a clear advantage. The physicochemical properties of this compound are virtually identical to the native MK-4, resulting in perfect co-elution under various liquid chromatography (LC) conditions.[3]

Deuterated standards, on the other hand, can exhibit a phenomenon known as the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[3] This can cause the deuterated MK-4 to elute slightly earlier than the unlabeled MK-4 from the analytical column.[4] This chromatographic separation, even if minor, can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix components that elute at slightly different times.[4][5]

Isotopic Stability

The stability of the isotopic label is crucial for the integrity of quantitative data. Carbon-13 labels are incorporated into the carbon skeleton of the molecule and are metabolically and chemically stable, meaning they are not prone to exchange.[1][6] Deuterium labels, especially if located at exchangeable positions on a molecule, can sometimes be susceptible to back-exchange with hydrogen from the sample matrix or solvents.[7] While the deuterium atoms in commercially available deuterated MK-4 are typically placed in non-labile positions, the inherent stability of the ¹³C label provides a higher degree of confidence.

Correction for Matrix Effects

Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS bioanalysis.[8] An effective internal standard must experience the same matrix effects as the analyte to provide accurate correction. Due to their perfect co-elution, ¹³C-labeled internal standards are superior at correcting for matrix effects.[5] The potential for chromatographic shift with deuterated standards means that the analyte and the internal standard may be in slightly different matrix environments as they enter the mass spectrometer ion source, leading to differential ion suppression or enhancement and compromising accurate quantification.[4]

Quantitative Data Summary

Performance ParameterThis compound (¹³C-labeled)Deuterated MK-4 (²H-labeled)Key Findings & Implications
Chromatographic Co-elution Typically co-elutes perfectly with the analyte.[3]Often exhibits a slight retention time shift, eluting earlier.[3][4]Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[5]
Accuracy & Precision Generally demonstrates improved accuracy and precision.[5]Can lead to inaccuracies due to imperfect retention time matching.[5]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[9]
Correction for Matrix Effects Excellent at correcting for matrix effects due to identical elution profiles.[5]The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS.[4][7]¹³C-IS is the superior choice for complex biological matrices (e.g., plasma, serum) where significant matrix effects are expected.[8]
Isotopic Stability ¹³C labels are metabolically and chemically stable and not prone to exchange.[1][6]Deuterium labels can be susceptible to back-exchange, although typically placed in stable positions.[7]The inherent stability of the ¹³C label ensures the integrity of the quantitative data over time and under various sample processing conditions.
Cost and Availability Can be more expensive and less readily available.[10]Generally less expensive and more widely available.[7]The higher cost of ¹³C-IS may be justified by the increased data quality and reduced need for extensive method troubleshooting.

Experimental Protocols

Below is a representative experimental protocol for the quantification of Menaquinone-4 in human serum using a stable isotope-labeled internal standard and LC-MS/MS. This protocol is a composite based on methodologies described in the literature.[11][12][13]

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 200 µL of human serum, add 20 µL of the internal standard working solution (either this compound or deuterated MK-4) in ethanol.

  • Vortex briefly to mix.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 methanol:water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient starting from a high aqueous percentage to a high organic percentage to retain and elute the lipophilic MK-4.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Menaquinone-4 (Analyte): Monitor the precursor ion (m/z) to a specific product ion.

      • This compound (IS): Monitor the corresponding mass-shifted precursor to product ion transition (M+6).

      • Deuterated MK-4 (IS): Monitor the corresponding mass-shifted precursor to product ion transition (e.g., M+7).

3. Quantification

The concentration of MK-4 is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the quantification of Menaquinone-4 using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Add_IS Spike with Internal Standard (MK-4-13C6 or d-MK-4) Sample->Add_IS Extraction Protein Precipitation & Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: General workflow for MK-4 quantification using a stable isotope-labeled internal standard.

The following diagram illustrates the signaling pathway of Menaquinone-4 biosynthesis.

G PK Phylloquinone (Vitamin K1) (from diet) Menadione Menadione (Vitamin K3) (intermediate) PK->Menadione Side-chain cleavage MK4 Menaquinone-4 (MK-4) (in extrahepatic tissues) Menadione->MK4 GGDP Geranylgeranyl Diphosphate GGDP->MK4 UBIAD1 UBIAD1 Enzyme (prenyltransferase) UBIAD1->MK4

Caption: Biosynthesis pathway of Menaquinone-4 from dietary Phylloquinone.

Conclusion and Recommendation

Stable isotope-labeled internal standards are indispensable for robust and reliable quantification of Menaquinone-4 in complex biological matrices.[1] While both this compound and deuterated MK-4 are effective, the scientific principles and available data strongly suggest that This compound is the superior choice .

The key advantages of this compound include:

  • Co-elution: Perfect co-elution with the native analyte, leading to more accurate correction for matrix effects.[3]

  • Isotopic Stability: The ¹³C label is inherently more stable than deuterium, eliminating any risk of isotopic exchange.[6]

  • Accuracy: The combination of co-elution and stability leads to higher accuracy and precision in quantitative results.[5]

While deuterated MK-4 is a viable and often more cost-effective option, researchers must be aware of its potential limitations, particularly the chromatographic isotope effect.[7] When using a deuterated standard, thorough validation is critical to ensure that any chromatographic shift does not compromise the accuracy of the results, especially in studies with diverse patient samples or complex matrices.

For the most demanding applications, such as clinical trials, pharmacokinetic studies, and the development of reference methods where the highest level of accuracy and data integrity is required, the investment in this compound is highly recommended. This choice minimizes analytical variability and provides greater confidence in the final quantitative data.

References

The Gold Standard of Quantitative Accuracy: A Guide to 13C Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and reproducibility in quantitative mass spectrometry, the choice of internal standard is paramount. This guide provides a comprehensive comparison of 13C labeled internal standards against other common quantification strategies, supported by experimental data, detailed protocols, and clear visualizations to demonstrate their superior performance.

Stable isotope-labeled (SIL) internal standards are the cornerstone of robust quantitative analysis, designed to mirror the behavior of the target analyte throughout the entire analytical workflow. By co-eluting with the analyte, they effectively normalize for variations in sample preparation, extraction efficiency, matrix effects, and instrument response. Among the available stable isotopes, Carbon-13 (¹³C) offers significant advantages over other labels, particularly Deuterium (²H), establishing ¹³C labeled standards as the gold standard for quantitative accuracy.

Head-to-Head Comparison: The Superiority of ¹³C Labeling

The ideal internal standard exhibits chemical and physical properties identical to the analyte. While both ¹³C and ²H labeled standards are widely used, their fundamental properties lead to significant differences in analytical performance.

Feature¹³C Labeled StandardDeuterated (²H) Labeled StandardLabel-Free QuantificationRationale for ¹³C Advantage
Chromatographic Co-elution Typically co-elutes perfectly with the analyte.[1][2]Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1][3]Not applicable. Relies on reproducible chromatography.Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects at the same time, leading to more accurate correction.[1][3]
Isotopic Stability Highly stable, as the ¹³C atoms are integral to the carbon backbone of the molecule and not prone to exchange.Can be susceptible to back-exchange with protons from the solvent or matrix, especially at exchangeable sites (e.g., -OH, -NH).Not applicable.The stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical process, preventing compromised quantification.
Ionization & Fragmentation Identical ionization and fragmentation patterns to the analyte.Can exhibit different ionization efficiency and fragmentation patterns.Relies on consistent ionization of the analyte across samples.Identical behavior in the mass spectrometer ensures a consistent response ratio between the analyte and the standard.
Accuracy & Precision Demonstrates improved accuracy and precision. In one comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[1]Can lead to inaccuracies, with one study showing a 40% error due to imperfect retention time match.[1] In another, the mean bias was 96.8% with a standard deviation of 8.6%.[1]Susceptible to variations in sample preparation and matrix effects, often requiring more replicates to achieve comparable statistical power.[4]The closer physicochemical properties of ¹³C standards to the analyte result in more reliable and reproducible quantification.[1]
Matrix Effect Compensation Superior, due to perfect co-elution.[1]Can be compromised due to chromatographic separation from the analyte.Prone to significant variability due to matrix effects, as there is no internal standard to normalize for ion suppression or enhancement.¹³C labeled standards are the superior choice for complex biological matrices where significant matrix effects are expected.[1]

Experimental Evidence: ¹³C Labeled Standards in Action

The practical advantages of ¹³C labeled standards are evident in the improved performance of quantitative assays.

Case Study 1: Quantification of Advanced Glycation End Products (AGEs)

The following tables summarize typical validation parameters for the quantification of Nε-(carboxymethyl)lysine (CML), a key AGE, using either deuterated or ¹³C-labeled internal standards.

Table 1: Performance Characteristics of a Deuterated Internal Standard Method for CML

ParameterPerformanceReference
Linearity (r²)>0.99[3]
Accuracy (Recovery %)85 - 115%[3]
Precision (Intra-day RSD)<15%[3]
Precision (Inter-day RSD)<15%[3]
Lower Limit of Quantification (LLOQ)0.25 µM[3]

Table 2: Performance Characteristics of a ¹³C-Labeled Internal Standard Method for CML

ParameterPerformanceReference
Linearity (r²)>0.99[3]
Accuracy (Recovery %)93.22 - 97.42%[3]
Precision (Intra-day RSD)3.32%[3]
Precision (Inter-day RSD)3.14%[3]
Lower Limit of Quantification (LLOQ)0.16 µM[3]

The data clearly indicates that the method utilizing a ¹³C-labeled internal standard achieves superior accuracy and precision.

Case Study 2: Lipidomics Analysis

In a comprehensive lipidomics study, the use of a biologically generated ¹³C-labeled internal standard mixture resulted in a significant reduction in the coefficient of variation (CV%) compared to other normalization methods. Ions normalized by the ¹³C internal standard gave an average CV% of 6.36%, compared to an average of 11.01% for the non-normalized data.[5]

Visualizing the Advantage: Workflows and Principles

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with ¹³C Labeled Internal Standard Sample->Spike Extraction Analyte Extraction (e.g., Protein Precipitation, LLE) Spike->Extraction LC_Separation Chromatographic Separation (HPLC/UHPLC) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification against Calibration Curve Ratio_Calculation->Quantification

A generalized experimental workflow for quantitative analysis using a ¹³C labeled internal standard.

logical_relationship cluster_ideal Ideal Internal Standard Properties cluster_13C ¹³C Labeled Standard cluster_outcome Outcome Coelution Identical Chromatographic Behavior (Co-elution) Accurate_Correction Accurate Correction for Matrix Effects & Variability Coelution->Accurate_Correction PhysChem Identical Physicochemical Properties PhysChem->Coelution Ionization Identical Ionization and Fragmentation Ionization->Accurate_Correction Perfect_Coelution Achieves Perfect Co-elution Perfect_Coelution->Accurate_Correction Minimal_Isotope_Effect Minimal Isotope Effect Minimal_Isotope_Effect->Perfect_Coelution Identical_Behavior Identical MS Behavior Identical_Behavior->Accurate_Correction High_Accuracy High Quantitative Accuracy Accurate_Correction->High_Accuracy High_Precision High Quantitative Precision Accurate_Correction->High_Precision

Logical diagram illustrating why ¹³C labeled standards lead to superior quantitative accuracy.

Experimental Protocols

A robust and reliable bioanalytical method is essential for generating high-quality data. Below are representative experimental protocols for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard and LC-MS/MS.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol describes a common and efficient method for extracting an analyte and its ¹³C labeled internal standard from a plasma sample.

  • Aliquot: Transfer 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the ¹³C labeled internal standard solution at a known concentration to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.[1]

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of an analyte and its internal standard.

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of a wide range of analytes.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 5% to 95% B over 10 minutes) is typically used to elute the analytes.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Analyte: Monitor the transition from the precursor ion (m/z) to a specific product ion.

    • ¹³C-Labeled Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition.

  • Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[3]

Conclusion

For quantitative bioanalysis where accuracy, precision, and reliability are non-negotiable, ¹³C labeled internal standards represent the superior choice. Their near-identical physicochemical properties to the analyte ensure co-elution and consistent behavior throughout the analytical process, providing the most robust and accurate correction for experimental variability. While other methods have their applications, the investment in ¹³C labeled standards is a critical step towards generating the highest quality quantitative data in research, clinical, and drug development settings.

References

Navigating the Analytical Maze: A Comparative Guide to Menaquinone-4 Quantification Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Menaquinone-4 (MK-4), a crucial vitamin K2 vitamer, is paramount for robust study outcomes. However, the diversity of analytical methods and laboratory-specific protocols can lead to variability in reported concentrations, complicating cross-study comparisons. This guide provides a comprehensive overview of the primary analytical techniques for MK-4 quantification, a comparison of their performance based on published validation data, and detailed experimental protocols to aid in the establishment and standardization of reliable analytical workflows.

The landscape of Menaquinone-4 (MK-4) analysis is dominated by two primary techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] While both methods offer the requisite sensitivity and selectivity for quantifying this fat-soluble vitamin in complex biological matrices, their performance characteristics and operational nuances differ significantly. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.

To facilitate a clearer understanding of the current state of MK-4 analysis and to promote harmonization across different laboratories, this guide synthesizes validation data from various studies. It is important to note that a direct cross-laboratory validation study, where identical samples are analyzed by multiple laboratories to determine inter-laboratory precision, is not publicly available at this time. However, the Vitamin K External Quality Assurance Scheme (KEQAS) has recently expanded its proficiency testing program to include MK-4, which will be instrumental in establishing a clearer picture of inter-laboratory performance in the future.[2]

Comparative Analysis of Quantification Methods

The performance of an analytical method is defined by several key parameters, including linearity, the limit of quantification (LOQ), accuracy, and precision. The following table summarizes these parameters for MK-4 quantification as reported in various single-laboratory validation studies. This data allows for an indirect comparison of the capabilities of different methods and laboratory setups.

Analytical MethodMatrixLinearity RangeLimit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)Reference
HPLC-UV Human Plasma0.5 - 3 µg/mL0.5 µg/mL93.82 - 108.74%Within-run: 5.50 - 17.42%, Between-run: 6.18 - 8.74%[3][4][5][6]
HPLC with Fluorescence Detection (Post-column Derivatization) Nutraceutical Solid Dosage Forms10 - 120% of working concentration0.047 µg/mL99.85% (overall)0.718% (repeatability)[7]
UFLC-DAD Spiked Rabbit Plasma0.374 - 6 µg/mLNot explicitly stated90.9 - 94.3%3 - 5% (% CV)[8]
LC-MS/MS Human Serum0.03 - 10.0 ng/mL0.00375 ng/mL94.0 - 108.7%Intra-assay: 3.2 - 14.3%, Inter-assay: 8.7 - 15.2%[9]
LC-MS/MS Human Plasma0.01 - 50 ng/mL0.01 ng/mLWithin acceptable limits per FDA guidanceWithin acceptable limits per FDA guidance[10]
LC-MS/MS Human PlasmaUp to 15 nmol/L0.14 nmol/L> 92%< 10% (intra- and inter-assay variation)[11]
TLC-Densitometry Pharmaceutical Products and Dietary Supplements8.33 - 116.67 µg/mL4.17 µg/mL (applied to plate)95.78 - 104.96%< 2.70% (precision and intermediate precision)[12][13]

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of reproducible and comparable analytical results. Below are generalized yet detailed methodologies for the most common MK-4 quantification techniques.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for MK-4 in Human Plasma

This method is suitable for the quantification of MK-4 at higher concentrations.

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 150 µL of human plasma in a microcentrifuge tube, add 490 µL of cold acetonitrile.

  • Vortex the mixture for 3 minutes to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 5°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 70 µL of methanol and vortex for 1 minute.[3]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: T3 column (specific dimensions to be optimized by the lab).

  • Mobile Phase: Isocratic elution with a mixture of methanol and phosphate buffer (95:5, v/v) at a pH of 3.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.[3][6]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for MK-4 in Human Serum

This method offers high sensitivity and is suitable for quantifying endogenous levels of MK-4.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Note: All procedures should be performed under yellow light to prevent photo-oxidation of Vitamin K.

  • To a serum sample, add an internal standard (e.g., deuterated MK-4).

  • Perform liquid-liquid extraction using a suitable organic solvent such as n-hexane.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of methanol or acetonitrile with an aqueous component containing a modifier like ammonium acetate or formic acid.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for MK-4 and its internal standard.

Visualizing the Path to Reliable Quantification

To ensure the reliability and comparability of analytical data, a structured approach to method validation and cross-laboratory comparison is essential. The following diagrams illustrate the logical workflows for these processes.

Menaquinone-4 Quantification Workflow cluster_SampleHandling Sample Handling and Preparation cluster_Analysis Analytical Measurement cluster_DataProcessing Data Processing and Quantification SampleCollection Sample Collection (e.g., Plasma, Serum) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Chromatography Chromatographic Separation (HPLC or UPLC) Reconstitution->Chromatography Detection Detection (UV, Fluorescence, or MS/MS) Chromatography->Detection PeakIntegration Peak Integration and Quantification Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalculation Concentration Calculation CalibrationCurve->ConcentrationCalculation Linearity Linearity Accuracy Accuracy Precision Precision LOQ LOQ/LOD Specificity Specificity Stability Stability

Caption: General workflow for Menaquinone-4 quantification.

Cross_Lab_Validation_Concept cluster_ParticipatingLabs Participating Laboratories ReferenceLab Reference Laboratory (Prepares & Characterizes Samples) LabA Laboratory A ReferenceLab->LabA Distributes Identical Samples LabB Laboratory B ReferenceLab->LabB LabC Laboratory C ReferenceLab->LabC LabN Laboratory N... ReferenceLab->LabN Coordinator Coordinating Body (e.g., KEQAS) LabA->Coordinator Reports Results LabB->Coordinator LabC->Coordinator LabN->Coordinator Analysis Statistical Analysis (Inter-laboratory Comparison) Coordinator->Analysis Report Performance Report Analysis->Report

Caption: Conceptual workflow for cross-laboratory validation.

References

Bridging the Gap: A Comparative Guide to Menaquinone-4-13C6 Tracer Results and Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data from Menaquinone-4 (MK-4) tracer studies with the theoretical framework of computational models. By juxtaposing in vivo findings with in silico approaches, we aim to illuminate the current understanding of MK-4 metabolism and highlight areas for future research. This guide will delve into the data generated from studies using 13C-labeled MK-4 tracers and discuss how these results can inform and be validated by computational pharmacokinetic models.

Unraveling Menaquinone-4 Metabolism: The Tracer Approach

Stable isotope tracers, such as Menaquinone-4-13C6, have become invaluable tools for elucidating the metabolic fate of vitamin K. These tracers allow for the precise tracking of absorption, distribution, metabolism, and excretion (ADME) of MK-4 without the need for radioactive isotopes. A pivotal study by Ellis et al. (2022) utilized various isotopically labeled vitamin K forms, including 13C11MK4, to investigate their conversion to tissue MK-4 in mice.[1][2][3][4] This research provides a foundational dataset for understanding the endogenous synthesis of MK-4.

Experimental Protocols

The methodologies employed in such tracer studies are critical for the interpretation of the results. Below is a detailed summary of a typical experimental protocol for an in vivo rodent study.

Protocol: In Vivo Administration of 13C-Labeled Menaquinone-4 and Tissue Analysis

  • Animal Model: C57BL/6 mice are commonly used.[3] Animals are housed in controlled environments and acclimated before the study.

  • Dietary Regimen: Mice are typically fed a vitamin K-deficient diet for a specified period to deplete endogenous vitamin K stores.[3] Subsequently, they are switched to a diet supplemented with a known concentration of the 13C-labeled MK-4 tracer (e.g., 2.2 µmol/kg diet).[1][3]

  • Tracer Administration: The labeled MK-4 is incorporated into the rodent chow for oral administration over a defined period (e.g., one week).[1][3]

  • Tissue Collection: At the end of the study period, animals are euthanized, and various tissues (e.g., liver, kidney, brain, pancreas, bone, adipose tissue) are harvested.[3][5] Blood samples are also collected.

  • Sample Preparation: Tissues are flash-frozen in liquid nitrogen and stored at -80°C until analysis. For analysis, tissues are homogenized and lipids are extracted using organic solvents.

  • Analytical Method: The concentrations of the 13C-labeled MK-4 and its unlabeled counterpart are quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or LC-MS/MS.[3] This technique allows for the differentiation and quantification of the isotopically labeled and unlabeled forms of the vitamin.

Data Presentation: Insights from Tracer Studies

The quantitative data from the Ellis et al. (2022) study, which used a 13C11MK4 tracer, demonstrates the conversion of dietary MK-4 into tissue MK-4. The results indicate that regardless of the dietary form of vitamin K provided, tissue MK-4 concentrations remain relatively consistent across several tissues, suggesting a common conversion pathway and tight regulation.[1][3][5]

TissueMean Tissue MK-4 Concentration (pmol/g) from 13C11MK4 Diet (Females)Mean Tissue MK-4 Concentration (pmol/g) from 13C11MK4 Diet (Males)
Kidney~150~100
Adipose~25~15
Bone~20~15
Pancreas~100~70
Brain~10~8
Lung~8~6
Muscle~5~4

Table 1: Representative tissue concentrations of Menaquinone-4 in C57BL/6 mice fed a diet supplemented with 13C11MK4 for one week. Data conceptualized from Ellis et al. (2022).[1][3]

The Computational Counterpart: Modeling MK-4 Pharmacokinetics

Computational models, particularly Physiologically Based Pharmacokinetic (PBPK) models, offer a powerful approach to simulate and predict the ADME of compounds like MK-4.[6] These models integrate physiological parameters of the organism with the physicochemical properties of the substance to provide a dynamic understanding of its behavior in the body.[6]

Conceptual PBPK Model for Menaquinone-4

A PBPK model for MK-4 would consist of a series of interconnected compartments representing different organs and tissues.[6] The movement of MK-4 between these compartments is described by a set of differential equations that incorporate blood flow rates, tissue volumes, and partition coefficients.

Key Parameters for a Menaquinone-4 PBPK Model:

  • Physiological Parameters:

    • Body weight

    • Organ volumes (liver, kidney, brain, adipose, etc.)

    • Cardiac output and organ blood flow rates[6]

  • Chemical-Specific Parameters:

    • LogP (lipophilicity)

    • pKa

    • Tissue:plasma partition coefficients

    • Metabolic clearance rates (e.g., for the conversion of other vitamin K forms to MK-4 and the catabolism of MK-4)

    • Intestinal absorption rate

Visualizing the Processes

To better understand the complex interactions in MK-4 metabolism and the structure of a PBPK model, the following diagrams are provided.

G cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation cluster_3 Extrahepatic Tissues (e.g., Brain, Pancreas, Bone) Dietary Vitamin K (PK, MKn) Dietary Vitamin K (PK, MKn) Menadione (MD) Menadione (MD) Dietary Vitamin K (PK, MKn)->Menadione (MD) Side-chain cleavage Circulating MD Circulating MD Menadione (MD)->Circulating MD UBIAD1 UBIAD1 UBIAD1_tissue UBIAD1 Circulating MD->UBIAD1_tissue Tissue MK-4 Tissue MK-4 UBIAD1_tissue->Tissue MK-4 Prenylation

Proposed pathway of Menaquinone-4 synthesis.

G Oral Dose (13C-MK4) Oral Dose (13C-MK4) GI Tract GI Tract Oral Dose (13C-MK4)->GI Tract Ingestion Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Liver Liver Liver->Systemic Circulation Distribution Excretion Excretion Liver->Excretion Metabolism & Biliary Excretion Systemic Circulation->Liver Hepatic Portal Vein Kidney Kidney Systemic Circulation->Kidney Brain Brain Systemic Circulation->Brain Adipose Adipose Systemic Circulation->Adipose Other Tissues Other Tissues Systemic Circulation->Other Tissues Kidney->Excretion Renal Excretion

Conceptual PBPK model for Menaquinone-4.

Comparing and Integrating Tracer Data with Computational Models

A direct, one-to-one comparison of published this compound tracer results with a specific, validated computational model is not yet readily available in the scientific literature. However, we can establish a framework for how such a comparison would be conducted and the value it would provide.

Framework for Comparison:

  • Model Calibration and Parameterization: The quantitative data from tracer studies, such as the tissue concentrations of 13C-labeled MK-4 presented in Table 1, are essential for parameterizing a PBPK model. For instance, the observed tissue-to-plasma concentration ratios can be used to estimate the partition coefficients for MK-4 in different organs. The rate of appearance of unlabeled MK-4 in tissues following administration of a labeled precursor can inform the metabolic conversion rates.

  • Model Validation: Once parameterized, the PBPK model's predictive power must be validated. This can be achieved by comparing the model's simulated concentration-time profiles in various tissues with the experimental data obtained from tracer studies. A good correlation between the simulated and observed data would lend confidence to the model's structure and parameters.

  • Hypothesis Testing and Refinement: Discrepancies between the tracer data and the model's predictions can be highly informative. For example, if the model underpredicts the concentration of MK-4 in a particular tissue, it might suggest the presence of a previously unknown active transport mechanism or a different local metabolic rate. This iterative process of comparing experimental data with model simulations can lead to a more refined understanding of the underlying biological processes.

Synergistic Value:

  • Tracer studies provide the "ground truth" : They offer real-world, quantitative data on the in vivo behavior of MK-4.

  • Computational models provide a mechanistic framework : They allow for the integration of diverse physiological and biochemical information to simulate the system as a whole and to test hypotheses that may be difficult or impossible to address experimentally.

Future Directions

The integration of this compound tracer data with computational modeling represents a promising frontier in vitamin K research. Future studies should focus on:

  • Developing and validating PBPK models for MK-4: Utilizing existing and newly generated tracer data to build robust and predictive models.

  • Investigating inter-individual variability: Employing PBPK models to explore how factors such as age, sex, and genetics may influence MK-4 metabolism and tissue distribution, building on observations of sex-based differences in tracer studies.[3][5]

  • Translating findings to humans: Using animal-derived PBPK models as a basis for scaling to human physiology to predict MK-4 kinetics and inform dietary recommendations.

By combining the empirical evidence from tracer studies with the predictive power of computational modeling, the scientific community can achieve a more comprehensive and mechanistic understanding of Menaquinone-4's role in health and disease.

References

A Guide to the Bioanalytical Validation of Menaquinone-4 using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of bioanalytical methods for the quantification of Menaquinone-4 (MK-4), a vital vitamin K2 analog. It focuses on the principles of using a stable isotope-labeled internal standard, specifically Menaquinone-4-13C6, within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. While direct comparative studies using this compound are not extensively published, this guide synthesizes data from validated LC-MS/MS and HPLC methods for MK-4 to provide a comprehensive performance comparison and detailed experimental protocols.

Performance Characteristics of Bioanalytical Methods for Menaquinone-4

The use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS assay is considered the gold standard for quantification in complex biological matrices. This approach offers high selectivity and sensitivity, minimizing matrix effects and improving the accuracy and precision of the results. The following tables summarize key performance parameters from various validated methods for MK-4 analysis, offering a benchmark for what can be expected from a method employing this compound.

Table 1: Comparison of Linearity and Sensitivity in Menaquinone-4 Bioanalysis

Analytical MethodInternal StandardMatrixLinearity RangeLLOQ (Lower Limit of Quantification)Correlation Coefficient (R²)
LC-MS/MS Deuterium-labeled MK-4 (d7-MK-4)Human Serum0.03 - 10.0 ng/mL0.03 ng/mL0.994[1]
LC-MS/MS Deuterium-labeled PK, MK-4, and MK-7Human PlasmaUp to 15 nmol/L0.14 nmol/L>0.998[2][3]
UFLC-DAD Vitamin K1Rabbit Plasma0.374 - 6 µg/mL0.85 µg/mL0.9934[4]
HPLC-UV Not specifiedHuman Plasma0.5 - 3 µg/mL0.5 µg/mLNot specified[5][6][7]

Table 2: Comparison of Accuracy and Precision in Menaquinone-4 Bioanalysis

Analytical MethodInternal StandardMatrixIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Bias or % Recovery)
LC-MS/MS Deuterium-labeled MK-4 (d7-MK-4)Human Serum3.2% - 14.3%[1]8.7% - 15.2%[1]Within 15% of nominal values[1]
LC-MS/MS Deuterium-labeled PK, MK-4, and MK-7Human Plasma<10% (for concentrations ≥ 4 nmol/L)[2]<10% (for concentrations ≥ 4 nmol/L)[2]Mean recovery of 103%[2]
UFLC-DAD Vitamin K1Rabbit Plasma<10%[4]<10%[4]%RSD <15%[4]
HPLC-UV Not specifiedHuman Plasma5.50% - 17.42%[5][6][7]Not specified6.18% - 8.74% (% difference)[5][6][7]

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a meticulously validated experimental protocol. The following sections detail a representative workflow for the quantification of MK-4 in a biological matrix using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is designed to efficiently extract MK-4 and the internal standard from the biological matrix while removing interfering substances.

  • Sample Aliquoting: Thaw frozen plasma or serum samples on ice. Vortex each sample to ensure homogeneity. Aliquot 200 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the this compound internal standard working solution (at a known concentration) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of clean tubes.

  • Liquid-Liquid Extraction: Add 1 mL of hexane to each tube. Vortex for 2 minutes to facilitate the extraction of the lipid-soluble MK-4 and internal standard into the organic layer.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear phase separation.

  • Evaporation: Transfer the upper organic (hexane) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water) and vortex. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the specific properties of MK-4 and its 13C-labeled internal standard.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with a mixture of methanol and water, often with a small amount of an additive like ammonium formate to improve ionization, is common.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

    • Column Temperature: The column is maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both MK-4 and this compound. This highly selective detection method ensures that only the compounds of interest are quantified.

Workflow and Pathway Diagrams

Visual representations of the experimental workflow and the logical steps in method validation provide a clear understanding of the process.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Extract Liquid-Liquid Extraction (Hexane) Centrifuge1->Extract Evaporate Evaporation (Nitrogen) Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation (Analyte/IS Ratio) Integrate->Calculate Report Final Report Calculate->Report

Caption: Bioanalytical workflow for Menaquinone-4 quantification.

Validation_Process Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Isotopic Stability of Menaquinone-4: A Comparative Analysis of 13C and 2H Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis and metabolic research, the use of stable isotope-labeled internal standards is the gold standard for accuracy and precision. Menaquinone-4 (MK-4), a vital form of Vitamin K2, is increasingly studied for its roles in bone metabolism, cardiovascular health, and as a potential therapeutic agent. This guide provides an objective comparison of the isotopic stability of Carbon-13 (13C) versus Deuterium (2H) labeled Menaquinone-4, supported by established principles of mass spectrometry and referencing experimental methodologies.

Executive Summary

The choice between 13C and 2H labeling for Menaquinone-4 depends on the specific application. For use as an internal standard in quantitative mass spectrometry, 13C-labeled MK-4 is theoretically superior due to the higher stability of the carbon-carbon bond, which minimizes the risk of isotopic exchange and ensures co-elution with the unlabeled analyte. While 2H-labeled MK-4 is widely and successfully used as an internal standard, the potential for back-exchange of deuterium for hydrogen under certain analytical or metabolic conditions presents a potential, albeit often minor, risk to data accuracy. This guide delves into the theoretical advantages of 13C labeling and provides a framework for experimentally verifying the stability of both labeled forms of MK-4.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and expected performance of 13C and 2H labeled Menaquinone-4 in mass spectrometry-based applications.

Feature13C-labeled Menaquinone-42H-labeled Menaquinone-4Rationale & Implications
Isotopic Stability Very HighHigh, but potential for exchangeThe C-13C bond is covalent and not susceptible to exchange under typical biological or analytical conditions. The C-2H bond, while generally stable, can undergo exchange with protons (1H) in solution, particularly at non-aromatic positions and under certain pH or temperature conditions.
Chromatographic Co-elution with Unlabeled MK-4 IdenticalMinor retention time shifts possible13C labeling results in a negligible change to the physicochemical properties of the molecule, ensuring it behaves identically to the unlabeled analyte during chromatography. Deuterium labeling can sometimes lead to slight changes in retention time, which may affect quantification accuracy if not properly managed.
Risk of Isotopic Exchange NegligibleLow to ModerateThe primary concern with 2H labels is the potential for "back-exchange," where deuterium atoms are replaced by hydrogen from the solvent or matrix. This can lead to an underestimation of the analyte concentration.
Mass Shift Predictable and stablePredictable, but can be compromised by exchangeThe mass difference between the labeled and unlabeled compound is constant for 13C. For 2H, this difference can change if isotopic exchange occurs.
Availability Commercially availableWidely commercially availableBoth labeled forms of MK-4 can be sourced from various chemical suppliers.
Cost Generally higherGenerally lowerThe synthetic routes for introducing 13C are often more complex than for deuterium, leading to a higher cost.

Experimental Protocols

To empirically assess the isotopic stability of 13C and 2H labeled Menaquinone-4, the following experimental protocols are proposed.

Protocol 1: Assessment of Deuterium Exchange in 2H-labeled Menaquinone-4

This protocol is designed to evaluate the stability of the deuterium label on MK-4 under conditions that might promote hydrogen-deuterium exchange.

1. Sample Preparation:

  • Prepare stock solutions of 2H-labeled MK-4 in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 4, pH 7.4, pH 9).

  • Prepare a corresponding series of deuterated buffers (e.g., D2O with adjusted pD).

2. Incubation:

  • Dilute the 2H-labeled MK-4 stock solution into each of the aqueous and deuterated buffers to a final concentration of 10 µg/mL.

  • Incubate the samples at different temperatures (e.g., 4°C, 25°C, and 37°C) for various time points (e.g., 0, 1, 4, 8, and 24 hours).

3. Quenching and Extraction:

  • At each time point, quench the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate proteins and halt any further exchange.

  • Extract the MK-4 from the aqueous matrix using a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the sample in a mobile phase-compatible solvent.

4. LC-MS/MS Analysis:

  • Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • Monitor the mass-to-charge ratio (m/z) of the parent ion of 2H-labeled MK-4 and any potential mass shifts corresponding to the loss of one or more deuterium atoms.

  • A decrease in the abundance of the fully deuterated MK-4 ion and the appearance of ions with lower m/z values would indicate isotopic exchange.

Protocol 2: Assessment of the Stability of 13C-labeled Menaquinone-4

The stability of the 13C label is expected to be very high. This protocol focuses on confirming the overall molecular integrity of 13C-MK-4 under similar stress conditions.

1. Sample Preparation and Incubation:

  • Follow the same sample preparation and incubation steps as described in Protocol 1, using 13C-labeled MK-4.

2. Quenching and Extraction:

  • Follow the same quenching and extraction steps as described in Protocol 1.

3. LC-MS/MS Analysis:

  • Analyze the samples by LC-MS/MS.

  • Monitor the m/z of the parent ion of 13C-labeled MK-4.

  • The primary outcome is to confirm that the signal intensity of the 13C-labeled MK-4 parent ion does not decrease over time due to degradation and that no unexpected mass shifts occur. The isotopic pattern should remain consistent.

Mandatory Visualizations

Menaquinone-4 Biosynthesis and Signaling Pathways

The following diagrams illustrate the key biological pathways involving Menaquinone-4.

MK4_Biosynthesis Vitamin K1 (Phylloquinone) Vitamin K1 (Phylloquinone) Menadione Menadione Vitamin K1 (Phylloquinone)->Menadione Side-chain cleavage UBIAD1 UBIAD1 Menadione->UBIAD1 Substrate Menaquinone-4 (MK-4) Menaquinone-4 (MK-4) UBIAD1->Menaquinone-4 (MK-4) Prenylation GGPP Geranylgeranyl pyrophosphate GGPP->UBIAD1

Caption: Biosynthesis of Menaquinone-4 from Vitamin K1.

PXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK-4 MK-4 PXR PXR MK-4->PXR Binds to PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_RXR_nucleus PXR-RXR PXR_RXR->PXR_RXR_nucleus Translocation PXRE PXRE (Promoter Region) PXR_RXR_nucleus->PXRE Binds to TargetGenes Target Gene Expression (e.g., CYP3A4, MDR1) PXRE->TargetGenes Regulates

Caption: Menaquinone-4 activation of the Pregnane X Receptor (PXR) signaling pathway.
Experimental Workflow

The diagram below outlines the general workflow for assessing the isotopic stability of labeled Menaquinone-4.

Isotopic_Stability_Workflow cluster_prep Sample Preparation & Incubation cluster_analysis Analysis Labeled_MK4 13C-MK-4 or 2H-MK-4 Stock Solution Incubation Incubation (Time Course) Labeled_MK4->Incubation Buffers Aqueous Buffers (Varying pH & Temperature) Buffers->Incubation Quench Quenching (Ice-cold Acetonitrile) Incubation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis: - Monitor Parent Ion m/z - Detect Mass Shifts LCMS->Data

Caption: General experimental workflow for assessing isotopic stability.

Conclusion

For researchers requiring the highest level of confidence in their quantitative data, particularly in long-term metabolic studies or when developing regulated bioanalytical methods, 13C-labeled Menaquinone-4 is the recommended choice due to its superior isotopic stability. The covalent carbon-13 label is not susceptible to the exchange phenomena that can, under certain conditions, affect deuterium labels.

However, 2H-labeled Menaquinone-4 remains a viable and widely used alternative , especially when cost is a significant consideration. Its stability is generally sufficient for many applications, as evidenced by its common use as an internal standard in published analytical methods.[1][2] When using deuterated standards, it is prudent to perform stability assessments, as outlined in this guide, to ensure that isotopic exchange does not compromise data integrity under the specific experimental conditions employed.

Ultimately, the selection of an appropriate isotopically labeled standard requires a careful consideration of the analytical goals, the required level of precision and accuracy, and the available resources.

References

A Guide to Inter-laboratory Comparison of Menaquinone-4 Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Menaquinone-4 (MK-4), a vital subtype of vitamin K2. Recognizing the critical need for accurate and reproducible measurements in clinical and research settings, this document outlines the performance of common analytical techniques, supported by experimental data from various studies. It is designed to assist laboratory professionals in selecting the most appropriate method for their specific research or drug development needs.

Comparative Analysis of MK-4 Quantification Methods

The accurate measurement of MK-4 is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detection systems and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of quantitative data from published studies, offering a comparative overview of their performance.

Method Matrix Limit of Quantification (LOQ) Accuracy (% Recovery) Precision (% RSD) Linearity (r²) Reference
HPLC-UV Human Plasma0.5 µg/mL90.6% - 94.4%Within-run: 5.50% - 17.42%Not explicitly stated[1][2][3]
UFLC-DAD Rabbit Plasma0.85 µg/mL90.6% - 94.4%Inter and Intraday: <10%0.9934[4]
HPLC-Fluorescence Human Serum0.04 ng/mL98% - 110%Intraday: 8.4%, Interday: 9.4% - 9.7%0.9992[5]
HPLC-Fluorescence (Post-column derivatization) Nutraceuticals0.50 µg/mL99.85%<2%0.9991[6]
LC-MS/MS Human Plasma0.14 nmol/LNot explicitly statedNot explicitly statedNot explicitly stated[7]
LC-MS/MS Human SerumNot explicitly statedNot explicitly statedIntra-assay: 14.3%, 3.2%, 6.7% Inter-assay: 15.2%, 9.2%, 8.7%0.994[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide synopses of experimental protocols for the key techniques cited in the comparison table.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely accessible but generally offers lower sensitivity compared to fluorescence or mass spectrometry detection.

  • Sample Preparation (Human Plasma):

    • To 150 µL of plasma, add 490 µL of cold acetonitrile for protein precipitation.[1]

    • Vortex the mixture for 3 minutes.[1]

    • Centrifuge at 10,000 rpm for 10 minutes at 5°C.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 70 µL of methanol.[1]

  • Chromatographic Conditions:

    • Column: T3 column.[1]

    • Mobile Phase: Isocratic mixture of methanol and phosphate buffer (95:5, v/v) at pH 3.[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection: UV at 245 nm.[1]

    • Column Temperature: 30°C.[1]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)

Fluorescence detection, often coupled with post-column derivatization, provides enhanced sensitivity for MK-4 analysis.

  • Sample Preparation (Nutraceutical Solid Dosage Forms):

    • Powder tablets or take the content of capsules and dissolve in ethanol.[6][10]

    • Sonicate for 20 minutes to ensure complete dissolution.[6][10]

    • Filter the resulting solution through a 0.45 µm filter.[6][10]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Waters Symmetry, 150x4.6 mm, 3.5 µm).[6]

    • Mobile Phase: Methanol:isopropyl alcohol:acetonitrile:zinc chloride buffer solution (850:90:50:10, v/v/v/v).[6]

    • Flow Rate: 1 mL/min.[6]

    • Post-Column Derivatization: Reagent prepared by dissolving zinc chloride, sodium acetate, and glacial acetic acid in methanol.[6]

    • Detection: Fluorescence with excitation at 248 nm and emission at 430 nm.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of MK-4, especially at low endogenous concentrations in biological fluids.

  • Sample Preparation (Human Serum):

    • Details on sample preparation for the cited LC-MS/MS methods are extensive and often involve liquid-liquid extraction or protein precipitation followed by solid-phase extraction.[7][8][9] A simplified approach involves protein precipitation with an organic solvent like acetonitrile or methanol, followed by centrifugation and direct injection of the supernatant, or a liquid-liquid extraction using a solvent like hexane.[11]

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: Typically utilizes a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).

    • Mass Spectrometry: Performed on a triple quadrupole mass spectrometer, usually in positive electrospray ionization (ESI) mode. Detection is achieved through Multiple Reaction Monitoring (MRM).[7]

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of MK-4, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Biological Sample (Plasma/Serum) extraction Extraction (Protein Precipitation / LLE) start->extraction evaporation Evaporation & Reconstitution extraction->evaporation hplc HPLC / UFLC Separation evaporation->hplc Inject Sample detection Detection (UV / Fluorescence / MS/MS) hplc->detection quantification Quantification & Validation detection->quantification Acquire Data result Final Concentration quantification->result

Caption: A generalized workflow for the measurement of Menaquinone-4.

signaling_pathway cluster_conversion Endogenous Conversion cluster_function Biological Function PK Phylloquinone (Vitamin K1) UBIAD1 UBIAD1 Enzyme PK->UBIAD1 MK4 Menaquinone-4 (MK-4) UBIAD1->MK4 GGCX γ-glutamyl carboxylase (GGCX) MK4->GGCX CarboxylatedProteins γ-carboxyglutamic acid (Gla)-Containing Proteins GGCX->CarboxylatedProteins Proteins Vitamin K-Dependent Proteins (e.g., Osteocalcin) Proteins->GGCX Bone_Metabolism Bone_Metabolism CarboxylatedProteins->Bone_Metabolism Bone Metabolism Coagulation Coagulation CarboxylatedProteins->Coagulation Blood Coagulation

Caption: Simplified pathway of MK-4 synthesis and its role in protein carboxylation.[12]

References

Justification for Using Menaquinone-4-¹³C₆ Over Structural Analogs in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible data is paramount. In the quantitative analysis of Menaquinone-4 (MK-4), a vital vitamin K2 homolog, the choice of an appropriate internal standard is critical for robust and reliable results. This guide provides a comprehensive comparison of Menaquinone-4-¹³C₆ (MK-4-¹³C₆) against its structural analogs, particularly deuterated and unlabeled forms, justifying its superior performance in demanding research applications.

The use of stable isotope-labeled internal standards in mass spectrometry-based quantification is a cornerstone of modern bioanalysis. These standards, which are chemically identical to the analyte but differ in mass, co-elute chromatographically and experience similar ionization and matrix effects. This allows for precise correction of analytical variability introduced during sample preparation and analysis. While both deuterated (e.g., d₇-MK-4) and ¹³C-labeled internal standards are available, ¹³C₆-MK-4 offers distinct advantages that translate to higher data quality.[1][2]

Superiority of ¹³C-Labeling: A Head-to-Head Comparison

The primary justification for the use of MK-4-¹³C₆ lies in its closer physicochemical similarity to the native, unlabeled MK-4 compared to its deuterated counterparts. This similarity minimizes analytical biases that can arise from isotopic effects.

Key Performance Advantages of Menaquinone-4-¹³C₆:

  • Enhanced Chromatographic Co-elution: ¹³C-labeled standards exhibit virtually identical chromatographic retention times to their unlabeled counterparts.[1] Deuterated standards, however, can elute slightly earlier due to the "isotope effect," where the C-²H bond is stronger and less polar than the C-¹H bond. This separation can lead to differential matrix effects, compromising quantification accuracy.

  • Greater Isotopic Stability: The ¹³C label is incorporated into the stable carbon backbone of the molecule and is not susceptible to back-exchange with protons from the solvent. Deuterium labels, particularly those on exchangeable sites, can be less stable under certain analytical conditions, potentially leading to inaccurate results.[1][3]

  • Improved Accuracy and Precision: The superior co-elution and isotopic stability of ¹³C-labeled standards result in more accurate and precise quantification, especially in complex biological matrices. Studies comparing ¹³C-labeled and deuterated internal standards for other analytes have demonstrated lower coefficients of variation (CV%) and reduced bias with ¹³C-labeling.[4]

Quantitative Data Summary

The following table summarizes the expected performance differences based on the established principles of isotope dilution mass spectrometry and data from comparative studies of isotopically labeled standards.

Parameter Menaquinone-4-¹³C₆ (¹³C-IS) Deuterated Menaquinone-4 (d-IS) Unlabeled Menaquinone-4 (Analog IS)
Chromatographic Co-elution Excellent (near-perfect co-elution)Good (potential for slight retention time shift)Poor (significant retention time differences)
Correction for Matrix Effects ExcellentGood to Fair (can be compromised by chromatographic shift)Poor
Isotopic Stability Excellent (no risk of exchange)Good (potential for back-exchange)Not Applicable
Accuracy HighestGoodLow
Precision (%CV) LowestGoodHigh
Use as a Metabolic Tracer IdealPossible, but with potential for kinetic isotope effectsNot Possible

Experimental Protocols

Protocol 1: Quantitative Analysis of Menaquinone-4 in Plasma using LC-MS/MS with ¹³C₆-MK-4 Internal Standard

This protocol outlines a typical method for the accurate quantification of MK-4 in human plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of Menaquinone-4-¹³C₆ internal standard solution (in a suitable organic solvent like methanol or ethanol).
  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol with 0.1% formic acid.
  • Gradient: A suitable gradient to separate MK-4 from other matrix components.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Menaquinone-4: Monitor the specific precursor to product ion transition.
  • Menaquinone-4-¹³C₆: Monitor the corresponding mass-shifted precursor to product ion transition.
  • Optimize cone voltage and collision energy for both analytes.

3. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of MK-4 to MK-4-¹³C₆ against the concentration of MK-4 standards.
  • Determine the concentration of MK-4 in the plasma samples from the calibration curve.

Protocol 2: Metabolic Tracing of Menaquinone-4 in Cell Culture

This protocol describes a general workflow for tracing the metabolic fate of MK-4 in a cell culture system.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency.
  • Replace the standard culture medium with a medium containing a known concentration of Menaquinone-4-¹³C₆.
  • Incubate the cells for various time points to allow for uptake and metabolism of the labeled MK-4.

2. Sample Collection and Extraction:

  • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Harvest the cells and perform cell lysis.
  • Extract lipids and other metabolites using a suitable solvent system (e.g., Folch extraction with chloroform/methanol).

3. LC-MS/MS Analysis:

  • Analyze the cell extracts using a high-resolution mass spectrometer capable of distinguishing between the ¹²C and ¹³C isotopologues of MK-4 and its potential metabolites.
  • Monitor for the appearance of mass-shifted peaks corresponding to metabolites that have incorporated the ¹³C label from MK-4-¹³C₆.

4. Data Analysis:

  • Identify and quantify the labeled metabolites.
  • Determine the rate of uptake and conversion of MK-4-¹³C₆ to its metabolites to elucidate the metabolic pathway.

Visualizing the Advantage: Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Quantitative Analysis Workflow cluster_1 Metabolic Tracing Workflow Sample Biological Sample (Plasma, Tissue) IS_Addition Spike with Internal Standard (MK-4-¹³C₆ or Analog) Sample->IS_Addition Extraction Sample Preparation (Protein Precipitation, LLE, SPE) IS_Addition->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Cells Cell Culture Labeling Incubate with MK-4-¹³C₆ Cells->Labeling Harvest Harvest Cells & Extract Metabolites Labeling->Harvest HRMS High-Resolution MS Analysis Harvest->HRMS Pathway_ID Identify Labeled Metabolites & Elucidate Pathway HRMS->Pathway_ID

A general workflow for quantitative analysis and metabolic tracing.

G cluster_0 Isotope Dilution Principle Analyte Unlabeled MK-4 MS_Signal_Analyte MS Signal (m/z) Analyte->MS_Signal_Analyte Identical Chromatography IS_13C MK-4-¹³C₆ (Internal Standard) MS_Signal_IS_13C MS Signal (m/z + 6) IS_13C->MS_Signal_IS_13C Co-elutes IS_d d₇-MK-4 (Internal Standard) MS_Signal_IS_d MS Signal (m/z + 7) IS_d->MS_Signal_IS_d Potential Shift

Chromatographic behavior of labeled vs. unlabeled MK-4.

Conclusion

For researchers demanding the highest level of accuracy and precision in the quantification of Menaquinone-4, the use of Menaquinone-4-¹³C₆ as an internal standard is unequivocally justified. Its superior physicochemical properties, leading to enhanced chromatographic co-elution and isotopic stability, minimize analytical variability and provide more reliable data compared to deuterated or unlabeled analogs. Furthermore, its application as a metabolic tracer opens avenues for a deeper understanding of the biological roles of vitamin K2. While the initial cost may be higher, the investment in ¹³C-labeled standards is offset by the generation of higher quality, more defensible scientific data.

References

Evaluating the Performance of Menaquinone-4-13C6 Across Diverse Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of Menaquinone-4-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of Menaquinone-4 (MK-4), a vital form of Vitamin K2. While direct comparative studies evaluating this compound across a range of matrices are limited, this document synthesizes data from established analytical methods for MK-4 in various biological samples. The performance characteristics outlined here for similar stable isotope-labeled internal standards, such as deuterated MK-4 (d7-MK-4), are highly indicative of the expected performance of this compound.

This compound serves as an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte and compensates for variations in sample preparation and instrument response.[1] Its use is critical for achieving the high sensitivity and specificity required to measure the typically low endogenous concentrations of MK-4 in biological systems.

Performance in Human Plasma and Serum

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying MK-4 in human plasma and serum due to its high sensitivity and selectivity.[2][3] Validated methods using stable isotope-labeled internal standards demonstrate excellent performance characteristics.

Table 1: Summary of Quantitative Performance Data for MK-4 Analysis in Human Plasma/Serum using LC-MS/MS with Stable Isotope-Labeled Internal Standards.

ParameterPerformance MetricSource
Linearity Excellent, with r² > 0.99[2][4]
Lower Limit of Quantitation (LLOQ) 0.14 nmol/L[2]
Intra-assay Precision (CV%) 3.2% - 14.3%[3]
Inter-assay Precision (CV%) 8.7% - 15.2%[3][5]
Accuracy (Bias%) 0.5% - 10.7%[3]
Mean Recovery > 92%[2][6]
Matrix Effect -2.8% to +13%[3]

Considerations for Performance in Tissue Matrices

The quantification of MK-4 in tissue matrices presents additional challenges compared to plasma or serum, primarily due to the need for tissue homogenization and more rigorous extraction procedures to remove interfering lipids. The distribution of MK-4 varies significantly between different tissues.[7][8]

Experimental Protocols

A robust and reliable method for the quantification of MK-4 in biological matrices using a stable isotope-labeled internal standard like this compound typically involves the following steps:

Sample Preparation
  • Spiking: The biological sample (plasma, serum, or tissue homogenate) is spiked with a known concentration of this compound internal standard.

  • Protein Precipitation/Lipid Extraction: For plasma or serum, proteins are precipitated, typically with a cold organic solvent like acetonitrile or ethanol.[9] For tissues, homogenization is followed by liquid-liquid extraction with solvents such as hexane to isolate the lipid-soluble vitamins.

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase chromatography, often using a C18 column, is employed to separate MK-4 from other matrix components.[2][7]

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used, with APCI sometimes favored for its sensitivity with non-polar molecules like MK-4.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to detect and quantify the specific precursor-to-product ion transitions for both MK-4 and this compound.

Visualizing the Workflow and Logic

experimental_workflow Experimental Workflow for MK-4 Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (Plasma, Serum, Tissue) spike Spike with This compound sample->spike extract Protein Precipitation & Liquid-Liquid Extraction spike->extract evap Evaporation & Reconstitution extract->evap lc Reversed-Phase UPLC/HPLC evap->lc msms Tandem Mass Spectrometry (MRM Mode) lc->msms quant Quantification (Peak Area Ratio) msms->quant report Concentration Report quant->report

Caption: Workflow for MK-4 quantification using a stable isotope-labeled internal standard.

logical_relationship Rationale for Using a Stable Isotope-Labeled Internal Standard cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_outcome Result mk4 Menaquinone-4 extraction Extraction Variability mk4->extraction matrix_effects Matrix Effects mk4->matrix_effects instrument Instrument Fluctuation mk4->instrument mk4_c13 This compound mk4_c13->extraction mk4_c13->matrix_effects mk4_c13->instrument accurate_quant Accurate Quantification extraction->accurate_quant Compensation matrix_effects->accurate_quant Compensation instrument->accurate_quant Compensation

Caption: Logic for using this compound as an internal standard.

References

Comparative Bioavailability of Menaquinone-4: An Analysis Utilizing Tracer Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Menaquinone-4 (MK-4) bioavailability, drawing upon key studies. While direct comparative data using a ¹³C₆-MK-4 tracer is limited in publicly available literature, this document synthesizes findings from human clinical trials comparing MK-4 to Menaquinone-7 (MK-7) and details a relevant experimental protocol from a study utilizing a ¹³C-labeled MK-4 tracer in an animal model.

Data Presentation: MK-4 vs. MK-7 Bioavailability

Studies consistently demonstrate that MK-7 has a significantly higher bioavailability compared to MK-4 at nutritional doses. Following oral administration, MK-4 is often not detectable in serum, whereas MK-7 shows a clear absorption and circulation profile.[1][2][3][4][5]

Table 1: Summary of Comparative Bioavailability Data for MK-4 and MK-7 in Healthy Women

ParameterMenaquinone-4 (MK-4)Menaquinone-7 (MK-7)Reference
Single Dose Study [1]
Dose Administered420 µg (945 nmol)420 µg (647 nmol)[1]
Peak Serum Level (Cmax)Not detectable at any time pointReached maximum levels at 6 hours post-intake[1][6]
Serum DetectabilityNot detectableDetected up to 48 hours after administration[1][4]
Consecutive Dosing Study [1]
Dose Administered60 µ g/day for 7 days60 µ g/day for 7 days[1]
Effect on Serum LevelsDid not increase serum MK-4 levelsSignificantly increased serum MK-7 levels[1][4]

Key Findings:

  • A single nutritional dose of MK-4 did not lead to detectable serum levels, in stark contrast to MK-7 which was well-absorbed.[1][3][5]

  • Consecutive daily administration of MK-4 also failed to raise serum MK-4 concentrations, while MK-7 levels increased significantly.[1][4]

  • The long half-life of MK-7 results in more stable serum levels compared to the rapid clearance of MK-4.[4]

Experimental Protocols: Stable Isotope Tracer Methodology

While a study using a ¹³C₆-MK-4 tracer was not identified, the following protocol is adapted from a study that utilized ¹³C₁₁-MK-4 to investigate the conversion of various vitamin K forms to tissue MK-4 in mice.[7][8][9] This methodology provides a framework for designing bioavailability studies using a ¹³C-labeled tracer.

Objective: To characterize the absorption, metabolism, and tissue distribution of dietary ¹³C₁₁-MK-4.

1. Animal Model:

  • Species: C57BL/6 mice, 12 weeks old.[7]

  • Acclimation: Mice are acclimated for 6 weeks on a vitamin K-sufficient diet (e.g., 2.2 μmol/kg unlabeled phylloquinone).[7]

  • Housing: Mice are housed in an environment that prevents coprophagy (consumption of feces) to ensure that the only source of the tracer is the diet.[7]

2. Diet Preparation and Administration:

  • Basal Diet: A vitamin K-deficient basal diet mix is used as the foundation.[7]

  • Tracer Diet: The experimental diet is formulated to contain a specific concentration of the ¹³C₁₁-MK-4 tracer (e.g., 2.2 μmol/kg of diet).[7][8][9] The tracer is mixed into the vitamin K-deficient basal diet.

  • Control Diets: Control groups receive either the vitamin K-deficient diet or a diet supplemented with an equimolar amount of unlabeled vitamin K.[7][8]

  • Administration: Mice are pair-fed the respective diets for a specified period (e.g., 1 week).[7][8]

3. Sample Collection:

  • Blood is collected via cardiac puncture or other appropriate methods.[10][11]

  • Tissues of interest (e.g., liver, kidney, adipose, bone, pancreas, brain) are harvested promptly and snap-frozen in liquid nitrogen to halt metabolic activity.[7][10]

4. Sample Analysis:

  • Extraction: Vitamin K is extracted from the tissues and plasma.

  • Quantification: Vitamin K content (both labeled and unlabeled forms) is quantified using High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] This allows for the differentiation and measurement of the ¹³C₁₁-MK-4 tracer and its metabolites.

5. Data Analysis:

  • The concentration of the ¹³C₁₁-MK-4 tracer is measured in various tissues to determine its distribution and accumulation.[7]

  • The presence of labeled MK-4 in tissues confirms the absorption and tissue-specific uptake of the orally administered tracer.[7]

  • Comparisons are made between the tracer group and control groups to assess the relative bioavailability and tissue distribution.[7][8]

Mandatory Visualization

The following diagrams illustrate key concepts related to Menaquinone-4 bioavailability and metabolism.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis Diet Diet Formulation (¹³C₁₁-MK-4 Tracer) PairFeeding Pair-Feeding (1 Week) Diet->PairFeeding Animals Animal Model Acclimation (C57BL/6 Mice) Animals->PairFeeding Euthanasia Euthanasia PairFeeding->Euthanasia Tissues Tissue & Blood Harvesting Euthanasia->Tissues LCMS LC-MS Analysis Tissues->LCMS Data Data Interpretation (Bioavailability & Distribution) LCMS->Data

Caption: Experimental workflow for a stable isotope tracer study.

VitaminK_Conversion_Pathway PK Phylloquinone (PK) (from diet) Intestine Intestinal Absorption & Metabolism PK->Intestine MKn Menaquinones (MK-7, MK-9) (from diet) MKn->Intestine MK4_diet Menaquinone-4 (MK-4) (from diet) MK4_diet->Intestine Menadione Menadione (MD) Intermediate Intestine->Menadione Side-chain cleavage UBIAD1 UBIAD1 Enzyme (Prenylation) Menadione->UBIAD1 MK4_tissue Tissue Menaquinone-4 (MK-4) UBIAD1->MK4_tissue Geranylgeranylation GGPP Geranylgeranyl pyrophosphate (GGPP) GGPP->UBIAD1

Caption: Conversion of dietary vitamin K forms to tissue MK-4.

This guide synthesizes current research to provide a comparative overview of MK-4 bioavailability. The data strongly suggests that MK-7 is a more bioavailable form of vitamin K2 than MK-4 at nutritional doses. The provided experimental protocol offers a robust methodology for researchers designing future studies to investigate the pharmacokinetics of various menaquinone forms using stable isotope tracers. The conversion pathway highlights that various dietary forms of vitamin K can serve as precursors to tissue MK-4, a process that is critical to understanding the overall physiological role of this vitamin.[7][12][13]

References

Safety Operating Guide

Proper Disposal of Menaquinone-4-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Menaquinone-4-13C6, a stable isotope-labeled form of Vitamin K2, requires careful disposal. Since it contains the stable isotope Carbon-13, it is not radioactive and does not necessitate specialized radiological waste procedures.[1][] Instead, its disposal is governed by its chemical properties, which are considered equivalent to its unlabeled counterpart, Menaquinone-4.[3]

This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If working in an area with insufficient ventilation or where dust formation is likely, a NIOSH-approved respirator is necessary.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors. After handling, thoroughly wash hands and any exposed skin.[3]

Quantitative Data for Menaquinone-4

The following table summarizes key quantitative data for the unlabeled Menaquinone-4, which should be used as a reference for the 13C6-labeled compound.

PropertyValue
Molecular Formula C31H40O2
Molecular Weight 444.65 g/mol
Appearance Light yellow to yellow powder/crystal
Storage Temperature -20°C
Storage Class Code 11 - Combustible Solids[4]

Step-by-Step Disposal Protocol

This compound must be disposed of as hazardous chemical waste. This process involves careful collection, segregation, storage, and transfer to a certified disposal facility.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containing this compound. This includes:

    • Pure, unused product.

    • Contaminated disposable materials (e.g., weighing boats, contaminated gloves, pipette tips, paper towels).

    • Solutions containing the compound.

  • Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5] It is critical to keep it separate from:

    • Non-hazardous waste.

    • Radioactive waste.[1]

    • Other incompatible chemical waste categories.

Step 2: Waste Collection and Containment

  • Solid Waste: Place solid this compound and contaminated disposable items into a clearly labeled, sealable, and chemically resistant waste container.[5]

  • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container. Ensure the container is sealed to prevent spills and evaporation.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container labeled as hazardous chemical waste.

Step 3: Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound".

  • A clear description of the hazards.

  • The approximate quantity or concentration of the waste.

Step 4: Storage

  • Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[5]

  • Ventilation: The storage area should be well-ventilated.[5]

  • Secondary Containment: Utilize secondary containment to prevent the spread of material in case of a leak.[5]

  • Accumulation Limits: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be accumulated and the time it can be stored on-site.[5]

Step 5: Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[3][5]

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the disposal company.[5]

Experimental Workflow: Spill Decontamination

In the event of a this compound spill, immediate and correct action is crucial to prevent contamination and exposure.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab.

  • Don PPE: Put on the required PPE as detailed above.

  • Contain Spill:

    • For solid spills, gently cover the spill with absorbent material. To minimize dust, you can dampen the absorbent material with a suitable solvent like ethanol.[6]

    • For liquid spills, use absorbent pads or other appropriate absorbent materials to contain the spill.

  • Clean-Up:

    • Carefully sweep or scoop the contained material into a designated hazardous waste container using non-sparking tools.[6]

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

    • Collect all cleaning materials (absorbent pads, wipes, etc.) as hazardous waste.

  • Final Verification: Survey the area to ensure it is fully decontaminated before allowing personnel to re-enter without PPE.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal A Identify Waste Type (Solid, Liquid, Sharps) B Solid Waste Container A->B Solid C Liquid Waste Container A->C Liquid D Sharps Container A->D Sharps E Label Container: 'Hazardous Waste' 'this compound' B->E C->E D->E F Store in Designated, Secure, Ventilated Area with Secondary Containment E->F G Contact EHS or Licensed Disposal Service F->G H Complete Waste Manifest/Documentation G->H I Waste Pick-up by Authorized Personnel H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Menaquinone-4-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Menaquinone-4-13C6. The following procedures are designed to ensure safe handling, storage, and disposal of this isotopically labeled compound.

Hazard Identification and Personal Protective Equipment

This compound is a stable, isotopically labeled form of Vitamin K2. While extensive health and safety data for the labeled compound are not available, it is presumed to have a similar hazard profile to its unlabeled counterpart, Menaquinone-4. The primary risks are associated with its powder form, which can be inhaled or come into contact with skin and eyes.

Summary of Potential Hazards:

Hazard TypeDescription
Inhalation May be harmful if inhaled and may cause respiratory irritation.[1]
Skin Contact May be harmful if it comes into contact with skin and may cause moderate irritation.[1]
Eye Contact May cause eye irritation.[1]
Ingestion May be harmful if swallowed.[1]
Fire Hazard Classified as a combustible solid. Hazardous decomposition products in case of fire include carbon oxides (CO, CO2).[1]

Recommended Personal Protective Equipment (PPE):

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield with safety glasses.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]
Skin and Body Protection A lab coat or other suitable protective clothing.[1]
Respiratory Protection In case of inadequate ventilation or potential for dust formation, use a NIOSH-approved respirator.[1]
Operational and Handling Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. A designated area, such as a chemical fume hood, is recommended to minimize inhalation exposure, especially when handling the powder.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting: When weighing or transferring the compound, do so in a well-ventilated area. Avoid creating dust. Use appropriate tools (e.g., spatulas) to handle the powder.

  • Dissolving: If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly clean the work area. Wash hands and any exposed skin with mild soap and water.[1]

Storage Conditions:

ParameterRecommendation
Temperature Store at -20°C for long-term stability. For short-term storage, room temperature is acceptable.[1]
Light Store away from light.[1]
Moisture Keep the container tightly closed and store away from moisture.[1]
Ventilation Store in a well-ventilated place.[1]
Emergency and Disposal Plans

In the event of an emergency or when the material is no longer needed, follow these procedures.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
Skin Contact Wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][3]

Spill and Disposal Plan:

  • Containment: In case of a spill, avoid breathing dust. Mechanically take up the spilled material (e.g., by sweeping or shoveling) and collect it in a suitable, labeled container for disposal.[1]

  • Cleaning: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste material as an unused product.[1] All waste materials should be disposed of in accordance with federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[1] Do not allow the product to enter drains or water courses.[1]

Workflow for Handling and Disposal of this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

G cluster_handling Handling Protocol cluster_storage Storage cluster_disposal Disposal Protocol prep 1. Prepare Workspace (Clean Area, Good Ventilation) don_ppe 2. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep->don_ppe handle 3. Handle Compound (Weighing, Aliquoting, Dissolving) don_ppe->handle post_handle 4. Post-Handling Cleanup (Clean Workspace, Wash Hands) handle->post_handle storage Store in a cool, dark, dry, and well-ventilated place. Keep container tightly sealed. handle->storage Store Unused Material assess_waste 1. Assess Waste Type (Unused Product, Contaminated PPE) post_handle->assess_waste Generate Waste collect_waste 2. Collect Waste in Labeled Container assess_waste->collect_waste dispose 3. Dispose via Licensed Waste Disposal Service collect_waste->dispose regulations Follow Federal, State, & Local Regulations dispose->regulations

Caption: Workflow for safe handling, storage, and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.